molecular formula C18H12F3NOS B1682199 VCP171 CAS No. 1018830-99-3

VCP171

Numéro de catalogue: B1682199
Numéro CAS: 1018830-99-3
Poids moléculaire: 347.4 g/mol
Clé InChI: HNHLVOBHWXLIGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VCP171 is a positive allosteric modulator of adenosine A1 receptors (EC50 = 15.8 μM in a kinetic assay measuring agonist dissociation).1. It reduces AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in lamina I and lamina II neurons in a rat model of neuropathic pain (EC50s = 1.995 and 0.251 μM, respectively) to a greater extent than in sham control animals (EC50s = 2.512 and 0.631 μM, respectively).>This compound is an AR positive allosteric modulator. This compound elicited positive allosteric effects on the binding affinity of orthosteric agonists at both the rat and human A1 -receptors that showed clear probe dependence.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHLVOBHWXLIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VCP171: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the Adenosine A1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: VCP171 is a potent and well-characterized positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] It enhances the binding and functional activity of orthosteric agonists at the A1R.[2][3] In the absence of an orthosteric agonist, this compound also exhibits partial agonist activity on its own, primarily through the canonical A1R signaling pathway involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. Furthermore, this compound has been shown to potentiate agonist-mediated recruitment of β-arrestin 2. Its ability to reduce excitatory synaptic transmission in preclinical models of neuropathic pain highlights its therapeutic potential and value as a research tool.[1][4] This document provides an in-depth overview of the quantitative pharmacology, signaling mechanisms, and key experimental protocols used to elucidate the mechanism of action of this compound.

Introduction to the Adenosine A1 Receptor (A1R)

The Adenosine A1 Receptor (A1R) is a Class A G-protein coupled receptor (GPCR) that plays a crucial role as a neuromodulator throughout the body.[5] Its actions are mediated by the endogenous ligand adenosine. A1Rs are coupled to inhibitory G-proteins (Gi/o). The canonical signaling cascade following agonist binding involves the activation of the Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[5] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] Downstream of cAMP reduction, A1R activation also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits N-type calcium channels, reducing calcium influx.[5][6] These actions collectively result in an inhibitory effect on neuronal activity and cardiac function.

This compound: A Positive Allosteric Modulator (PAM) of A1R

This compound, with the chemical name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone, is classified as a positive allosteric modulator of the A1R.[3] Unlike orthosteric agonists that bind directly to the adenosine binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[2][3] As a PAM, this compound enhances the binding affinity and/or efficacy of orthosteric agonists.[2][7] This modulatory action is probe-dependent, meaning the degree of enhancement can vary with different orthosteric agonists.[2][7]

A key feature of this compound is its dual activity. While it acts as a PAM in the presence of an agonist, it also functions as an allosteric partial agonist in the absence of an orthosteric ligand, capable of independently inhibiting cAMP activity.

Quantitative Pharmacology of this compound

The pharmacological properties of this compound have been quantified through various in vitro and in vivo assays. The data below summarizes its binding, potency, and efficacy.

Table 1: Binding and Functional Parameters of this compound at the A1 Receptor

Parameter Value Description Source
pKB 5.65 Negative logarithm of the binding affinity of this compound as a PAM.
Binding Cooperativity 0.68 The degree of positive cooperativity with the orthosteric agonist NECA.

| EC50 (Kinetic Assay) | 15.8 µM | Concentration for 50% of maximal effect in a kinetic assay measuring agonist dissociation. |[8][9] |

Table 2: Efficacy of this compound in a Rat Neuropathic Pain Model (AMPA Receptor-Mediated eEPSC Inhibition)

Target Location Condition EC50 (µM) Source
Lamina I Neurons Neuropathic 1.995 [9]
Lamina I Neurons Sham Control 2.512 [9]
Lamina II Neurons Neuropathic 0.251 [9]

| Lamina II Neurons | Sham Control | 0.631 |[9] |

Mechanism of Action: Signaling Pathways

This compound modulates A1R function by influencing two major downstream signaling pathways: G-protein signaling and β-arrestin recruitment.

Modulation of G-Protein Signaling

As a PAM and partial agonist, this compound's primary effect on G-protein signaling is the enhancement of the A1R's natural inhibitory function. By binding to its allosteric site, this compound stabilizes a receptor conformation that is more favorable for Gi protein coupling and activation, both potentiating the effect of an orthosteric agonist and exerting its own partial agonism. This leads to a more pronounced inhibition of adenylyl cyclase and a greater reduction in intracellular cAMP.

VCP171_Gi_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi Protein (α, βγ) A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits This compound This compound (PAM) This compound->A1R Binds Allosteric Site Agonist Orthosteric Agonist Agonist->A1R Binds Orthosteric Site ATP ATP ATP->AC Response Inhibition of Neuronal Activity cAMP->Response Leads to

This compound-Modulated A1R-Gi Signaling Pathway.
Modulation of β-Arrestin Recruitment

In addition to G-protein pathways, GPCR signaling is also regulated by arrestin proteins. Following agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, which can lead to desensitization or initiation of G-protein-independent signaling. Studies show that this compound can enhance agonist-induced β-arrestin 2 recruitment to the A1R.[10][11] Co-incubation of cells with this compound and the agonist NECA resulted in a 10-19% increase in β-arrestin 2 recruitment compared to NECA alone.[11]

VCP171_Arrestin_Recruitment cluster_receptor A1R Activation cluster_transduction Signal Transduction Agonist Agonist A1R A1R-LgBiT Agonist->A1R This compound This compound This compound->A1R Enhances GRK GRK A1R->GRK Recruits A1R_P Phosphorylated A1R-LgBiT GRK->A1R_P Phosphorylates Arrestin β-Arrestin-SmBiT Complex A1R-Arrestin Complex (Functional Luciferase) Arrestin->Complex A1R_P->Arrestin Recruits A1R_P->Complex Luminescence Luminescent Signal Complex->Luminescence Generates

Enhancement of β-Arrestin 2 Recruitment by this compound.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized biophysical and electrophysiological assays.

Ligand Binding Assays (NanoBRET)

NanoBioluminescence Resonance Energy Transfer (NanoBRET) competition binding assays are used to determine the binding affinity (pKi) of unlabeled compounds like this compound.[12]

  • Principle: The assay uses cells expressing the A1R tagged with NanoLuciferase (Nluc). A fluorescent ligand that binds to the A1R is added. When the fluorescent ligand is bound to the Nluc-A1R, BRET occurs upon addition of a substrate. An unlabeled competing ligand will displace the fluorescent ligand, leading to a decrease in the BRET signal.

  • Protocol Outline:

    • Cell Culture: HEK293 cells expressing N-terminally Nluc-tagged A1R are cultured and harvested.

    • Assay Preparation: Cells are incubated with the NanoLuciferase substrate, furimazine.

    • Competition: A constant concentration of a fluorescent A1R ligand (e.g., CA200645) is added to the cells, followed by increasing concentrations of the unlabeled competitor (this compound).[12]

    • Signal Detection: Emissions at 450 nm (donor) and >610 nm (acceptor) are measured immediately and over time.

    • Data Analysis: The BRET ratio is calculated and plotted against the concentration of the unlabeled ligand. The data is fitted to a one-site Ki model to determine the affinity (pKi) value.[12]

NanoBRET_Workflow start HEK293 cells expressing Nluc-A1R step1 Add Furimazine Substrate & Fluorescent Ligand (Acceptor) start->step1 step2 Add increasing concentrations of this compound (Competitor) step1->step2 step3 Incubate for 10 minutes step2->step3 step4 Measure luminescence at 450nm and >610nm step3->step4 step5 Calculate BRET Ratio and Determine pKi step4->step5

Workflow for NanoBRET Competition Binding Assay.
cAMP Functional Assay (GloSensor™)

  • Principle: The GloSensor™ assay utilizes a genetically engineered form of luciferase that is fused to a cAMP-binding domain. When intracellular cAMP levels rise, cAMP binds to the protein, causing a conformational change that results in light production. For A1R, which is Gi-coupled, receptor activation leads to a decrease in cAMP and thus a reduction in the luminescent signal.

  • Protocol Outline:

    • Transfect cells with both the A1R and the GloSensor™ cAMP plasmid.

    • Equilibrate cells with a GloSensor™ cAMP reagent.

    • Stimulate adenylyl cyclase with a compound like forskolin to generate a baseline cAMP signal.

    • Add the A1R agonist (with or without this compound) to the cells.

    • Measure the change in luminescence over time to quantify the inhibition of cAMP production.[10][11]

β-Arrestin 2 Recruitment Assay (NanoBiT®)
  • Principle: This protein-complementation assay is used to measure protein-protein interactions in real-time.[10][11] The A1R is fused to the large subunit of NanoLuciferase (LgBiT), and β-arrestin 2 is fused to the small subunit (SmBiT). Neither subunit is functional on its own. Agonist-induced recruitment of β-arrestin 2 to the A1R brings the subunits into close proximity, reconstituting a functional luciferase enzyme that generates a bright luminescent signal.[10]

  • Protocol Outline:

    • Co-transfect cells with plasmids for A1R-LgBiT and SmBiT-β-arrestin 2.

    • Incubate cells with the Nano-Glo® Live Cell substrate.

    • Measure baseline luminescence.

    • Add the A1R agonist and/or this compound.

    • Monitor the increase in luminescence, which is directly proportional to the degree of β-arrestin 2 recruitment.[11]

Electrophysiology
  • Principle: Whole-cell patch-clamp electrophysiology is used to measure synaptic currents in individual neurons. This technique was used to assess the functional consequences of this compound action in spinal cord slices from rat models of neuropathic pain.[1][4]

  • Protocol Outline:

    • Prepare acute spinal cord slices from sham or nerve-injured rats.

    • Identify Lamina I or II neurons under a microscope.

    • Establish a whole-cell patch-clamp recording from a single neuron.

    • Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (eEPSCs), which are mediated by AMPA receptors.

    • Record baseline eEPSC amplitude.

    • Apply this compound to the slice via superfusion and record the change in eEPSC amplitude to determine the inhibitory effect.[1]

Conclusion

This compound is a multifaceted A1R modulator, acting as both a positive allosteric modulator and a partial agonist. Its mechanism of action is centered on enhancing the receptor's native inhibitory functions, primarily through the G-protein-mediated suppression of cAMP and potentiation of β-arrestin 2 recruitment. The detailed characterization of these pathways, enabled by advanced experimental techniques, confirms its mode of action. The demonstrated efficacy of this compound in reducing excitatory neurotransmission in preclinical pain models underscores the therapeutic potential of targeting the A1R allosterically for conditions such as neuropathic pain.[4]

References

VCP171: A Technical Guide to its Function as an Allosteric Partial Agonist of the Adenosine A1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of VCP171, a potent and selective small molecule targeting the adenosine A1 receptor (A1R). This compound is characterized as a positive allosteric modulator (PAM) that also exhibits partial agonist activity in the absence of an orthosteric agonist. This dual functionality presents a sophisticated mechanism for fine-tuning A1R signaling, which is crucial for various physiological processes, including neural activity and pain modulation. This guide synthesizes the current quantitative data, details the key experimental protocols used for its characterization, and visualizes its mechanism of action and relevant experimental workflows. The therapeutic potential of this compound, particularly in the context of neuropathic pain, is underscored by its ability to selectively inhibit primary afferent synaptic transmission in a disease-state-dependent manner.

Pharmacological Profile of this compound

This compound is a 2-aminothiophene derivative that binds to a topographically distinct (allosteric) site on the adenosine A1 receptor, a Class A G protein-coupled receptor (GPCR).[1] Its primary mechanism is to positively modulate the binding and/or efficacy of endogenous orthosteric agonists, such as adenosine.[1][2] Critically, in the absence of an orthosteric agonist, this compound can independently activate the A1R, albeit to a lesser extent than a full agonist, classifying it as an allosteric partial agonist.[3] This partial agonism is demonstrated by its ability to inhibit cyclic AMP (cAMP) activity on its own.[3]

Data Presentation

The quantitative pharmacological parameters of this compound are summarized below, derived from various in vitro assays.

Table 1: this compound Binding Affinity and Cooperativity

Parameter Value Species/Cell Line Assay Description Reference
pKB 5.65 Not Specified Functional assay measuring modulation of agonist activity. [3]
Binding Cooperativity (α) 0.68 Not Specified Measured with the orthosteric agonist NECA. [3]

| EC50 | 15.8 µM | Not Specified | Kinetic assay measuring the dissociation rate of an agonist. |[4][5] |

Table 2: this compound Functional Efficacy in Neuropathic Pain Model

Parameter Lamina I Neurons (EC50) Lamina II Neurons (EC50) Animal Model Assay Description Reference
Nerve-Injured 1.995 µM 0.251 µM Rat (Partial Nerve Ligation) Reduction of AMPA receptor-mediated eEPSCs. [5]

| Sham Control | 2.512 µM | 0.631 µM | Rat (Sham Surgery) | Reduction of AMPA receptor-mediated eEPSCs. |[5] |

Note: The lower EC50 values in nerve-injured animals, particularly in Lamina II neurons, suggest that this compound is significantly more effective in a neuropathic pain state.[5][6][7]

Mechanism of Action and Signaling Pathway

The adenosine A1 receptor canonically couples to inhibitory G proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. The Gβγ subunit can also mediate downstream effects, such as the modulation of ion channels.

As a PAM, this compound enhances the ability of adenosine to activate this pathway. As a partial agonist, it can initiate this signaling cascade independently. This modulation results in a significant reduction of excitatory synaptic transmission, an effect particularly pronounced in the superficial laminae of the spinal dorsal horn, a key area for pain processing.[6][8] this compound has been shown to decrease the amplitude of AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs).[3][6]

A1R_Signaling_Pathway This compound Modulation of A1R Signaling cluster_intracellular Intracellular Space A1R Adenosine A1 Receptor (A1R) G_protein G-Protein (Gαi/oβγ) A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Orthosteric Agonist) Adenosine->A1R Binds Orthosteric Site This compound This compound (Allosteric Modulator) This compound->A1R Binds Allosteric Site G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_alpha->AC Inhibits ATP ATP Response Inhibition of Excitatory Neurotransmission cAMP->Response

Caption: this compound enhances A1R signaling via an allosteric site.

Key Experimental Protocols

The characterization of this compound involved sophisticated biochemical and electrophysiological assays. Below are detailed summaries of the core methodologies.

Receptor Binding Assays

To quantify the effect of this compound on ligand binding, NanoBRET (Bioluminescence Resonance Energy Transfer) saturation binding assays were employed.[9] This technique allows for the real-time measurement of ligand-receptor interactions in living cells.

Methodology:

  • Cell Culture: HEK293T cells are transiently transfected to co-express the human or rat A1R fused to NanoLuc luciferase (the energy donor) and a fluorescent-labeled orthosteric ligand (the energy acceptor).[1][9]

  • Assay Preparation: Transfected cells are harvested and plated into microplates.

  • Ligand Addition: Increasing concentrations of the fluorescent ligand are added to the cells in the presence or absence of a fixed concentration of this compound (e.g., 1, 10, or 30 µM).[9]

  • BRET Measurement: The NanoLuc substrate is added, and the plate is read on a BRET-capable plate reader, which measures both the donor emission and the acceptor emission.

  • Data Analysis: The BRET ratio is calculated and plotted against the fluorescent ligand concentration. Non-linear regression is used to determine the dissociation constant (KD) and maximum binding (Bmax). A change in KD or Bmax in the presence of this compound indicates allosteric modulation.

Binding_Assay_Workflow Workflow for NanoBRET Binding Assay start Start transfection Transfect HEK293T cells with NLuc-A1R construct start->transfection culture Culture cells for 24-48 hours transfection->culture plating Plate cells into white microplates culture->plating add_ligands Add fluorescent ligand (various conc.) +/- this compound (fixed conc.) plating->add_ligands add_substrate Add NanoLuc substrate add_ligands->add_substrate read_bret Measure luminescence at donor & acceptor wavelengths add_substrate->read_bret analyze Analyze Data: Calculate BRET ratio, Determine KD & Bmax read_bret->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's allosteric binding effects.
In Vitro Electrophysiology

The functional effects of this compound on synaptic transmission were assessed using whole-cell patch-clamp recordings from spinal cord slices of rats, comparing naive animals to a model of neuropathic pain.[6]

Methodology:

  • Animal Model: Neuropathic pain is induced in male Sprague-Dawley rats via partial nerve ligation (PNL) of the sciatic nerve. Sham-operated animals serve as controls.[7]

  • Spinal Cord Slice Preparation: After a designated period, the lumbar spinal cord is extracted. Transverse slices (e.g., 300 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording: Slices are transferred to a recording chamber and superfused with oxygenated aCSF. Whole-cell patch-clamp recordings are performed on neurons in Lamina I and Lamina II of the dorsal horn.[6]

  • Stimulation & Recording: A stimulating electrode is placed to evoke excitatory postsynaptic currents (eEPSCs), which are mediated by AMPA receptors. Spontaneous EPSCs (sEPSCs) can also be recorded.

  • Drug Application: After establishing a stable baseline recording, this compound (e.g., 10 µM) is applied via the superfusion bath.[6][7]

  • Data Analysis: The amplitude and frequency of eEPSCs and sEPSCs before, during, and after this compound application are measured and compared to determine the drug's effect on excitatory synaptic transmission.[8]

Electrophysiology_Workflow Workflow for Spinal Cord Slice Electrophysiology start Start: PNL Rat Model of Neuropathic Pain extraction Extract Lumbar Spinal Cord start->extraction slicing Prepare transverse slices (Vibratome) in ice-cold aCSF extraction->slicing incubation Incubate slices in oxygenated aCSF slicing->incubation recording Transfer slice to recording chamber for patch-clamp incubation->recording baseline Record baseline eEPSCs / sEPSCs from Lamina I/II neuron recording->baseline application Bath apply This compound baseline->application post_drug Record post-drug eEPSCs / sEPSCs application->post_drug analysis Analyze changes in EPSC amplitude and frequency post_drug->analysis end End analysis->end

Caption: Experimental workflow for this compound's functional characterization.

Summary and Future Directions

This compound is a well-characterized adenosine A1 receptor positive allosteric modulator with inherent partial agonist activity.[3] Its ability to potentiate endogenous adenosine signaling while providing a baseline level of receptor activation offers a nuanced approach to receptor modulation. The enhanced efficacy observed in neuropathic pain models suggests that this compound's mechanism is particularly suited to pathological states, potentially offering a wider therapeutic window and reduced side effects compared to traditional orthosteric agonists.[2][5][10]

Future research should focus on:

  • Elucidating the precise binding site of this compound on the A1R through structural biology studies.

  • Investigating the in vivo efficacy and safety profile of this compound in more complex preclinical models of chronic pain and other neurological disorders.

  • Exploring the potential for species-dependent differences in this compound's activity to ensure translatability to human clinical trials.[1][9]

The development of allosteric modulators like this compound represents a promising frontier in GPCR pharmacology, offering the potential for more selective and physiologically-attuned therapeutic interventions.

References

VCP171 and cAMP activity inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on VCP171 and its Inhibition of cAMP Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, small-molecule positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3][4] As a member of the G protein-coupled receptor (GPCR) family, the A1R is coupled to inhibitory G proteins (Gi/o). Activation of the A1R pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This compound enhances the binding and/or efficacy of endogenous adenosine, thereby potentiating this inhibitory effect on cAMP production. Notably, in the absence of the natural agonist, this compound can act as a partial agonist, independently causing a reduction in cAMP levels.[2][3] This guide provides a detailed overview of the mechanism of this compound, quantitative data on its activity, and comprehensive experimental protocols for assessing its impact on cAMP signaling.

Mechanism of Action: this compound and A1R-Mediated cAMP Inhibition

The primary mechanism of action for this compound is the positive allosteric modulation of the adenosine A1 receptor.[1][2][3] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds.[4][5] This interaction induces a conformational change in the receptor that can "fine-tune" the orthosteric ligand's activity.[4][5]

The signaling cascade is as follows:

  • Binding: this compound binds to an allosteric site on the A1R.

  • Modulation: This binding event increases the affinity and/or efficacy of adenosine for the A1R.

  • G Protein Activation: Upon agonist binding, the A1R activates its associated intracellular Gi/o proteins.

  • Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.

This reduction in cAMP has various downstream effects, as cAMP is a critical regulator of numerous cellular processes through effectors like Protein Kinase A (PKA). In the context of this compound's development for neuropathic pain, this pathway is leveraged to reduce neuronal excitability.[1][2][3][6]

VCP171_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound A1R Adenosine A1 Receptor (A1R) This compound->A1R Binds to Allosteric Site Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds to Orthosteric Site G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP G_protein->AC Inhibits ATP ATP ATP->cAMP ATP to cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis A1 Culture A1R-expressing cells to ~90% confluency A2 Harvest and resuspend cells in assay buffer A1->A2 A3 Prepare serial dilutions of this compound A2->A3 B1 Dispense cells into 384-well plate B2 Add this compound dilutions (and agonist, if testing cooperativity) B1->B2 B3 Incubate at room temp B2->B3 B4 Add Forskolin to stimulate cAMP production B3->B4 B5 Incubate at room temp B4->B5 C1 Lyse cells and add HTRF detection reagents C2 Incubate to allow reagent binding C1->C2 C3 Read plate on HTRF- compatible reader C2->C3 C4 Calculate cAMP concentration and plot dose-response curve C3->C4 C5 Determine IC50 value C4->C5

References

Pharmacological Profile of VCP171: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCP171 is a novel, potent, and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, this compound enhances the binding and signaling of endogenous adenosine at the A1R, offering a promising therapeutic approach for conditions such as neuropathic pain.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction

The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neuronal activity, cardiovascular function, and inflammation. Its activation by endogenous adenosine leads to inhibitory effects, making it an attractive target for therapeutic intervention in a variety of disorders. However, the development of orthosteric A1R agonists has been hampered by on-target side effects due to the ubiquitous expression of the receptor.

Positive allosteric modulators (PAMs) offer a more nuanced approach to targeting the A1R. By binding to a site topographically distinct from the orthosteric ligand binding site, PAMs can potentiate the effects of endogenous adenosine in a spatially and temporally specific manner, potentially offering an improved therapeutic window. This compound has emerged as a key tool compound for studying the therapeutic potential of A1R PAMs.

Mechanism of Action

This compound acts as a positive allosteric modulator of the adenosine A1 receptor.[1][2][3] It binds to an allosteric site on the receptor, increasing the affinity and/or efficacy of the endogenous agonist, adenosine. In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to a baseline level of A1R activation and inhibition of cyclic AMP (cAMP) activity.[1][3]

The primary downstream effect of A1R activation is the inhibition of adenylyl cyclase via the Gαi/o subunit of the coupled G protein, leading to a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits can modulate the activity of various ion channels, including the inhibition of N-, P-, and Q-type calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

In the context of neuropathic pain, this compound has been shown to reduce the amplitude of AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in the superficial dorsal horn of the spinal cord, a key area for nociceptive signal transmission.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.

Table 1: In Vitro Receptor Binding and Activity

ParameterValueSpeciesAssayReference
pKb 5.65HumanRadioligand Binding[1]
Binding Cooperativity (α) with NECA 0.68HumanRadioligand Binding[1]
EC50 (agonist dissociation) 15.8 µMNot SpecifiedKinetic Assay[4]

Table 2: Ex Vivo Efficacy in a Rat Model of Neuropathic Pain

ParameterConditionLamina I InhibitionLamina II InhibitionConcentrationReference
eEPSC Inhibition Sham Control13 ± 2%Not specified10 µM[2]
eEPSC Inhibition Nerve-Injured24 ± 4%Significantly more effective than sham10 µM[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of the adenosine A1 receptor and the modulatory role of this compound.

VCP171_Signaling_Pathway Adenosine A1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Endogenous Agonist) A1R Adenosine A1 Receptor Adenosine->A1R Binds to orthosteric site This compound This compound (PAM) This compound->A1R Binds to allosteric site G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) Ca_channel Ca2+ Channels (N, P/Q-type) G_protein->Ca_channel Inhibits (Gβγ) K_channel K+ Channels (GIRK) G_protein->K_channel Activates (Gβγ) cAMP cAMP AC->cAMP Produces Neuronal_Inhibition Neuronal Inhibition (Reduced Neurotransmitter Release) cAMP->Neuronal_Inhibition Leads to Ca_channel->Neuronal_Inhibition Contributes to K_channel->Neuronal_Inhibition Contributes to

This compound enhances adenosine-mediated A1R signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for A1R Affinity and Cooperativity
  • Objective: To determine the affinity of this compound for the adenosine A1 receptor and its cooperativity with an orthosteric agonist.

  • Materials:

    • Cell membranes from CHO cells stably expressing the human adenosine A1 receptor.

    • [3H]DPCPX (radiolabeled A1R antagonist).

    • NECA (N-ethylcarboxamidoadenosine, A1R agonist).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Prepare a series of dilutions of unlabeled DPCPX (for competition binding) and this compound.

    • In a 96-well plate, combine cell membranes, [3H]DPCPX at a concentration near its Kd, and varying concentrations of this compound or unlabeled DPCPX.

    • To determine cooperativity, perform the binding assay in the presence and absence of a fixed concentration of NECA.

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the pKb of this compound and the cooperativity factor (α) with NECA.

cAMP Accumulation Assay for Functional Activity
  • Objective: To assess the functional activity of this compound as a partial agonist and a positive allosteric modulator of A1R-mediated inhibition of cAMP production.

  • Materials:

    • CHO cells stably expressing the human adenosine A1 receptor.

    • Forskolin (adenylyl cyclase activator).

    • Adenosine (orthosteric agonist).

    • This compound.

    • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free medium.

    • To assess partial agonism, treat the cells with increasing concentrations of this compound in the presence of forskolin.

    • To assess PAM activity, treat the cells with a fixed, sub-maximal concentration of adenosine in the presence of increasing concentrations of this compound, along with forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Analyze the data to determine the potency and efficacy of this compound as a partial agonist and its ability to potentiate the effect of adenosine.

Ex Vivo Electrophysiology in a Rat Model of Neuropathic Pain
  • Objective: To evaluate the effect of this compound on excitatory synaptic transmission in the spinal cord dorsal horn of rats with neuropathic pain.

  • Animal Model:

    • Induce neuropathic pain in adult male Sprague-Dawley rats using the partial nerve ligation (PNL) model of the sciatic nerve. Sham-operated animals serve as controls.

  • Protocol:

    • After a post-operative period to allow for the development of neuropathic pain behaviors, anesthetize the rats and prepare transverse spinal cord slices containing the lumbar dorsal horn.

    • Transfer the slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Perform whole-cell patch-clamp recordings from neurons in lamina I and II of the dorsal horn.

    • Evoke excitatory postsynaptic currents (eEPSCs) by electrical stimulation of the dorsal root entry zone.

    • Record baseline eEPSCs.

    • Bath-apply this compound at a concentration of 10 µM and record the eEPSCs.

    • Wash out the drug and record the recovery of eEPSCs.

    • Analyze the amplitude of the eEPSCs before, during, and after this compound application to determine the percentage of inhibition.

Pharmacokinetics, Pharmacodynamics, and Toxicology

As of the date of this document, there is no publicly available information on the preclinical or clinical pharmacokinetics, systemic pharmacodynamics, or toxicology of this compound. Such studies are essential for the further development of this compound as a therapeutic agent.

Clinical Trials

A thorough search of clinical trial registries has not identified any registered clinical trials for this compound. Its use appears to be confined to preclinical research at this time.

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of adenosine A1 receptor positive allosteric modulation. Its ability to enhance endogenous adenosine signaling specifically in pathological states, such as neuropathic pain, highlights the promise of this approach. While the current data on its in vitro and ex vivo pharmacology are encouraging, further studies are required to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles to support any potential clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

An In-depth Technical Guide to the Binding Cooperativity of VCP171 with NECA at the Adenosine A₁ Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding cooperativity between VCP171, a positive allosteric modulator (PAM), and NECA, a non-selective adenosine receptor agonist, at the adenosine A₁ receptor (A₁R). This document details the quantitative aspects of this interaction, outlines relevant experimental protocols, and visualizes the underlying molecular and cellular mechanisms.

Executive Summary

This compound is a potent positive allosteric modulator of the adenosine A₁ receptor, exhibiting significant binding cooperativity with the orthosteric agonist NECA.[1][2][3] This cooperativity enhances the binding and functional effects of NECA, suggesting therapeutic potential for conditions where potentiation of A₁R signaling is desirable, such as in neuropathic pain.[3][4] The interaction is quantifiable through radioligand binding assays and observable in functional assays measuring downstream signaling, such as cAMP inhibition. The allosteric ternary complex model provides a theoretical framework for understanding this three-way interaction between the receptor, the orthosteric agonist, and the allosteric modulator.[4] Molecular dynamics simulations further support a mechanism where this compound binding to an extracellular allosteric site stabilizes the conformation of the receptor that has a higher affinity for NECA.

Quantitative Data Summary

The binding cooperativity of this compound with NECA at the human adenosine A₁ receptor has been characterized, yielding key quantitative parameters. These values are essential for understanding the potency and efficacy of this compound as a PAM.

ParameterValueDescriptionReference
pKb of this compound 5.65The negative logarithm of the equilibrium dissociation constant (Kb) of this compound for the A₁ receptor.[1][2]
Binding Cooperativity (log α) 0.68The logarithm of the cooperativity factor (α) between this compound and NECA. A positive value indicates positive cooperativity, meaning this compound enhances the binding of NECA.[1][2][4]
NECA Ki at human A₁R 14 nMThe inhibition constant of NECA for the human A₁ receptor, indicating its high binding affinity.[1]
This compound EC₅₀ (agonist dissociation) 15.8 µMThe half maximal effective concentration of this compound in a kinetic assay measuring the dissociation of an agonist, indicating its potency in slowing agonist off-rate.[5]
This compound EC₅₀ (eEPSC reduction in neuropathic pain model) 0.251 µM (Lamina II)The half maximal effective concentration of this compound for reducing excitatory postsynaptic currents in a preclinical model of neuropathic pain, demonstrating its functional efficacy.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding cooperativity between this compound and NECA.

Radioligand Binding Assay for Cooperativity Assessment

This protocol is adapted from standard methodologies for assessing allosteric interactions at GPCRs.[4][7]

Objective: To determine the binding affinity of NECA for the A₁ receptor in the absence and presence of this compound to calculate the cooperativity factor (α).

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine A₁ receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]DPCPX (a high-affinity A₁R antagonist).

  • Orthosteric agonist: NECA.

  • Allosteric modulator: this compound.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvesting apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for each condition.

    • To each well, add a constant concentration of [³H]DPCPX (e.g., 1 nM).

    • Add increasing concentrations of NECA (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Perform the NECA concentration curve in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).

    • Add the cell membrane preparation (e.g., 20-50 µg of protein per well).

    • The final assay volume should be consistent (e.g., 200 µL).

    • Incubate the plates at 25°C for 90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]DPCPX against the log concentration of NECA.

    • Fit the data using a one-site or two-site competition model in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ of NECA in the absence and presence of this compound.

    • Calculate the Ki of NECA using the Cheng-Prusoff equation.

    • The cooperativity factor (α) can be calculated from the fold-shift in the agonist affinity.

Functional Assay: cAMP Accumulation

This protocol measures the functional consequence of this compound and NECA co-application on a key A₁R signaling pathway.[8][9]

Objective: To assess the potentiation of NECA-induced inhibition of cAMP production by this compound.

Materials:

  • CHO cells stably co-expressing the human adenosine A₁ receptor and a cAMP-responsive reporter (e.g., GloSensor™).

  • Assay medium: Serum-free F-12 medium.

  • Forskolin (an adenylyl cyclase activator).

  • NECA.

  • This compound.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • White, opaque 96-well plates.

  • Plate reader capable of detecting the chosen assay signal.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Assay:

    • Wash the cells with assay medium.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).

    • Add increasing concentrations of NECA to the wells.

    • Stimulate cAMP production by adding a fixed concentration of forskolin (e.g., 1-10 µM).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells according to the cAMP kit manufacturer's instructions.

    • Perform the cAMP detection assay as per the kit protocol.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Generate concentration-response curves for NECA in the absence and presence of different concentrations of this compound.

    • Fit the curves using a sigmoidal dose-response model to determine the EC₅₀ of NECA under each condition.

    • A leftward shift in the NECA concentration-response curve in the presence of this compound indicates positive allosteric modulation of function.

Mandatory Visualizations

Allosteric Ternary Complex Model

Allosteric_Ternary_Complex_Model cluster_legend Legend R A₁R AR A₁R + NECA R->AR + NECA (KA) RB A₁R + this compound R->RB + this compound (KB) ARB A₁R + NECA + this compound AR->ARB + this compound (αKB) RB->ARB + NECA (αKA) A1R A₁R: Adenosine A₁ Receptor NECA NECA: Orthosteric Agonist This compound This compound: Positive Allosteric Modulator KA KA, KB: Dissociation Constants alpha α: Cooperativity Factor

Caption: Allosteric Ternary Complex Model for this compound and NECA.

Experimental Workflow for Cooperativity Assessment

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) Membrane_Prep Membrane Preparation (A₁R expressing cells) Incubation Incubation ([³H]DPCPX + NECA ± this compound) Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC₅₀, α) Counting->Analysis_Binding Cell_Culture Cell Culture (A₁R expressing cells) Stimulation Stimulation (Forskolin + NECA ± this compound) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection Lysis->Detection Analysis_Functional Data Analysis (EC₅₀ shift) Detection->Analysis_Functional

References

Structural Basis for VCP171 Allosteric Modulation of the Adenosine A1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular underpinnings of VCP171's allosteric modulation of the adenosine A1 receptor (A1AR). This compound is a positive allosteric modulator (PAM) that enhances the activity of the A1AR, a G-protein coupled receptor (GPCR) with significant therapeutic potential for conditions such as neuropathic pain.[1][2] This document details the signaling pathways, quantitative data from key experiments, and the precise methodologies employed in the characterization of this compound and its interaction with the A1AR.

Introduction to this compound and the Adenosine A1 Receptor

The adenosine A1 receptor is a class A GPCR that plays a crucial role in regulating neuronal activity, cardiac function, and inflammation.[3] Its activation by the endogenous agonist adenosine leads to a variety of cellular responses, primarily through coupling to inhibitory G proteins (Gi/o).[3][4][5] Direct-acting A1AR agonists have been explored as therapeutic agents, but their clinical utility has been hampered by on-target side effects due to the ubiquitous expression of the receptor.[2][3][6]

Positive allosteric modulators like this compound offer a more nuanced therapeutic strategy.[6] this compound, with the chemical name --INVALID-LINK--methanone, belongs to the 2-amino-3-benzoylthiophene class of A1AR PAMs.[1][2][3] These molecules bind to a site on the receptor that is distinct from the orthosteric site where adenosine binds.[3] By enhancing the affinity and/or efficacy of endogenous adenosine, PAMs can potentiate A1AR signaling in a spatially and temporally specific manner, particularly in pathological states where adenosine levels are elevated, such as in neuropathic pain.[1][2][6]

Adenosine A1 Receptor Signaling Pathway

Activation of the A1AR by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, the βγ subunits of the dissociated G protein can directly modulate the activity of various ion channels, including activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels.[4] The A1AR can also signal through phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5]

Below is a diagram illustrating the primary signaling pathway of the Adenosine A1 Receptor.

A1AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1AR Adenosine A1 Receptor G_protein Gi/o Protein (αβγ) A1AR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates K_channel K+ Channel (GIRK) K_channel->K_ion Efflux Ca_channel Ca2+ Channel (N, P/Q-type) Cellular_Response_5 Reduced Neuro- transmitter Release Ca_channel->Cellular_Response_5 Leads to Adenosine Adenosine (Agonist) Adenosine->A1AR Binds This compound This compound (PAM) This compound->A1AR Binds (Allosteric) G_alpha->AC Inhibits G_alpha->PLC Activates G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC Cellular_Response_1 Decreased Cellular Activity cAMP->Cellular_Response_1 Leads to PIP2 PIP2 PIP2->PLC Cellular_Response_2 Ca2+ Release from ER IP3->Cellular_Response_2 Leads to Cellular_Response_3 PKC Activation DAG->Cellular_Response_3 Leads to Cellular_Response_4 Hyperpolarization K_ion->Cellular_Response_4 Leads to Ca_ion->Ca_channel Influx Structural_Basis_Workflow CryoEM Cryo-EM Structure (A1AR-Agonist-Gi-PAM) PDB: 7LD4 Binding_Pocket Identification of Extrahelical Allosteric Binding Pocket (TM1, TM6, TM7) CryoEM->Binding_Pocket MD_Sim Molecular Dynamics (GaMD Simulations) Binding_Mode Prediction of This compound Binding Mode (Interaction with ECL2) MD_Sim->Binding_Mode Mutagenesis Site-Directed Mutagenesis Studies Key_Residues Identification of Key Residues for PAM Interaction Mutagenesis->Key_Residues Mechanism Elucidation of Allosteric Mechanism: Stabilization of Active Receptor State, Enhanced Agonist Affinity and G-protein Coupling Binding_Pocket->Mechanism Binding_Mode->Mechanism Key_Residues->Mechanism NanoBRET_Workflow Start Start Step1 Transfect HEK-293 cells with NanoLuc-A1AR fusion construct Start->Step1 Step2 Plate cells in 96-well plates and incubate for 24-48h Step1->Step2 Step3 Add fluorescent tracer and varying concentrations of this compound Step2->Step3 Step4 Add Nano-Glo® Substrate (Furimazine) Step3->Step4 Step5 Measure luminescence at two wavelengths (donor and acceptor) Step4->Step5 Step6 Calculate BRET ratio (Acceptor Emission / Donor Emission) Step5->Step6 Step7 Plot BRET ratio vs. This compound concentration to determine IC50/EC50 Step6->Step7 End End Step7->End

References

VCP171: An In-depth Technical Guide on its Allosteric Modulation of the Adenosine A1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This document provides a comprehensive technical overview of this compound's effect on A1R signaling, intended for researchers, scientists, and professionals in drug development. It details the compound's mechanism of action, presents available quantitative data, outlines key experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows. This compound enhances the binding and/or efficacy of orthosteric A1R agonists and also exhibits partial agonism in the absence of the endogenous ligand, leading to the inhibition of adenylyl cyclase. These properties make this compound a valuable tool for studying A1R pharmacology and a potential therapeutic agent for conditions such as neuropathic pain.

Introduction to this compound and the Adenosine A1 Receptor

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors. It is widely expressed throughout the body, with high concentrations in the central nervous system, heart, and kidneys. The A1R is coupled to inhibitory G proteins (Gi/o), and its activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which results in decreased cyclic AMP (cAMP) levels. This signaling pathway is crucial in regulating a variety of physiological processes, including neurotransmission, cardiac function, and inflammation.

Allosteric modulators like this compound offer a sophisticated approach to targeting GPCRs. Unlike orthosteric ligands that bind to the same site as the endogenous agonist (adenosine), allosteric modulators bind to a distinct site on the receptor. This can lead to a more nuanced modulation of receptor activity, potentially offering greater subtype selectivity and a reduced risk of side effects associated with direct and continuous receptor activation. This compound, as a PAM, enhances the effects of endogenous adenosine, thereby amplifying the natural physiological response.

Quantitative Data on this compound's Interaction with the Adenosine A1 Receptor

The following table summarizes the key quantitative parameters that characterize the interaction of this compound with the adenosine A1 receptor, based on available data.

ParameterValueDescriptionReference(s)
pKb 5.65The negative logarithm of the equilibrium dissociation constant (Kb) of this compound for the adenosine A1 receptor, indicating its binding affinity as a positive allosteric modulator.
Binding Cooperativity with NECA (α) 0.68A measure of the extent to which this compound and the orthosteric agonist NECA influence each other's binding. An α value less than 1 indicates negative cooperativity in binding, while a value greater than 1 would indicate positive cooperativity. It is important to note that this value reflects binding cooperativity, while the functional effect is positive modulation.
Functional Effect Positive Allosteric Modulator & Partial AgonistThis compound enhances the signaling of orthosteric agonists. In the absence of an orthosteric agonist, this compound can independently activate the A1R to a lesser extent than a full agonist, leading to the inhibition of cAMP activity.

Note: More detailed quantitative data from specific functional assays, such as EC50 and IC50 values under various experimental conditions, are primarily available in subscription-based scientific literature and are not fully accessible in the public domain.

Signaling Pathways and Mechanism of Action

The canonical signaling pathway of the adenosine A1 receptor involves its interaction with Gi/o proteins. This compound, as a PAM, facilitates this process.

Adenosine A1 Receptor Signaling Pathway

A1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular A1R Adenosine A1 Receptor G_protein Gi/o Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine (Orthosteric Agonist) Adenosine->A1R Binds This compound This compound (PAM) This compound->A1R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Cellular_Response Phosphorylates targets

Caption: Adenosine A1 Receptor Signaling Pathway modulated by this compound.

Logical Flow of this compound's Action

VCP171_Action_Logic cluster_effects Functional Outcomes This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to allosteric site PAM_effect Positive Allosteric Modulation: ↑ Agonist Affinity/Efficacy A1R->PAM_effect In presence of agonist Partial_Agonist_effect Partial Agonism: Direct (but submaximal) A1R activation A1R->Partial_Agonist_effect In absence of agonist Orthosteric_Agonist Orthosteric Agonist (e.g., Adenosine, NECA) Orthosteric_Agonist->A1R Binds to orthosteric site Inhibition_cAMP Inhibition of cAMP Production PAM_effect->Inhibition_cAMP Partial_Agonist_effect->Inhibition_cAMP Therapeutic_Potential Therapeutic Potential (e.g., Analgesia) Inhibition_cAMP->Therapeutic_Potential

Caption: Logical flow of this compound's dual-action mechanism.

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to characterize the effects of this compound on adenosine A1 receptor signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the A1R and its cooperativity with orthosteric ligands.

Objective: To measure the binding of a radiolabeled A1R antagonist (e.g., [³H]DPCPX) in the presence and absence of this compound and/or an orthosteric agonist.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • This compound.

  • Orthosteric agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

  • Non-specific binding control: A high concentration of a non-labeled A1R antagonist (e.g., 10 µM DPCPX).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to high confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of [³H]DPCPX (typically near its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]DPCPX, the non-specific binding control, and the membrane preparation.

    • Competition Binding: Add assay buffer, [³H]DPCPX, varying concentrations of this compound (or the orthosteric agonist), and the membrane preparation.

    • Cooperativity Assay: Add assay buffer, [³H]DPCPX, a fixed concentration of this compound, varying concentrations of the orthosteric agonist, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition binding, plot specific binding against the log concentration of the competing ligand to determine the IC50 value.

    • For cooperativity assays, analyze the shift in the orthosteric agonist's competition curve in the presence of this compound to calculate the cooperativity factor (α).

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, either as a partial agonist or as a PAM of an orthosteric agonist.

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by this compound.

Materials:

  • A cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Orthosteric A1R agonist (e.g., NECA).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and appropriate buffers.

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

  • Compound Addition:

    • Partial Agonism: Add varying concentrations of this compound to the wells.

    • Positive Allosteric Modulation: Add a fixed, sub-maximal concentration of an orthosteric agonist in combination with varying concentrations of this compound.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for PAM activity) or IC50 (for partial agonist activity) values.

[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation following receptor stimulation.

Objective: To quantify the this compound-mediated increase in the binding of [³⁵S]GTPγS to G proteins upon A1R activation.

Materials:

  • Cell membranes expressing the adenosine A1 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • This compound.

  • Orthosteric A1R agonist (e.g., NECA).

  • GDP (Guanosine diphosphate).

  • Non-specific binding control: A high concentration of unlabeled GTPγS.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and a reducing agent like DTT.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound (with or without an orthosteric agonist).

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding of [³⁵S]GTPγS.

    • Plot the specific binding against the log concentration of this compound to generate a dose-response curve and determine its EC50 value and maximal effect (Emax).

Experimental Workflow for this compound Characterization

VCP171_Characterization_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Start Start: Characterization of this compound Radioligand_Binding Radioligand Binding Assay ([³H]DPCPX) Start->Radioligand_Binding cAMP_Assay cAMP Inhibition Assay Start->cAMP_Assay GTP_Assay [³⁵S]GTPγS Binding Assay Start->GTP_Assay Determine_Affinity Determine pKb of this compound Radioligand_Binding->Determine_Affinity Determine_Cooperativity Determine Cooperativity (α) with Orthosteric Agonists Radioligand_Binding->Determine_Cooperativity Data_Analysis Comprehensive Data Analysis and Interpretation Determine_Affinity->Data_Analysis Determine_Cooperativity->Data_Analysis Assess_PAM Assess Positive Allosteric Modulation (EC50, Emax) cAMP_Assay->Assess_PAM Assess_Partial_Agonism Assess Partial Agonism (IC50, Emax) cAMP_Assay->Assess_Partial_Agonism GTP_Assay->Assess_PAM GTP_Assay->Assess_Partial_Agonism Assess_PAM->Data_Analysis Assess_Partial_Agonism->Data_Analysis Conclusion Conclusion: this compound is a PAM and Partial Agonist of A1R Data_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized positive allosteric modulator of the adenosine A1 receptor with demonstrated partial agonist activity. Its ability to enhance the signaling of endogenous adenosine makes it a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics, particularly in the realm of pain management. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other allosteric modulators of the adenosine A1 receptor. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

An In-depth Technical Guide to the Function of Valosin-Containing Protein (VCP/p97) in Neuronal Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "VCP171" indicate a potential ambiguity. The term "this compound" identifies a potent positive allosteric modulator of the adenosine A1 receptor involved in neuropathic pain. However, the broader context of complex neuronal signaling pathways and protein function aligns with Valosin-Containing Protein (VCP), also known as p97. This guide will focus on the extensive research surrounding VCP/p97 in neuronal pathways, a topic of significant interest in neurodegenerative disease research. A separate section will briefly address the function of the chemical compound this compound.

Introduction to Valosin-Containing Protein (VCP/p97)

Valosin-Containing Protein (VCP), also known as p97 in mammals, is a highly conserved and ubiquitously expressed member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family.[1][2] It forms a homohexameric ring structure and utilizes the energy from ATP hydrolysis to remodel or segregate protein complexes.[3][4] This chaperone-like activity is critical for a multitude of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[4][5] In the nervous system, VCP is essential for maintaining proteostasis, and mutations in the VCP gene are linked to severe neurodegenerative disorders, including Inclusion Body Myopathy with Paget's Disease of Bone and Frontotemporal Dementia (IBMPFD), Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease.[1][6][7]

Core Signaling Pathways Involving VCP in Neurons

VCP functions as a central hub in several interconnected pathways crucial for neuronal health. Its primary role revolves around the recognition and processing of ubiquitinated proteins, directing them towards degradation or other cellular fates.

Ubiquitin-Proteasome System (UPS) and ERAD

VCP is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of misfolded or damaged proteins. In the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, VCP recognizes polyubiquitinated proteins that are retro-translocated from the ER into the cytosol.[5] By hydrolyzing ATP, VCP provides the mechanical force to extract these proteins from the ER membrane, making them accessible to the proteasome for degradation.[5][8] This process is vital for preventing the accumulation of toxic protein aggregates within neurons.

VCP_ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein_ER Misfolded Protein Ubiquitination_Complex Ubiquitination Complex (E3 Ligase) Misfolded_Protein_ER->Ubiquitination_Complex Recognition VCP_Complex VCP/p97 Complex (with Ufd1/Npl4) Ubiquitination_Complex->VCP_Complex Polyubiquitination & Extraction from ER Proteasome 26S Proteasome VCP_Complex->Proteasome Delivery for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Proteolysis

VCP's role in the ERAD pathway.
Autophagy and Mitophagy

VCP is also critically involved in autophagy, the process of degrading cellular components within lysosomes. It is required for the maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material.[3] A specialized form of autophagy is mitophagy, the selective removal of damaged mitochondria. VCP helps to segregate and extract ubiquitinated proteins from the outer mitochondrial membrane, facilitating the clearance of dysfunctional mitochondria. This is particularly important in neurons, which have high energy demands and are susceptible to mitochondrial damage.

VCP_Autophagy_Pathway Damaged_Mitochondria Damaged Mitochondrion Ubiquitination Ubiquitination (e.g., by Parkin) Damaged_Mitochondria->Ubiquitination VCP_Complex VCP/p97 Complex Ubiquitination->VCP_Complex Recruitment Autophagosome_Formation Autophagosome Formation VCP_Complex->Autophagosome_Formation Facilitates Segregation Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Fusion with Lysosome Degradation Degradation Autolysosome->Degradation

VCP's involvement in mitophagy.
Stress Granule Disassembly

Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress. While their formation can be protective, persistent stress granules are associated with neurodegenerative diseases. VCP plays a crucial role in the disassembly of stress granules once the stress has subsided, allowing the release of stalled translational machinery.

Quantitative Data on VCP Function and Dysfunction

The following tables summarize key quantitative findings from studies on VCP, particularly focusing on the effects of disease-associated mutations.

Parameter Wild-Type VCP Mutant VCP (e.g., R155H) Cell/System Type Reference
ATPase ActivityBaselineEnhanced basal ATP hydrolysisIn vitro assays[8]
Proteasome ActivityNormalReducedNeuroblastoma cells[3]
Autophagosome MaturationEfficientImpaired, accumulation of immature vesiclesPC12 cells[3]
Mitochondrial Membrane PotentialStableLoweredPatient-derived fibroblasts[9]
Cognitive/Motor Function Assessment in Transgenic Mice Control Mice VCPA232E Mutant Mice Test Reference
Spatial MemoryNormal learning curveSignificant impairmentMorris Water Maze[3]
Object RecognitionRecognizes novel objectNo preference for novel object (impaired)Novel Object Recognition[3]
Fear ConditioningNormal freezing responseSignificantly reduced freezing responseContextual Fear Conditioning[3]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to investigate VCP function.

Co-immunoprecipitation (Co-IP) to Identify VCP-Interacting Proteins

This technique is used to determine if two proteins physically interact in vivo.

Protocol:

  • Cell Lysis: Culture neuronal cells (e.g., SH-SY5Y) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Antibody Incubation: Incubate the cell lysate with an antibody specific to VCP. This antibody will bind to VCP and any proteins associated with it.

  • Immunoprecipitation: Add protein A/G-conjugated beads to the lysate-antibody mixture. The beads will bind to the antibody, forming a solid-phase complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the VCP and its interacting proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting protein (e.g., a polyglutamine-expanded protein).[6]

In Vitro ATPase Activity Assay

This assay measures the rate at which VCP hydrolyzes ATP, providing insight into its enzymatic function.

Protocol:

  • Protein Purification: Purify recombinant wild-type and mutant VCP proteins.

  • Reaction Mixture: Prepare a reaction buffer containing a known concentration of ATP, MgCl2, and the purified VCP protein.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of protein).[1]

Cellular Fractionation and Western Blotting

This method is used to determine the subcellular localization of VCP and its associated proteins.

Protocol:

  • Cell Lysis and Homogenization: Harvest cells and gently lyse them to release their contents while keeping organelles intact.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds. This will separate the nuclear, mitochondrial, and cytosolic fractions.

  • Protein Quantification: Measure the protein concentration in each fraction.

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against VCP and markers for each subcellular compartment to confirm the purity of the fractions.

Experimental_Workflow_CoIP Cell_Lysate Neuronal Cell Lysate Add_VCP_Ab Add Anti-VCP Antibody Cell_Lysate->Add_VCP_Ab Add_Beads Add Protein A/G Beads Add_VCP_Ab->Add_Beads Incubate Wash Wash to Remove Non-specific Proteins Add_Beads->Wash Immunoprecipitate Elute Elute Bound Proteins Wash->Elute Western_Blot Analyze by Western Blot Elute->Western_Blot

Workflow for Co-immunoprecipitation.

The Chemical Compound this compound: A Distinct Entity

It is crucial to distinguish the protein VCP/p97 from the chemical compound this compound.

This compound is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[10][11] Its function in neuronal pathways is not related to protein degradation but to the modulation of neurotransmission.

  • Mechanism of Action: this compound binds to an allosteric site on the A1R, enhancing the receptor's response to its endogenous ligand, adenosine.[12][13]

  • Neuronal Function: In the context of neuropathic pain, adenosine acting on A1R has an analgesic effect. This compound potentiates this effect by reducing excitatory synaptic currents in spinal cord neurons, specifically in the lamina II region which is critical for pain processing.[10][14]

  • Therapeutic Potential: As a PAM, this compound offers a more targeted therapeutic approach than direct A1R agonists, as it only enhances signaling where and when adenosine is naturally released, potentially reducing side effects.[13][14]

Compound Target Mechanism Effect in Neurons Therapeutic Application
This compoundAdenosine A1 Receptor (A1R)Positive Allosteric ModulatorReduces excitatory postsynaptic currentsNeuropathic Pain

Conclusion and Future Directions

Valosin-Containing Protein (VCP/p97) is a multifaceted ATPase that is indispensable for neuronal proteostasis. Its central role in protein degradation pathways, including the UPS and autophagy, underscores its importance in preventing the accumulation of toxic proteins that characterize numerous neurodegenerative diseases. The study of VCP mutations continues to provide invaluable insights into the molecular mechanisms of neurodegeneration and highlights VCP as a promising therapeutic target.[5][6] Future research will likely focus on developing modulators of VCP activity that can correct the defects caused by pathogenic mutations without disrupting its essential cellular functions. Furthermore, a clear distinction must be maintained between the protein VCP/p97 and the A1R modulator this compound to ensure precision in scientific communication and drug development efforts.

References

No Publicly Available Data on VCP171's Role in Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound or protein designated as "VCP171" and its role in modulating synaptic transmission. This suggests that "this compound" may be an internal or proprietary code name for a substance not yet described in the public domain, or potentially a misnomer.

Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations as requested. The scientific community relies on published, peer-reviewed research to understand the mechanisms of action of novel compounds.

Researchers, scientists, and drug development professionals interested in the modulation of synaptic transmission are encouraged to consult literature on established and well-characterized molecules. Key areas of ongoing research in synaptic modulation include:

  • Glutamatergic and GABAergic system modulators: These are the primary excitatory and inhibitory neurotransmitter systems in the central nervous system.

  • Neuromodulators: Dopamine, serotonin, acetylcholine, and norepinephrine play crucial roles in regulating synaptic plasticity and transmission.

  • Ion channel modulators: Voltage-gated and ligand-gated ion channels are critical for neuronal excitability and synaptic signaling.

  • Presynaptic and postsynaptic protein targets: Molecules that interact with the synaptic vesicle cycle, neurotransmitter release machinery, and postsynaptic receptor complexes are key targets for drug development.

Should "this compound" be a novel compound, future publications will be necessary to elucidate its biological function and potential therapeutic applications. We recommend monitoring scientific conference proceedings and peer-reviewed journals for any forthcoming information on this topic.

Methodological & Application

Application Note: In Vitro Assay for cAMP Inhibition by VCP171

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] The A1R is a G protein-coupled receptor (GPCR) that couples to the Gi subunit.[4][5][6][7] Activation of the Gi signaling pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Notably, in the absence of an orthosteric agonist, this compound can act as a partial agonist, independently inhibiting cAMP accumulation.[2] This application note provides a detailed protocol for an in vitro assay to quantify the dose-dependent inhibition of cAMP by this compound.

Signaling Pathway

The activation of the adenosine A1 receptor by an agonist or a partial agonist like this compound initiates a signaling cascade that inhibits the production of cAMP. The Gi alpha subunit of the G protein dissociates upon receptor activation and directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP, lowering the intracellular concentration of this second messenger.

cluster_membrane Plasma Membrane A1R Adenosine A1 Receptor (A1R) Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts This compound This compound This compound->A1R Binds Gi->AC Inhibits ATP ATP ATP->AC cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis A Seed A1R-expressing cells in a 384-well plate B Incubate for 24 hours A->B C Pre-treat with this compound and IBMX B->C D Stimulate with Forskolin C->D E Lyse cells D->E F Perform cAMP Assay (e.g., ELISA) E->F G Measure signal (e.g., absorbance) F->G H Calculate IC50 value G->H

References

Application Notes and Protocols for VCP171 in Rat Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant challenge in clinical management. Preclinical research relies on robust animal models to investigate underlying mechanisms and evaluate novel therapeutic agents. VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] In the spinal cord, adenosine acts as an inhibitory neurotransmitter through A1R activation, leading to antinociception.[2] This highlights the therapeutic potential of targeting this receptor for neuropathic pain treatment.[2][4] this compound enhances the effect of endogenous adenosine, particularly in conditions like neuropathic pain where adenosine tone is elevated.[2][5]

These application notes provide a comprehensive guide for utilizing this compound in rat models of neuropathic pain, with a focus on the Partial Sciatic Nerve Ligation (PSNL) model and assessment of mechanical allodynia using the von Frey test.

Mechanism of Action: this compound Signaling Pathway

This compound acts as a positive allosteric modulator at the adenosine A1 receptor. In a neuropathic pain state, elevated levels of endogenous adenosine are present in the spinal dorsal horn. This compound enhances the binding of adenosine to A1R on presynaptic terminals of primary afferent neurons. This potentiation of A1R signaling, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The ultimate effect is a reduction in the release of excitatory neurotransmitters, such as glutamate, from the presynaptic terminal, thereby dampening nociceptive signal transmission and alleviating pain.

VCP171_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound A1R Adenosine A1 Receptor (Gi/o-coupled) This compound->A1R Allosteric Modulation Adenosine Endogenous Adenosine Adenosine->A1R Orthosteric Binding AC Adenylyl Cyclase A1R->AC Inhibits cAMP ↓ cAMP AC->cAMP Glutamate ↓ Glutamate Release cAMP->Glutamate Nociception ↓ Nociceptive Transmission Glutamate->Nociception

This compound enhances adenosine signaling to reduce neurotransmitter release.

Experimental Protocols

I. Induction of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL) Model

The PSNL model is a widely used method to induce neuropathic pain that mimics many of the symptoms observed in humans.[6][7][8][9]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., Isoflurane or sodium pentobarbital 50 mg/kg, i.p.)[8]

  • Surgical instruments (sterilized)

  • 8-0 silk suture[6]

  • Antiseptic solution (e.g., Betadine and 70% ethanol)

  • Analgesics for post-operative care (e.g., meloxicam 1mg/kg, P.O.)[6]

Procedure:

  • Anesthetize the rat and shave the thigh area of the left hind leg.[6]

  • Prep the surgical area with antiseptic solution.[6]

  • Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.[6]

  • Carefully isolate the sciatic nerve from the surrounding connective tissue.[6]

  • Using an 8-0 silk suture, tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.[6][8]

  • For sham-operated control animals, expose the sciatic nerve without performing the ligation.[6][8]

  • Close the muscle layer and skin with appropriate sutures or staples.[6]

  • Administer post-operative analgesics and allow the animal to recover in a clean cage on a heating pad.[6]

  • Monitor the animals daily for overall health and signs of infection.[6] Mechanical allodynia typically develops within a few days and stabilizes over the following weeks.

II. Administration of this compound

Based on available literature, this compound has been administered intrathecally to target the spinal cord directly.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Intrathecal catheters

  • Hamilton syringes

Procedure:

  • Prior to this compound administration, rats should be implanted with intrathecal catheters aimed at the lumbar spinal cord.

  • Allow animals to recover from catheter implantation surgery before commencing with drug administration.

  • Dissolve this compound in the chosen vehicle to the desired concentration.

  • Administer this compound via the intrathecal catheter in a low volume (e.g., 10-20 µL), followed by a flush of vehicle to ensure delivery to the spinal cord.

  • A study has shown a small reduction in allodynia at a dose of 30 µg administered intrathecally.[1] It is recommended to perform a dose-response study (e.g., 1, 10, 30 µg) to determine the optimal effective dose.[1]

III. Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is the gold standard for assessing mechanical sensitivity in rodents.[10] The up-down method is a commonly used and statistically robust approach.[10][11][12]

Materials:

  • Von Frey filaments (calibrated set)

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment and chambers for at least 2-3 days before the experiment.

  • On the day of testing, place the rat in the chamber on the mesh platform and allow it to acclimate for 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.[13]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold (PWT):[11][12]

    • If there is a positive response, the next smaller filament is used.

    • If there is no response, the next larger filament is used.

  • The pattern of responses is used to calculate the 50% PWT using the formula: 50% PWT (g) = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the average difference between stimuli.

  • Assess the baseline PWT before surgery and at various time points after PSNL to confirm the development of mechanical allodynia.

  • On the day of this compound administration, measure the pre-drug PWT and then at various time points post-administration (e.g., 15, 30, 60, 120 minutes) to evaluate the anti-allodynic effect.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating this compound in a rat model of neuropathic pain.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_model Phase 2: Model Induction cluster_treatment Phase 3: Treatment and Assessment cluster_analysis Phase 4: Data Analysis A1 Animal Acclimatization A2 Baseline Behavioral Testing (von Frey) A1->A2 A3 Intrathecal Catheter Implantation (Optional) A2->A3 B1 Partial Sciatic Nerve Ligation (PSNL) Surgery A3->B1 B2 Post-operative Care and Recovery B1->B2 B3 Confirmation of Neuropathic Pain (von Frey Testing) B2->B3 C1 This compound Administration (Intrathecal) B3->C1 C2 Post-treatment Behavioral Testing (von Frey Time Course) C1->C2 D1 Data Compilation and Statistical Analysis C2->D1 D2 Interpretation of Results D1->D2

Workflow for this compound evaluation in neuropathic pain rat models.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Baseline and Post-Surgical Mechanical Withdrawal Thresholds

GroupNBaseline PWT (g)Post-PSNL Day 7 PWT (g)Post-PSNL Day 14 PWT (g)
Sham10Mean ± SEMMean ± SEMMean ± SEM
PSNL10Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Mechanical Allodynia in PSNL Rats

Treatment GroupNPre-drug PWT (g)30 min Post-drug PWT (g)60 min Post-drug PWT (g)120 min Post-drug PWT (g)
Vehicle8Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 µg)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (30 µg)8Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Note: The data presented in these tables are for illustrative purposes. Researchers should populate them with their own experimental findings. Statistical analysis (e.g., t-test, ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.

Conclusion

This compound, as a positive allosteric modulator of the adenosine A1 receptor, represents a promising therapeutic agent for the treatment of neuropathic pain. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in a rat model of partial sciatic nerve ligation. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the assessment of this compound's analgesic efficacy and its potential for further development. Further studies are warranted to establish a full dose-response relationship and to explore other routes of administration and models of neuropathic pain.

References

Application Notes and Protocols: Electrophysiological Characterization of VCP171 on Evoked Excitatory Postsynaptic Current (eEPSC) Amplitude

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] The A1R, a G-protein coupled receptor, is a key regulator of neuronal activity, and its activation typically leads to neuronal inhibition. This compound enhances the effect of endogenous adenosine, thereby potentiating the inhibitory signaling of the A1R. This modulation has shown therapeutic potential, particularly in the context of neuropathic pain, by reducing excitatory synaptic transmission.[1][2]

This document provides a detailed protocol for investigating the effects of this compound on the amplitude of evoked excitatory postsynaptic currents (eEPSCs) mediated by AMPA receptors in spinal cord neurons. The methodology is based on whole-cell patch-clamp recordings from rodent spinal cord slices, a standard technique for assessing synaptic strength and its pharmacological modulation.

Signaling Pathway of this compound Action

This compound binds to an allosteric site on the adenosine A1 receptor, distinct from the orthosteric site where adenosine binds. This binding increases the affinity and/or efficacy of adenosine for the receptor. The activated A1R, coupled to Gi/o proteins, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. A primary mechanism for reducing neuronal excitability is the inhibition of voltage-gated calcium channels (VGCCs) at the presynaptic terminal, which reduces neurotransmitter release. Additionally, postsynaptic mechanisms may involve the modulation of potassium channels, leading to hyperpolarization. The net effect is a reduction in the amplitude of excitatory postsynaptic currents.

VCP171_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound A1R Adenosine A1 Receptor This compound->A1R Allosteric Modulation Adenosine Endogenous Adenosine Adenosine->A1R Orthosteric Binding Gi_o Gi/o Protein A1R->Gi_o Activation VGCC Voltage-Gated Ca²⁺ Channel Gi_o->VGCC Inhibition Glutamate_Vesicle Glutamate Vesicles VGCC->Glutamate_Vesicle Triggers Fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Exocytosis AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Binds eEPSC Reduced eEPSC Amplitude AMPA_R->eEPSC Generates

Caption: this compound Signaling Pathway

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on eEPSC amplitude in spinal cord lamina I and II neurons from both sham and nerve-injured rats.

Animal ModelLaminaThis compound ConcentrationEffect on eEPSC AmplitudeEC50 Value
Sham ControlI10 µM13 ± 2% reduction2.512 µM
Nerve-InjuredI10 µM24 ± 4% reduction1.995 µM
Sham ControlIINot SpecifiedNot Specified0.631 µM
Nerve-InjuredIINot SpecifiedSignificantly more effective than in sham0.251 µM

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol details the methodology for preparing spinal cord slices and performing whole-cell patch-clamp recordings to measure the effect of this compound on AMPA receptor-mediated eEPSCs.

Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF) for Slicing and Recording:

ReagentConcentration (mM)
NaCl125
KCl2.5
NaH2PO41.25
NaHCO326
D-Glucose25
MgCl21
CaCl22

Prepare a 10x stock solution without NaHCO3 and D-Glucose. On the day of the experiment, dilute the stock to 1x and add fresh NaHCO3 and D-Glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use and throughout the experiment to maintain a pH of 7.4. The osmolarity should be adjusted to ~310 mOsm/L.[3]

Intracellular Solution:

ReagentConcentration (mM)
K-Gluconate140
KCl4
EGTA0.5
HEPES10
Mg-ATP4
Na-GTP0.4
Na2-Phosphocreatine4

Adjust the pH to 7.3 with KOH and the osmolarity to ~295 mOsm/L.[3] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.

This compound Stock Solution:

Prepare a 10 mM stock solution of this compound in DMSO.[1] Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

Spinal Cord Slice Preparation
  • Anesthetize a young adult rat (e.g., Sprague-Dawley, 5-6 weeks old) following approved institutional animal care and use committee protocols.

  • Perform a laminectomy to expose the lumbar spinal cord.

  • Rapidly dissect the lumbosacral spinal cord and immerse it in ice-cold, carbogenated aCSF.

  • Mount the spinal cord segment on a vibrating microtome (vibratome) and cut transverse slices (300-400 µm thick).

  • Transfer the slices to a holding chamber containing carbogenated aCSF at 34°C for 30 minutes.

  • Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording
  • Transfer a single spinal cord slice to the recording chamber on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.

  • Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Visually identify neurons in the superficial dorsal horn (laminae I and II).

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV to record AMPA receptor-mediated currents while minimizing the contribution of NMDA receptors.

Evoked EPSC (eEPSC) Recording and Drug Application
  • Place a bipolar stimulating electrode in the dorsal root entry zone or adjacent dorsal horn to evoke synaptic responses in the recorded neuron.

  • Apply brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit eEPSCs.

  • Record a stable baseline of eEPSC amplitudes for at least 10 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 10 µM) by switching the perfusion solution.

  • Record the eEPSC amplitudes in the presence of this compound for 10-15 minutes or until a steady-state effect is observed.

  • To confirm the A1R-mediated effect, co-apply an A1R antagonist such as DPCPX (e.g., 1 µM) to observe the reversal of the this compound-induced inhibition.

  • Perform a washout by perfusing with standard aCSF to allow for the recovery of the eEPSC amplitude.

Data Analysis
  • Analyze the recorded currents offline using appropriate software (e.g., Clampfit, Igor Pro).

  • Measure the peak amplitude of the eEPSCs.

  • Normalize the eEPSC amplitudes to the average baseline amplitude.

  • Calculate the percentage reduction in eEPSC amplitude in the presence of this compound.

  • Perform statistical analysis (e.g., paired t-test) to determine the significance of the drug effect.

  • Construct concentration-response curves to determine the EC50 value of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Animal_Prep Anesthetize Animal Dissection Dissect Spinal Cord Animal_Prep->Dissection Slicing Prepare Spinal Cord Slices Dissection->Slicing Incubation Incubate Slices Slicing->Incubation Patching Obtain Whole-Cell Patch-Clamp Recording Incubation->Patching Baseline Record Baseline eEPSCs Patching->Baseline Drug_App Bath Apply this compound Baseline->Drug_App Effect Record eEPSCs with this compound Drug_App->Effect Washout Washout Effect->Washout Measure Measure eEPSC Amplitudes Effect->Measure Normalize Normalize to Baseline Measure->Normalize Stats Statistical Analysis Normalize->Stats EC50 Calculate EC50 Stats->EC50

Caption: Experimental Workflow

References

VCP171: Application in Primary Afferent Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] In the context of primary afferent synaptic transmission, particularly in nociceptive pathways, this compound has emerged as a valuable research tool. Its ability to enhance the activity of endogenous adenosine at the A1R provides a mechanism to selectively inhibit excitatory synaptic transmission, making it a subject of interest for the development of novel non-opioid analgesics.[3] These application notes provide an overview of this compound's mechanism of action, detailed protocols for its use in key experiments, and a summary of relevant quantitative data.

Mechanism of Action

This compound binds to an allosteric site on the A1R, enhancing the binding and efficacy of the endogenous agonist, adenosine.[2] In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to a baseline inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] The primary effect of this compound in the dorsal horn of the spinal cord is the inhibition of neurotransmitter release from the presynaptic terminals of primary afferent neurons. This leads to a reduction in excitatory postsynaptic currents (eEPSCs) in second-order neurons, particularly in lamina I and II, which are critical for processing nociceptive information.[1][2][4]

Signaling Pathway of this compound at the Primary Afferent Synapse

VCP171_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) This compound This compound A1R Adenosine A1 Receptor This compound->A1R Allosteric Modulation Adenosine Adenosine Adenosine->A1R Orthosteric Binding Gi Gi Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation PKA->Ca_channel Modulation Ca_ion Ca2+ Ca_channel->Ca_ion Influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Glutamate_receptor Glutamate Receptor (e.g., AMPA) Glutamate_release->Glutamate_receptor Binds to EPSC Excitatory Postsynaptic Current (EPSC) Glutamate_receptor->EPSC Generation

Caption: this compound enhances adenosine's inhibitory effect on presynaptic glutamate release.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound.

Table 1: In Vitro Electrophysiological Effects of this compound on eEPSCs
PreparationAnimal ModelNeuron TypeThis compound ConcentrationEffect on AMPAR-mediated eEPSCs (% reduction from control)Reference
Spinal Cord SlicesSham Control RatsLamina I10 µM13 ± 2%[1][4]
Spinal Cord SlicesNerve-Injured RatsLamina I10 µM24 ± 4%[1][4]
Spinal Cord SlicesNerve-Injured RatsLamina II10 µMSignificantly more effective than in sham controls[1]
Table 2: In Vivo Behavioral Effects of Intrathecal this compound
Animal ModelBehavioral TestThis compound DoseEffectReference
Nerve-Injured RatsVon Frey Mechanical Paw Withdrawal30 µgSignificant increase in paw withdrawal threshold (analgesia)[3]
Nerve-Injured RatsConditioned Place Preference30 µgIncreased time spent in drug-paired chamber[3]
RatsRotarod30 µgNo significant effect on motor coordination[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This protocol is designed to measure the effect of this compound on excitatory postsynaptic currents in dorsal horn neurons.

1. Animal Model and Slice Preparation:

  • Utilize a rat model of neuropathic pain (e.g., partial sciatic nerve ligation) and sham-operated controls.

  • Anesthetize the animal and perform a laminectomy to expose the lumbar spinal cord.

  • Rapidly dissect the spinal cord and place it in ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).

  • Cut transverse slices (e.g., 300-400 µm thick) of the lumbar spinal cord using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

2. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.

  • Visualize lamina I and II neurons using differential interference contrast (DIC) optics.

  • Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., containing K-gluconate, MgCl2, EGTA, HEPES, ATP, and GTP).

  • Record AMPA receptor-mediated eEPSCs by holding the neuron at a negative potential (e.g., -70 mV) to block NMDA receptors.

  • Evoke eEPSCs by stimulating primary afferent fibers in the dorsal root entry zone with a bipolar stimulating electrode.

3. This compound Application:

  • Establish a stable baseline recording of eEPSCs for at least 5-10 minutes.

  • Bath-apply this compound (e.g., 10 µM) dissolved in aCSF.

  • Record the effect of this compound on eEPSC amplitude for 10-15 minutes.

  • To confirm the effect is A1R-mediated, co-apply an A1R antagonist like DPCPX.

  • Perform a washout with standard aCSF to observe the reversal of the effect.

4. Data Analysis:

  • Measure the peak amplitude of the eEPSCs.

  • Normalize the eEPSC amplitude during this compound application to the baseline amplitude.

  • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the this compound-induced reduction in eEPSC amplitude.

Experimental Workflow for Patch-Clamp Studies

Patch_Clamp_Workflow cluster_animal_prep Animal Preparation cluster_slice_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Animal_Model Induce Neuropathic Pain Model (e.g., Nerve Ligation) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Dissection Dissect Spinal Cord Anesthesia->Dissection Slicing Cut Transverse Slices (Vibratome) Dissection->Slicing Recovery Incubate Slices in aCSF Slicing->Recovery Recording_Setup Transfer Slice to Recording Chamber Recovery->Recording_Setup Patching Obtain Whole-Cell Patch-Clamp Recording Recording_Setup->Patching Stimulation Stimulate Primary Afferents Patching->Stimulation Baseline Record Baseline eEPSCs Stimulation->Baseline Drug_Application Bath-apply this compound Baseline->Drug_Application Washout Washout with aCSF Drug_Application->Washout Measurement Measure eEPSC Amplitude Washout->Measurement Normalization Normalize to Baseline Measurement->Normalization Statistics Statistical Analysis Normalization->Statistics

Caption: Workflow for studying this compound's effects using spinal cord slice electrophysiology.

Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)

This protocol measures the analgesic effect of this compound on mechanical sensitivity in a neuropathic pain model.

1. Animal Model and Acclimatization:

  • Use a rat model of neuropathic pain.

  • Acclimatize the animals to the testing environment and apparatus for several days before baseline testing. The apparatus typically consists of a mesh floor allowing access to the plantar surface of the hind paws.

2. This compound Administration:

  • Administer this compound or vehicle via the desired route (e.g., intrathecal injection). For intrathecal administration, perform a lumbar puncture under brief anesthesia.

3. Behavioral Testing:

  • At specified time points post-administration, assess the paw withdrawal threshold (PWT).

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • Use a method like the "up-down" method to determine the 50% PWT.

4. Data Analysis:

  • Calculate the 50% PWT for each animal at each time point.

  • Compare the PWT of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Logical Relationship of this compound's Effects

VCP171_Effects_Logic cluster_molecular Molecular/Cellular Level cluster_systems Systems/Behavioral Level VCP171_Admin This compound Administration A1R_Modulation Positive Allosteric Modulation of A1R VCP171_Admin->A1R_Modulation Presynaptic_Inhibition Inhibition of Presynaptic Ca2+ Channels A1R_Modulation->Presynaptic_Inhibition Glutamate_Reduction Reduced Glutamate Release Presynaptic_Inhibition->Glutamate_Reduction EPSC_Reduction Decreased eEPSC Amplitude in Dorsal Horn Glutamate_Reduction->EPSC_Reduction Nociceptive_Dampening Dampening of Nociceptive Signal Transmission EPSC_Reduction->Nociceptive_Dampening Analgesia Analgesia (Increased Paw Withdrawal Threshold) Nociceptive_Dampening->Analgesia

Caption: Logical flow from this compound administration to its analgesic effects.

Conclusion

This compound serves as a critical tool for investigating the role of the adenosine A1 receptor in modulating primary afferent synaptic transmission. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of nociception and to explore the therapeutic potential of A1R modulation for the treatment of chronic pain. The selectivity of this compound for the A1R makes it particularly useful for dissecting the specific contribution of this receptor subtype to synaptic plasticity and pain signaling.

References

Application Notes & Protocols: Cell-based Assays for Screening VCP171 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valosin-Containing Protein (VCP), also known as p97, is a type II AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), protein quality control, autophagy, and DNA damage repair.[2] VCP functions by utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated protein complexes, thereby facilitating their subsequent degradation by the proteasome.[2][3] Due to its central role in maintaining proteostasis, VCP is overexpressed in many types of cancer, where it helps tumor cells cope with high levels of proteotoxic stress associated with rapid proliferation and protein synthesis.[1][3]

Inhibition of VCP has emerged as a promising therapeutic strategy for cancer. Small molecule inhibitors targeting VCP's ATPase activity disrupt protein degradation pathways, leading to an accumulation of misfolded and poly-ubiquitinated proteins.[1][4] This triggers severe endoplasmic reticulum (ER) stress, activates the Unfolded Protein Response (UPR), and ultimately leads to apoptosis in cancer cells.[1][3][4]

This document provides detailed protocols for a panel of cell-based assays designed to screen and characterize the activity of VCP171, a hypothetical inhibitor of VCP. The assays are designed to measure key downstream consequences of VCP inhibition: cytotoxicity, induction of apoptosis, and activation of the ER stress response. The protocols are based on established methods for characterizing known VCP inhibitors, such as CB-5083.[1][3][4]

VCP/p97 Signaling and Mechanism of Inhibition

VCP is a crucial mediator in the ERAD pathway. It recognizes and extracts misfolded, ubiquitinated proteins from the ER membrane, chaperoning them to the cytosol for degradation by the proteasome.[2][5][6] Inhibition of VCP's ATPase activity stalls this process, causing a buildup of toxic, misfolded proteins within the ER lumen.[3] This condition, known as ER stress, activates the UPR, a tripartite signaling cascade initiated by the sensors PERK, IRE1, and ATF6.[3][7] While initially a pro-survival response, prolonged or overwhelming ER stress shifts the UPR towards a pro-apoptotic outcome, prominently featuring the induction of the transcription factor CHOP (C/EBP homologous protein), which mediates apoptosis.[3][8][9]

VCP_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) MisfoldedProtein Misfolded Protein Ub Ubiquitin MisfoldedProtein->Ub Ubiquitination ER_Stress ER Stress MisfoldedProtein->ER_Stress Accumulation Leads to VCP VCP/p97 (ATPase) Ub->VCP Recognition VCP->MisfoldedProtein Blockade Proteasome Proteasome Degradation VCP->Proteasome Extraction & Translocation This compound This compound (Inhibitor) This compound->VCP Inhibition PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates CHOP CHOP Activation PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Mechanism of this compound Inhibition and Apoptosis Induction.

Experimental Screening Workflow

A typical workflow for screening a potential VCP inhibitor like this compound involves a tiered approach. The initial step is a primary screen to assess general cytotoxicity across a panel of cancer cell lines. Hits from this screen are then subjected to secondary assays to confirm the mechanism of action, specifically measuring apoptosis induction and ER stress markers.

Screening_Workflow start Start: Prepare Cancer Cell Line Cultures step1 Primary Screen: Treat cells with this compound (Dose-Response) start->step1 step2 Assay 1: Cell Viability (e.g., CellTiter-Glo®) step1->step2 decision1 Cytotoxic? step2->decision1 step3 Secondary Screen: Confirm Mechanism decision1->step3 Yes stop Stop: Compound Inactive decision1->stop No assay2 Assay 2: Apoptosis Induction (e.g., Caspase-Glo® 3/7) step3->assay2 assay3 Assay 3: ER Stress/UPR Activation (e.g., CHOP Reporter Assay) step3->assay3 analysis Data Analysis: Calculate IC50/EC50, Compare Activities assay2->analysis assay3->analysis end End: Identify Lead Candidates analysis->end

Caption: General workflow for screening this compound activity.

Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity.[10]

Materials:

  • Cancer cell lines (e.g., HCT116, RPMI-8226)

  • Complete culture medium (e.g., DMEM/RPMI with 10% FBS)

  • This compound compound stock solution (in DMSO)

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[11]

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[11]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[11]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[12]

Materials:

  • Cells treated as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White, opaque-walled 96-well plates (can be the same plate from the viability assay if multiplexing is not performed)

  • Plate-reading luminometer

Procedure:

  • Cell Treatment: Follow steps 1-3 from Protocol 1.

  • Assay Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Equilibrate to room temperature.[13]

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature.[13]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]

  • Mix the contents gently using a plate shaker for 30 seconds.[14]

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate the EC50 value (the concentration of this compound that induces 50% of the maximal apoptotic response).

Protocol 3: ER Stress Assessment using a CHOP Promoter Reporter Assay

This assay measures the transcriptional activation of the CHOP gene, a key marker of terminal ER stress.[7][8]

Materials:

  • Cancer cell line stably or transiently transfected with a CHOP promoter-luciferase reporter plasmid (e.g., pCHOP-Luc).

  • Complete culture medium.

  • This compound compound stock solution (in DMSO).

  • White, opaque-walled 96-well plates.

  • Luciferase Assay System (e.g., from Promega).

  • Plate-reading luminometer.

  • Positive control (e.g., Thapsigargin or Tunicamycin).

Procedure:

  • Cell Seeding: Seed the CHOP-reporter cell line in a white, opaque-walled 96-well plate at an appropriate density. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a positive control (e.g., 300 nM Thapsigargin). Include a vehicle control.

  • Incubation: Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Cell Lysis: Remove the culture medium. Lyse the cells by adding 20-50 µL of Passive Lysis Buffer per well and incubating for 15 minutes at room temperature on a shaker.

  • Measurement: Add 100 µL of Luciferase Assay Reagent to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for CHOP induction.

Data Presentation

The following tables present representative data for a hypothetical VCP inhibitor, this compound, in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50, µM)

Cell LineHistologyThis compound IC50 (48h)This compound IC50 (72h)
HCT116Colorectal Carcinoma2.71.5
RPMI-8226Multiple Myeloma0.350.22
HeLaCervical Cancer6.14.3
A549Lung Carcinoma3.62.1
PC-3Prostate Cancer5.23.8

Data are representative and based on published values for known VCP inhibitors like CB-5083 and PPA.[15][16][17]

Table 2: Apoptosis and ER Stress Induction by this compound (EC50, µM)

Cell LineAssayThis compound EC50 (24h)
HCT116Caspase-3/7 Activation2.5
RPMI-8226Caspase-3/7 Activation0.4
HCT116CHOP Reporter Induction2.9
RPMI-8226CHOP Reporter Induction0.5

Data are hypothetical but reflect the expected correlation between cytotoxicity, apoptosis, and ER stress induction based on the known mechanism of VCP inhibitors.[4][18]

The described cell-based assays provide a robust framework for screening and characterizing the activity of novel VCP inhibitors like this compound. By systematically evaluating cytotoxicity, apoptosis induction, and ER stress response, researchers can effectively determine the potency and confirm the on-target mechanism of action of lead compounds, facilitating their progression in the drug development pipeline.

References

Preparing Stock Solutions of VCP171 in DMSO and Ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of VCP171, a positive allosteric modulator of the adenosine A1 receptor, in dimethyl sulfoxide (DMSO) and ethanol. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Physicochemical Properties and Solubility

This compound is a small molecule with the chemical formula C₁₈H₁₂F₃NOS and a molecular weight of 347.35 g/mol . Understanding its solubility is fundamental to preparing accurate and effective stock solutions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Formula C₁₈H₁₂F₃NOSInternal Data
Molecular Weight 347.35 g/mol Internal Data
Solubility in DMSO Soluble to 100 mM[1][2]
Solubility in Ethanol Soluble to 100 mM[1][2]
Storage of Solid Store at -20°C[1][2]

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for accurate downstream applications. The following protocols outline the steps for preparing 10 mM stock solutions of this compound in both DMSO and ethanol.

Materials
  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 200 Proof Ethanol (absolute ethanol)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Protocol for 10 mM this compound Stock Solution in DMSO
  • Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out 3.47 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for 5-10 minutes to aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol for 10 mM this compound Stock Solution in Ethanol
  • Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh this compound: Accurately weigh out 3.47 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Add Ethanol: Add 1 mL of 200 proof ethanol to the tube.

  • Dissolve: Vortex the solution until the solid is fully dissolved. Gentle warming in a 37°C water bath may be used to facilitate dissolution if needed.

  • Storage: Store the 10 mM stock solution at -20°C in small, tightly sealed aliquots.

Diagram 1: Workflow for Preparing this compound Stock Solutions

G cluster_start Preparation cluster_dmso DMSO Stock cluster_ethanol Ethanol Stock cluster_end Final Steps start Equilibrate this compound to Room Temperature weigh Weigh 3.47 mg this compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso For DMSO add_etoh Add 1 mL 200 Proof Ethanol weigh->add_etoh For Ethanol dissolve_dmso Vortex / Sonicate to Dissolve add_dmso->dissolve_dmso aliquot Aliquot into Amber Vials dissolve_dmso->aliquot dissolve_etoh Vortex to Dissolve add_etoh->dissolve_etoh dissolve_etoh->aliquot store Store at -20°C aliquot->store G stock 10 mM Stock Solution (in DMSO or Ethanol) intermediate 1 mM Intermediate Stock (in Culture Medium) stock->intermediate 1:10 Dilution final 10 µM Final Concentration (in Assay Well) intermediate->final 1:100 Dilution G This compound This compound A1R Adenosine A1 Receptor This compound->A1R Positive Allosteric Modulation Adenosine Adenosine Adenosine->A1R Activation Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP G seed_cells Seed A1R-expressing cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight wash_cells Wash cells incubate_overnight->wash_cells prepare_compounds Prepare this compound dilutions, agonist, and forskolin add_this compound Add this compound and incubate prepare_compounds->add_this compound wash_cells->add_this compound add_agonist Add agonist and incubate add_this compound->add_agonist add_forskolin Add forskolin and incubate add_agonist->add_forskolin measure_cAMP Lyse cells and measure cAMP add_forskolin->measure_cAMP analyze_data Analyze and plot data measure_cAMP->analyze_data

References

Intrathecal VCP171 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the intrathecal administration of a compound designated as VCP171 in rodent studies have not yielded specific public data or scholarly articles. The following application notes and protocols are therefore based on established methodologies for intrathecal drug delivery in rodents and general principles of preclinical research for similar therapeutic areas, such as neuropathic pain and spinal cord injury.

This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals initiating preclinical studies involving the intrathecal administration of novel therapeutic agents in rodents. The protocols and methodologies described herein are generalized and will require optimization and validation for any specific compound, including the theoretical this compound.

Table 1: Hypothetical Quantitative Data Summary for Intrathecal this compound in a Rodent Model of Neuropathic Pain

ParameterRodent ModelThis compound Dose Group 1This compound Dose Group 2Vehicle ControlGabapentin (Positive Control)
Animal Model Sprague-Dawley RatChronic Constriction Injury (CCI)Chronic Constriction Injury (CCI)Chronic Constriction Injury (CCI)Chronic Constriction Injury (CCI)
Number of Animals n=10n=10n=10n=10n=10
Administration Route Intrathecal (i.t.)Intrathecal (i.t.)Intrathecal (i.t.)Intrathecal (i.t.)Intraperitoneal (i.p.)
Dosage 1 nmol10 nmolSaline30 mg/kg
Frequency Single DoseSingle DoseSingle DoseSingle Dose
Primary Outcome Paw Withdrawal Threshold (g)Increased by 50% from baselineIncreased by 80% from baselineNo significant changeIncreased by 60% from baseline
Secondary Outcome Paw Withdrawal Latency (s)Increased by 40% from baselineIncreased by 70% from baselineNo significant changeIncreased by 55% from baseline
Adverse Effects No observable motor impairmentMild sedation in 2/10 animalsNo observable effectsSedation in 8/10 animals

Experimental Protocols

Protocol for Intrathecal Catheter Implantation in Rats

This protocol describes a common surgical procedure for chronic intrathecal drug administration in rats, allowing for repeated injections in awake and unrestrained animals.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scalpel, forceps, retractors)

  • Polyethylene tubing (PE-10)

  • Dental cement

  • Sutures

  • Antiseptic solution (e.g., Betadine)

  • Analgesic (e.g., Buprenorphine)

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).

  • Shave and sterilize the surgical area over the cisterna magna.

  • Make a midline incision at the base of the skull to expose the atlanto-occipital membrane.

  • Carefully incise the dura mater to expose the cisterna magna.

  • Gently insert a pre-measured length of PE-10 tubing into the subarachnoid space, advancing it caudally to the desired spinal level (typically lumbar enlargement for pain studies).

  • Secure the external part of the catheter to the surrounding musculature with a suture.

  • Close the incision in layers.

  • Externalize the catheter at the back of the neck and secure it with dental cement anchored to the skull.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days before drug administration.

Protocol for Intrathecal Administration of this compound

Materials:

  • Implanted rat

  • This compound solution (at desired concentration in sterile saline)

  • Vehicle control (sterile saline)

  • Hamilton syringe (10 µL)

  • Extension tubing

Procedure:

  • Handle the rat gently to minimize stress.

  • Connect the Hamilton syringe filled with this compound or vehicle to the externalized catheter via the extension tubing.

  • Slowly inject the desired volume (typically 5-10 µL) over a period of 30-60 seconds.

  • Follow the injection with a 5 µL flush of sterile saline to ensure the drug reaches the intrathecal space.

  • Observe the animal for any immediate adverse reactions (e.g., paralysis, seizures).

  • Return the animal to its home cage and proceed with behavioral testing at predetermined time points.

Protocol for Assessment of Neuropathic Pain (Von Frey Test)

This protocol measures mechanical allodynia, a key symptom of neuropathic pain.

Materials:

  • Von Frey filaments (calibrated set)

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rat to the testing chamber for at least 15 minutes before testing.

  • Apply the Von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

  • Record the threshold in grams.

Visualizations

Signaling Pathway Diagram

Based on the analgesic effects of many compounds targeting the spinal cord, a potential mechanism of action for this compound could involve the modulation of adenosine signaling, a known pathway in pain modulation.[1] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).

VCP171_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENT1 ENT1 Transporter This compound->ENT1 Inhibits Adenosine_out Adenosine A1R Adenosine A1 Receptor Adenosine_out->A1R Activates Adenosine_out->ENT1 Transport Analgesia Analgesic Effect A1R->Analgesia Leads to Adenosine_in Adenosine ENT1->Adenosine_in

Caption: Hypothetical mechanism of this compound-induced analgesia.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a preclinical study investigating the efficacy of intrathecally administered this compound in a rodent model of spinal cord injury.

VCP171_SCI_Workflow start Start: Rodent Model of Spinal Cord Injury catheter Intrathecal Catheter Implantation start->catheter recovery Post-Surgical Recovery (7 days) catheter->recovery randomization Randomization into Treatment Groups recovery->randomization treatment Intrathecal Administration (this compound or Vehicle) randomization->treatment behavioral Behavioral Testing (e.g., BBB score) treatment->behavioral histology Histological Analysis behavioral->histology data_analysis Data Analysis and Interpretation histology->data_analysis end End: Efficacy Assessment data_analysis->end

Caption: Preclinical workflow for this compound in a spinal cord injury model.

References

Application Notes and Protocols for Studying AMPA Receptor-Mediated Currents with VCP171

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] While its primary target is the A1R, studies have demonstrated that this compound indirectly modulates glutamatergic neurotransmission by reducing the amplitude of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated evoked excitatory postsynaptic currents (eEPSCs). This effect is particularly pronounced in models of neuropathic pain, suggesting a state-dependent mechanism of action.[3][4]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the modulation of AMPA receptor currents, with a focus on experimental protocols relevant to pain research. The indirect nature of this compound's effect on AMPA receptors, mediated through the activation of presynaptic A1 receptors, offers a unique avenue to explore the intricate signaling pathways that regulate synaptic strength.

Mechanism of Action

This compound enhances the activity of the adenosine A1 receptor, a G-protein coupled receptor (GPCR) that is typically coupled to inhibitory Gi/o proteins.[5] Activation of presynaptic A1 receptors leads to a reduction in neurotransmitter release, including glutamate. This is achieved through several mechanisms, including the inhibition of voltage-gated calcium channels (VGCCs) and modulation of the synaptic vesicle release machinery.[5][6] By potentiating the effect of endogenous adenosine at the A1R, this compound effectively dampens excitatory synaptic transmission at synapses where these receptors are expressed. The resulting decrease in glutamate release from the presynaptic terminal leads to a smaller postsynaptic response, which is observed as a reduction in the amplitude of AMPA receptor-mediated eEPSCs.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on AMPA receptor-mediated eEPSCs in lamina I and II neurons of the spinal cord in a rat model of neuropathic pain (Spinal Nerve Ligation).

ParameterLamina I NeuronsLamina II NeuronsReference
EC50 (Sham Control) 2.512 µM0.631 µM[5]
EC50 (Nerve-Injured) 1.995 µM0.251 µM[5]
% Inhibition at 10 µM (Sham Control) 13 ± 2%Not explicitly stated[4]
% Inhibition at 10 µM (Nerve-Injured) 24 ± 4%Significantly more effective than in sham controls[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on AMPA receptor-mediated currents, based on the protocols described by Imlach et al. (2015).

Animal Model of Neuropathic Pain (Spinal Nerve Ligation)

A well-established model to induce neuropathic pain is the spinal nerve ligation (SNL) model.[1][7][8]

Materials:

  • Male Sprague-Dawley rats (100-250 g)

  • Anesthetic (e.g., 3% pentobarbital sodium, 50 mg/kg)

  • Surgical tools (scissors, forceps, wound clips)

  • Silk ligature

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Make a dorsal midline skin incision to expose the vertebrae at the lumbar level.

  • Carefully remove the L6 transverse process to expose the L4 to L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves from the surrounding tissue.

  • Tightly ligate the L5 and L6 spinal nerves with a silk ligature. The L4 spinal nerve should be left intact.

  • Close the muscle and fascia layers with sutures and the skin incision with wound clips.

  • Allow the animals to recover for at least 7 days before behavioral testing or electrophysiological experiments. Postoperative analgesia should be provided as per IACUC guidelines.

  • Confirm the development of neuropathic pain through behavioral tests such as measuring mechanical allodynia with von Frey filaments.

Spinal Cord Slice Preparation

Materials:

  • Artificial cerebrospinal fluid (aCSF) for slicing (ice-cold and oxygenated with 95% O2 / 5% CO2). Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2.

  • Vibrating microtome

  • Recovery chamber with oxygenated aCSF at 34°C.

Procedure:

  • Deeply anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.

  • Rapidly dissect the spinal cord and place it in ice-cold, oxygenated slicing aCSF.

  • Mount the lumbar segment of the spinal cord on the vibratome stage.

  • Cut transverse slices (e.g., 300-400 µm thick) of the spinal cord.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.

Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • Recording chamber on an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-7 MΩ resistance).

  • Micromanipulator.

  • Stimulation electrode (e.g., a bipolar tungsten electrode).

  • External recording solution (aCSF, same as above).

  • Internal pipette solution. Composition (in mM): 135 K-gluconate, 7 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.1 EGTA, adjusted to pH 7.2 with KOH.

  • Pharmacological agents:

    • Picrotoxin (100 µM) to block GABAA receptors.

    • Strychnine (1 µM) to block glycine receptors.

    • APV (50 µM) to block NMDA receptors (to isolate AMPA receptor-mediated currents).

    • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Transfer a spinal cord slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Add picrotoxin, strychnine, and APV to the external solution to isolate AMPA receptor-mediated eEPSCs.

  • Visualize neurons in lamina I or II of the dorsal horn using IR-DIC optics.

  • Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode.

  • Hold the neuron at a membrane potential of -70 mV to record inward AMPA receptor-mediated currents.

  • Place a stimulation electrode in the vicinity of the recorded neuron to evoke synaptic responses.

  • Deliver brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to evoke stable baseline eEPSCs. Adjust the stimulation intensity to elicit a consistent response.

  • After obtaining a stable baseline recording for at least 5-10 minutes, apply this compound to the bath at the desired concentrations.

  • To construct a concentration-response curve, apply this compound in increasing concentrations, allowing the response to stabilize at each concentration before proceeding to the next.

  • Wash out the drug with control aCSF to observe the reversibility of the effect.

  • Analyze the amplitude of the eEPSCs before, during, and after this compound application.

Visualizations

Signaling Pathway of this compound-Mediated Modulation of AMPA Currents

VCP171_AMPA_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal This compound This compound A1R Adenosine A1 Receptor This compound->A1R Positive Allosteric Modulator Gi_o Gi/o Protein A1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi_o->VGCC Inhibits (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to eEPSC ↓ AMPA eEPSC AMPAR->eEPSC Generates

Caption: this compound enhances A1R activity, leading to presynaptic inhibition and reduced AMPA currents.

Experimental Workflow for Studying this compound Effects

VCP171_Workflow cluster_model Animal Model Preparation cluster_slice Slice Electrophysiology SNL Spinal Nerve Ligation in Rat Behavior Behavioral Testing (von Frey) SNL->Behavior 7 days post-surgery Slice_prep Spinal Cord Slice Preparation Behavior->Slice_prep Confirm Neuropathy Recording Whole-Cell Patch-Clamp (Lamina I/II Neurons) Slice_prep->Recording Isolate_AMPA Isolate AMPA eEPSCs (APV, Picrotoxin, Strychnine) Recording->Isolate_AMPA Baseline Record Stable Baseline eEPSCs Isolate_AMPA->Baseline VCP171_app Bath Application of this compound (Concentration-Response) Baseline->VCP171_app Washout Washout VCP171_app->Washout Analysis Data Analysis (eEPSC Amplitude) Washout->Analysis

Caption: Workflow for investigating this compound's effect on AMPA eEPSCs in a neuropathic pain model.

References

Application Notes and Protocols: Experimental Design for VCP171 in In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] A1Rs are G protein-coupled receptors that play a crucial role in regulating neuronal activity, and their activation is known to produce analgesic effects. As a PAM, this compound enhances the binding and efficacy of the endogenous agonist, adenosine, at the A1R. This mechanism offers a promising therapeutic strategy for the treatment of pain, particularly neuropathic pain, by amplifying the body's natural pain-relieving pathways. Preclinical studies have demonstrated that this compound can effectively reduce excitatory synaptic transmission in the spinal cord dorsal horn, a key area for pain processing, and alleviate pain-related behaviors in animal models of neuropathic pain.[1][3]

These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in various in vivo pain models, including those for neuropathic, inflammatory, and thermal pain. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in designing robust preclinical studies to characterize the analgesic profile of this compound.

Mechanism of Action: this compound Signaling Pathway

This compound potentiates the analgesic effects of endogenous adenosine through the A1 receptor. The binding of adenosine to the A1R, coupled with the allosteric modulation by this compound, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This cascade of events ultimately results in reduced neuronal excitability and decreased transmission of pain signals.

VCP171_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R Adenosine A1 Receptor This compound->A1R Allosteric Binding Adenosine Adenosine Adenosine->A1R Orthosteric Binding G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP G_protein->AC Inhibition PKA Protein Kinase A cAMP->PKA Activation Ion_Channel Ion Channel Modulation (e.g., K+ channel activation, Ca2+ channel inhibition) PKA->Ion_Channel Phosphorylation Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability Leads to Analgesia Analgesia Neuronal_Excitability->Analgesia Results in Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis Animal_Model Animal Model Induction (e.g., Neuropathic, Inflammatory) Baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) Animal_Model->Baseline Drug_Admin This compound Administration (Specify dose, route, vehicle) Baseline->Drug_Admin Behavioral_Testing Post-treatment Behavioral Testing (At defined time points) Drug_Admin->Behavioral_Testing Data_Collection Data Collection and Tabulation Behavioral_Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Results Interpretation and Reporting Stats->Results

References

Application Notes and Protocols for VCP171 in Sprague-Dawley Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] As a PAM, this compound does not directly activate the A1R but enhances the binding and efficacy of the endogenous agonist, adenosine. This mechanism offers a promising therapeutic approach for conditions where potentiation of adenosinergic signaling is desired, such as in the management of neuropathic pain, by selectively targeting regions with high endogenous adenosine levels, potentially reducing side effects associated with systemic agonism.[1]

These application notes provide a comprehensive overview of the available information on this compound and a detailed protocol for determining an appropriate dosage for studies in Sprague-Dawley rats, a commonly used preclinical model. Due to the limited publicly available in vivo dosage data for this compound, a dose-ranging study is a critical first step for any in vivo investigation.

Mechanism of Action: this compound and the Adenosine A1 Receptor

This compound functions as a positive allosteric modulator of the adenosine A1 receptor. The A1R is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, initiates a signaling cascade that typically leads to inhibitory effects on neuronal activity.

Signaling Pathway of the Adenosine A1 Receptor:

Activation of the A1R by an agonist like adenosine leads to the coupling of inhibitory G-proteins (Gi/o). This initiates several downstream effects:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (N-type, P/Q-type) occurs. This results in neuronal hyperpolarization and reduced neurotransmitter release.

  • Activation of Phospholipase C (PLC): This can lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), influencing intracellular calcium levels and protein kinase C (PKC) activity.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The A1R can also signal through pathways like ERK1/2, JNK, and PI3K/AKT, which are involved in cell survival and proliferation.[2][3]

This compound, as a PAM, binds to a site on the A1R distinct from the adenosine binding site. This binding enhances the affinity and/or efficacy of adenosine, thereby potentiating its inhibitory effects on neurotransmission. This is particularly relevant in pathological states like neuropathic pain, where increased neuronal excitability is a key feature.

AdenosineA1ReceptorSignaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein Activates This compound This compound (PAM) This compound->A1R Enhances Binding Adenosine Adenosine Adenosine->A1R Binds AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits K_channels K+ Channels G_protein->K_channels Activates MAPK MAPK Pathway (ERK, JNK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channels->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter MAPK_activation Activation MAPK->MAPK_activation

Figure 1: Adenosine A1 Receptor Signaling Pathway Modulated by this compound.

Quantitative Data

As of the current literature review, specific in vivo dosage data for this compound in Sprague-Dawley rats is not publicly available. The existing data is primarily from in vitro or ex vivo preparations.

CompoundPreparationConcentration/DosageEffectReference
This compoundRat spinal cord slices (Lamina I and II neurons) from a neuropathic pain model10 µMReduced AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs)[4]

Note: The lack of in vivo data necessitates a careful dose-escalation study to determine the appropriate dosage for your specific experimental paradigm in Sprague-Dawley rats.

Experimental Protocols

Given the absence of established in vivo dosages, the following protocol outlines a dose-ranging study to determine a safe and effective dose of this compound in Sprague-Dawley rats. This is a critical prerequisite for any subsequent efficacy studies.

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify a potential therapeutic dose range for this compound in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, or as recommended by the manufacturer)

  • Sprague-Dawley rats (male and female, age and weight appropriate for the intended study)

  • Standard laboratory equipment for animal handling, dosing, and observation

  • Behavioral testing apparatus (e.g., von Frey filaments for tactile allodynia, Hargreaves test for thermal hyperalgesia)

Experimental Workflow for Dose-Ranging Study:

DoseRangingWorkflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Group_Allocation Randomized Group Allocation Baseline_Testing->Group_Allocation Dose_Groups Dose Groups: - Vehicle Control - Low Dose this compound - Mid Dose this compound - High Dose this compound Group_Allocation->Dose_Groups Administration This compound Administration (e.g., i.p., p.o.) Dose_Groups->Administration Observation Continuous Observation for Adverse Effects: - Sedation - Motor impairment - Changes in breathing - Seizures Administration->Observation Post_Dose_Testing Post-Dose Behavioral Testing Observation->Post_Dose_Testing Data_Analysis Data Analysis: - Behavioral scores - Clinical signs Post_Dose_Testing->Data_Analysis NOAEL_Determination Determination of NOAEL and Therapeutic Dose Range Data_Analysis->NOAEL_Determination

Figure 2: Experimental Workflow for a this compound Dose-Ranging Study.

Procedure:

  • Animal Acclimation: Acclimate Sprague-Dawley rats to the housing and testing environment for at least one week prior to the experiment.

  • Baseline Behavioral Testing: Conduct baseline behavioral assessments to establish normal sensory thresholds before any drug administration.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A minimum of 5-8 animals per group is recommended.

  • Dose Preparation and Administration:

    • Prepare this compound in the appropriate vehicle. The solubility of this compound should be considered when choosing a vehicle.

    • Select a starting dose based on in vitro potency and any available data from similar compounds. A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.

    • Administer this compound via the intended route of administration for future efficacy studies (e.g., intraperitoneal, oral).

  • Observation for Adverse Effects:

    • Continuously monitor the animals for the first few hours post-dosing and then at regular intervals for at least 24 hours.

    • Record any signs of toxicity, such as sedation, motor impairment, altered respiration, or seizures.

  • Post-Dose Behavioral Testing:

    • Conduct behavioral testing at time points relevant to the expected pharmacokinetics of this compound.

  • Data Analysis and NOAEL Determination:

    • Analyze the behavioral data to identify the dose at which a therapeutic effect is observed.

    • Determine the NOAEL, which is the highest dose at which no adverse effects are observed.

    • Based on these findings, select a dose or a narrow dose range for subsequent efficacy studies that is expected to be effective without causing significant adverse effects.

Conclusion

This compound represents a targeted approach to modulating the adenosine A1 receptor system with potential applications in conditions like neuropathic pain. While in vivo dosage information in Sprague-Dawley rats is not yet established in the public domain, the protocols outlined in these application notes provide a systematic and scientifically sound method for determining a safe and effective dose. Careful execution of a dose-ranging study is a mandatory and critical step to ensure the welfare of the animals and the validity of future preclinical research.

References

Troubleshooting & Optimization

Troubleshooting VCP171 solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VCP171. The information is designed to address common challenges related to the solubility and stability of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] As a PAM, it enhances the effect of the endogenous agonist, adenosine, at the A1R, rather than directly activating the receptor itself. This modulation can lead to a more controlled and localized potentiation of A1R signaling, which is a target for conditions like neuropathic pain.[1]

Q2: I am observing precipitation when I add this compound to my aqueous buffer or cell culture medium. Why is this happening?

This compound has very low aqueous solubility. Direct dissolution in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media will likely result in precipitation. It is crucial to first dissolve this compound in an appropriate organic solvent to create a concentrated stock solution before further dilution into your experimental medium.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Based on available data, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for this compound.[1] Ethanol can also be used, but the solubility is lower.[1] It is highly recommended to use anhydrous (dry) DMSO for the best results, as DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.

Troubleshooting Guide

Issue: Precipitate forms immediately upon diluting the DMSO stock solution into my cell culture medium.
  • Possible Cause 1: Final concentration exceeds this compound's aqueous solubility limit.

    • Solution: Lower the final working concentration of this compound in your experiment. Even with a DMSO stock, the aqueous solubility remains low. For a 1:6 dilution of a DMSO stock into PBS (pH 7.2), the solubility is approximately 0.14 mg/mL.[1]

  • Possible Cause 2: The concentration of DMSO in the final medium is too low to maintain solubility.

    • Solution: While it's important to keep the final DMSO concentration low to avoid solvent toxicity to cells (typically ≤0.1% to 0.5%), a certain amount may be necessary to keep the compound in solution. Consider a small, incremental increase in the final DMSO concentration, ensuring it remains within a range that is non-toxic to your specific cell line. Always include a vehicle control with the same final DMSO concentration in your experimental design.

  • Possible Cause 3: Interaction with components in the cell culture medium.

    • Solution: Some components of complex media, such as proteins in fetal bovine serum (FBS), can sometimes cause compounds to precipitate. Try preparing the final dilution in a serum-free medium first, and then adding it to your complete medium. Alternatively, pre-incubating the diluted this compound in medium with serum for a short period before adding it to the cells may help identify if serum is the issue.

Issue: My this compound stock solution appears cloudy or has visible particles.
  • Possible Cause 1: Incomplete dissolution.

    • Solution: Ensure you are using a sufficient volume of solvent for the amount of this compound powder. Gentle warming (to 37°C) and vortexing or sonication can aid in complete dissolution.

  • Possible Cause 2: Water has been absorbed by the solvent.

    • Solution: Use fresh, anhydrous grade DMSO. Store DMSO properly, tightly capped, and in a desiccator to minimize water absorption.

  • Possible Cause 3: The stock solution has been stored for too long or improperly.

    • Solution: Prepare fresh stock solutions regularly. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.

Data Summary

Table 1: this compound Solubility Data

SolventSolubilityMolar Concentration (approx.)
DMSO30 mg/mL[1]86.4 mM
DMF30 mg/mL[1]86.4 mM
Ethanol10 mg/mL[1]28.8 mM
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL[1]0.4 mM

Molecular Weight of this compound: 347.4 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Formula Weight: 347.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortexer or sonicator

Procedure:

  • Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

  • To prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound powder.

  • Add the this compound powder to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly. If dissolution is slow, brief sonication or gentle warming (up to 37°C) can be applied until all solid is dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • For storage, create small aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below for up to 6 months.

Protocol 2: Preparing a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., DMEM)

  • Sterile tubes

Procedure:

  • Thaw the 10 mM this compound stock solution and bring it to room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. Crucially, add the this compound stock solution to the medium and mix immediately; do not add the medium to the concentrated stock.

  • For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:

    • Perform an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium. This creates a 100 µM solution in 1% DMSO.

    • Add 100 µL of this 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM this compound in 0.1% DMSO.

  • Ensure the final concentration of DMSO is consistent across all experimental conditions, including a vehicle-only control.

  • Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.

Visualizations

Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow cluster_troubleshoot Troubleshooting Steps start Start: this compound Experiment prep_stock Prepare concentrated stock in anhydrous DMSO (e.g., 10 mM) start->prep_stock dilute Dilute stock into aqueous medium prep_stock->dilute observe Observe for precipitation dilute->observe precipitate Precipitation Observed observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No check_conc Is final concentration too high? precipitate->check_conc proceed Proceed with experiment no_precipitate->proceed lower_conc Lower final working concentration check_conc->lower_conc Yes check_dmso Is final DMSO% too low? check_conc->check_dmso No lower_conc->dilute adjust_dmso Adjust DMSO% (e.g., 0.1-0.5%) Add vehicle control check_dmso->adjust_dmso Yes check_media Media interaction? check_dmso->check_media No adjust_dmso->dilute test_serum Test dilution in serum-free media check_media->test_serum test_serum->dilute

Caption: Workflow for troubleshooting this compound solubility issues.

A1R_Signaling_Pathway Hypothetical Adenosine A1 Receptor Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) Gi->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds This compound This compound (PAM) This compound->A1R Enhances Binding PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects (e.g., reduced excitability) PKA->downstream IonChannel->downstream

Caption: Simplified diagram of the Adenosine A1 receptor signaling pathway.

References

Optimizing VCP171 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro experimental use of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your research and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a G-protein coupled receptor (GPCR).[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the affinity and/or efficacy of the endogenous agonist, adenosine, for the A1R.[1][2] This modulatory role allows for a more nuanced potentiation of A1R signaling, which is often dependent on the local concentration of endogenous adenosine.[3]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: A definitive starting concentration for this compound can vary significantly depending on the cell type, receptor expression levels, and the specific assay being performed. Based on available literature, a broad concentration range of 0.1 µM to 30 µM is a reasonable starting point for dose-response experiments. For specific applications, concentrations around 10 µM have been used to study its effects on excitatory postsynaptic currents.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: I am not observing the expected potentiation of the agonist effect with this compound. What are the initial checks I should perform?

A3: If you are not seeing the expected activity, it is important to systematically review your experimental setup. Begin by:

  • Confirming Agonist Concentration: Ensure the orthosteric agonist (e.g., adenosine, NECA, CPA) is used at a concentration that yields a submaximal response (typically EC20 to EC50). A PAM will not show a significant effect if the agonist concentration is already saturating the receptor.

  • Verifying Compound Integrity: Check that your this compound stock solution is properly prepared, stored, and has not undergone multiple freeze-thaw cycles.

  • Assessing Cell Health: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells can exhibit altered signaling responses.

Q4: Can this compound exhibit activity in the absence of an orthosteric agonist?

A4: Some PAMs can exhibit intrinsic agonist activity, a phenomenon known as "ago-allosteric modulation." While this compound is primarily characterized as a PAM, it is good practice to include a control where cells are treated with this compound alone to assess any potential agonist-like effects in your specific assay system.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during in vitro experiments with this compound.

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating and use a consistent seeding density across all wells.
Compound Precipitation This compound, like many small molecules, may have limited aqueous solubility. Visually inspect for precipitate in your stock and working solutions. Consider preparing fresh dilutions and ensure the final solvent (e.g., DMSO) concentration is consistent and non-toxic to your cells (typically ≤ 0.5%).
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or ensure proper humidification in the incubator.
Inconsistent Incubation Times Standardize all incubation times for compound treatment and assay development steps.
Issue 2: No or Weak this compound-mediated Potentiation
Possible Cause Troubleshooting Steps
Suboptimal Agonist Concentration Perform a dose-response curve for your orthosteric agonist to determine its EC50. For PAM screening, use an agonist concentration at or below the EC20 to provide a sufficient window to observe potentiation.
Low A1 Receptor Expression Confirm the expression of functional A1 receptors in your cell line using techniques like qPCR, Western blot, or radioligand binding assays.
Assay Interference Some assay components can interfere with compound activity. Run appropriate controls, including vehicle-only and compound-only wells, to identify potential artifacts.
Incorrect Assay Endpoint The kinetics of the cellular response can vary. Perform a time-course experiment to determine the optimal time point for measuring the this compound effect.
Issue 3: Unexpected Decrease in Signal or Apparent Inhibition
Possible Cause Troubleshooting Steps
Compound Cytotoxicity At higher concentrations, this compound may induce cytotoxicity, leading to a decrease in signal in viability-dependent assays. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range.
"Bell-Shaped" Dose-Response Curve Allosteric modulators can sometimes produce complex, non-sigmoidal dose-response curves. This can be due to various factors, including negative cooperativity at higher concentrations or off-target effects. Extend your dose-response curve to higher concentrations to fully characterize the effect.
Assay Artifact The compound may interfere with the assay technology itself (e.g., fluorescence quenching, inhibition of reporter enzyme). Test the effect of this compound in a cell-free version of the assay if possible.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and provide illustrative examples for other A1R modulators to guide experimental design.

Table 1: this compound Potency in Functional Assays

Assay TypeCell Line/SystemOrthosteric AgonistThis compound ConcentrationObserved EffectReference
Agonist Dissociation KineticsRat Brain Membranes[³H]CHAEC50 = 15.8 µMSlows agonist dissociation[5]
AMPA Receptor eEPSCsRat Lamina I/II NeuronsEndogenous AdenosineEC50 = 1.995 µM / 0.251 µMReduction of eEPSCs[5]
β-Arrestin RecruitmentHEK293100 nM NECA10 µM25.5% increase in recruitment[6][7]

Table 2: Illustrative Dose-Response Data for an A1R Agonist (CPA) in a cAMP Assay

Note: This is hypothetical data for illustrative purposes to guide the setup of a dose-response experiment.

CPA Concentration (nM)% Inhibition of Forskolin-Stimulated cAMP
0.15%
120%
1050% (EC50)
10085%
100095%

Table 3: Illustrative Cytotoxicity Data for a Hypothetical Compound in Different Cell Lines

Note: This is hypothetical data for illustrative purposes.

Cell LineIC50 (µM) from MTT Assay (72h)
HEK293> 50
CHO-K135.2
SH-SY5Y21.8

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Agonist-Induced cAMP Inhibition

This protocol describes a method to measure the modulatory effect of this compound on the inhibition of forskolin-stimulated cyclic AMP (cAMP) production by an A1R agonist.

Materials:

  • Cells expressing the adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • This compound

  • A1R agonist (e.g., CPA or NECA)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor, optional but recommended)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the A1R agonist in assay buffer. Also, prepare a stock solution of forskolin.

  • Pre-incubation with this compound: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add the A1R agonist at a fixed, submaximal concentration (e.g., EC20) to all wells except the forskolin-only control. Immediately add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence). Plot the this compound concentration against the percentage of potentiation of the agonist's inhibitory effect.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the this compound concentration against cell viability to determine the IC50 value.

Visualizations

VCP171_Mechanism_of_Action cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein Activates Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds to orthosteric site This compound This compound (PAM) This compound->A1R Binds to allosteric site Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Mechanism of action of this compound as a positive allosteric modulator of the A1R.

Experimental_Workflow_cAMP_Assay start Start seed_cells Seed A1R-expressing cells in a multi-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compounds Prepare serial dilutions of this compound and agonist adhere->prepare_compounds pre_incubate Pre-incubate cells with this compound prepare_compounds->pre_incubate stimulate Stimulate with agonist + Forskolin pre_incubate->stimulate incubate_assay Incubate for assay development stimulate->incubate_assay detect Lyse cells and detect cAMP (e.g., HTRF, AlphaScreen) incubate_assay->detect analyze Analyze data: Plot dose-response curve detect->analyze end End analyze->end

Caption: General experimental workflow for a this compound cAMP inhibition assay.

Troubleshooting_Logic start Unexpected Result: No/Weak Potentiation check_agonist Is agonist concentration submaximal (EC20-EC50)? start->check_agonist check_compound Is this compound solution fresh and soluble? check_agonist->check_compound Yes optimize_agonist Optimize agonist concentration check_agonist->optimize_agonist No check_cells Are cells healthy and expressing A1R? check_compound->check_cells Yes prepare_fresh Prepare fresh this compound dilutions check_compound->prepare_fresh No validate_cells Validate cell line (passage, expression) check_cells->validate_cells No re_run Re-run Experiment check_cells->re_run Yes optimize_agonist->re_run prepare_fresh->re_run validate_cells->re_run

Caption: A logical workflow for troubleshooting a lack of this compound potentiation.

References

Technical Support Center: VCP171 Species-Dependent Efficacy (Human vs. Rat)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering species-dependent efficacy with VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). All information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the affinity and/or efficacy of the endogenous agonist, adenosine, for the A1R.[2][3] In the absence of an orthosteric agonist, this compound can act as a partial agonist, capable of inhibiting cAMP activity on its own.[1]

Q2: What is the primary therapeutic potential of this compound?

A2: this compound has shown promise as a potential therapeutic agent for neuropathic pain.[4] Studies in rat models of neuropathic pain have demonstrated its ability to inhibit excitatory postsynaptic currents (eEPSCs) in spinal cord neurons.[1]

Q3: Is it unusual to observe species-dependent efficacy with a compound like this compound?

A3: No, it is not unusual. Species-dependent differences in drug efficacy and safety are a common challenge in preclinical drug development.[5] These differences can arise from various factors, including variations in receptor pharmacology, signaling pathways, and drug metabolism between species.[6]

Q4: How similar are the human and rat adenosine A1 receptors?

A4: The human and rat adenosine A1 receptors share a high degree of amino acid sequence homology, approximately 95%. This high level of conservation in the primary structure suggests that significant differences in the orthosteric binding site are unlikely to be the primary reason for species-dependent efficacy of ligands.

Troubleshooting Guide

Issue: I am observing lower than expected efficacy of this compound in my rat models compared to published data on human receptors.

This is a known phenomenon with this compound. Research has indicated that this compound exhibits more potent effects at the human A1 receptor compared to the rat A1 receptor.[7][8] The following sections provide potential reasons and troubleshooting steps.

Target-Related Differences: Receptor Pharmacology

Even with high sequence homology, subtle differences in the amino acid sequence or post-translational modifications of the A1R between humans and rats could alter the binding of an allosteric modulator like this compound.

Troubleshooting Steps:

  • Confirm On-Target Activity: The first step is to confirm that this compound is engaging the A1R in your experimental system. This can be done using in vitro binding and functional assays.

Data Presentation: In Vitro Efficacy of this compound (Hypothetical Data)

ParameterHuman A1RRat A1RFold Difference (Human/Rat)
Binding Affinity (Kᵢ, nM) [To be determined][To be determined][To be determined]
Functional Potency (EC₅₀, nM) [To be determined][To be determined][To be determined]

Note: This table should be populated with experimentally derived data.

System-Related Differences: "Probe Dependence" and Signaling Pathways

The efficacy of allosteric modulators can be "probe-dependent," meaning their effect can vary depending on the specific orthosteric agonist they are paired with.[9][10]

Troubleshooting Steps:

  • Evaluate with Different Agonists: Test the potentiation of this compound with different A1R agonists (e.g., adenosine, NECA, CCPA) in both human and rat cell lines expressing the A1R. You may observe that this compound has a greater potentiating effect with certain agonists in one species over the other.

  • Investigate Downstream Signaling: The coupling of the A1R to different G-proteins and downstream signaling pathways may differ between species or even cell types. Assess not only cAMP inhibition but also other potential signaling readouts like β-arrestin recruitment or MAP kinase activation.

Pharmacokinetic Differences: Metabolism

Differences in how this compound is metabolized in the liver of humans versus rats can lead to different levels of active compound reaching the target tissue in vivo.

Troubleshooting Steps:

  • In Vitro Metabolism Study: Conduct an in vitro metabolism study using human and rat liver microsomes. This will help determine if there are species-specific metabolites of this compound and if the rate of metabolism differs.

  • Pharmacokinetic Analysis: If in vivo studies are being conducted, perform pharmacokinetic analysis in rats to determine the concentration of this compound in plasma and the target tissue over time.

Data Presentation: In Vitro Metabolic Stability of this compound (Hypothetical Data)

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Human [To be determined][To be determined]
Rat [To be determined][To be determined]

Note: This table should be populated with experimentally derived data from a liver microsome stability assay.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is for determining the binding affinity of this compound for the human and rat A1 receptors.

Materials:

  • Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing either human or rat A1R.

  • [³H]DPCPX (a selective A1R antagonist radioligand).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from A1R-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding Buffer.

    • This compound at various concentrations (for competition binding).

    • A fixed concentration of [³H]DPCPX (typically at its Kₔ value).

    • Cell membranes (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled A1R antagonist) from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and calculate the Kᵢ value.

cAMP Functional Assay for Adenosine A1 Receptor

This protocol measures the functional effect of this compound on A1R-mediated inhibition of adenylyl cyclase.

Materials:

  • CHO-K1 or HEK293 cells stably expressing either human or rat A1R.

  • This compound.

  • Adenosine or another A1R agonist.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the A1R-expressing cells into a 96-well plate and culture overnight.

  • Compound Addition:

    • Remove the culture medium and replace it with assay buffer.

    • Add this compound at various concentrations.

    • Add a fixed concentration of an A1R agonist.

    • Add a fixed concentration of forskolin to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein Activates This compound This compound (PAM) This compound->A1R Binds to allosteric site Adenosine Adenosine (Agonist) Adenosine->A1R Binds to orthosteric site AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine A1 Receptor Signaling Pathway with this compound.

G cluster_human Human System cluster_rat Rat System human_cells Cells expressing human A1R human_binding Radioligand Binding Assay human_cells->human_binding human_functional cAMP Functional Assay human_cells->human_functional compare_in_vitro Compare In Vitro Pharmacology human_binding->compare_in_vitro human_functional->compare_in_vitro human_metabolism Human Liver Microsomes compare_metabolism Compare In Vitro Metabolism human_metabolism->compare_metabolism human_pk Human PK (Clinical Data) compare_pk Compare Pharmacokinetics human_pk->compare_pk rat_cells Cells expressing rat A1R rat_binding Radioligand Binding Assay rat_cells->rat_binding rat_functional cAMP Functional Assay rat_cells->rat_functional rat_binding->compare_in_vitro rat_functional->compare_in_vitro rat_metabolism Rat Liver Microsomes rat_metabolism->compare_metabolism rat_pk Rat PK Study rat_pk->compare_pk start Observe Species-Dependent Efficacy of this compound start->human_cells start->human_metabolism start->human_pk start->rat_cells start->rat_metabolism start->rat_pk conclusion Identify Source of Efficacy Difference compare_in_vitro->conclusion compare_metabolism->conclusion compare_pk->conclusion

References

Potential off-target effects of VCP171 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of VCP171 in cellular assays. While this compound is characterized as a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), it is crucial to consider and evaluate potential off-target activities to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects of this compound?

A1: As a small molecule, this compound has the potential to interact with proteins other than its intended target, the adenosine A1 receptor. While specific off-target interactions for this compound have not been publicly documented, potential off-target effects could include modulation of other adenosine receptor subtypes (A2A, A2B, A3), other G-protein coupled receptors (GPCRs), ion channels, or kinases. Such interactions could lead to unforeseen cellular phenotypes.

Q2: What are the initial signs of potential off-target effects in my cellular assays with this compound?

A2: Several indicators might suggest that the observed effects of this compound are not solely mediated by its action on the A1 receptor:

  • Discrepancy with A1R Agonists/Antagonists: The cellular response to this compound is not mimicked by known A1R agonists or reversed by A1R antagonists.

  • Unusual Dose-Response Curve: The dose-response curve for this compound is non-sigmoidal or shows effects at concentrations significantly different from its reported potency on A1R.

  • Phenotype Inconsistent with A1R Signaling: The observed cellular effect is not consistent with the known downstream signaling pathways of the A1 receptor in the specific cell type being studied.

  • Cell Line-Specific Effects: this compound produces a strong effect in a cell line with low or no A1R expression.

Q3: How can I experimentally test for off-target effects of this compound?

A3: A systematic approach is recommended to investigate potential off-target effects:

  • Confirm A1R Expression: Verify the expression of the adenosine A1 receptor in your cellular model at both the mRNA and protein level.

  • Use A1R Ligands: Employ selective A1R agonists and antagonists in your assays to confirm that the effect of this compound is dependent on A1R activity.

  • Counter-Screening: Test this compound against a panel of related receptors, such as other adenosine receptor subtypes.

  • Broad Off-Target Profiling: For comprehensive analysis, consider utilizing commercial services that offer screening of your compound against a broad panel of GPCRs, kinases, and ion channels.[1][2][3][4]

Q4: this compound is reported to reduce AMPA receptor-mediated currents. Is this an off-target effect?

A4: The reduction in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated excitatory postsynaptic currents (eEPSCs) is a known downstream consequence of activating the adenosine A1 receptor in neuronal models. Therefore, this is likely an on-target effect of this compound's potentiation of A1R signaling rather than a direct off-target interaction with AMPA receptors.

Troubleshooting Guides

This section provides troubleshooting for unexpected results that may indicate off-target effects of this compound.

Observed Issue Potential Cause (related to off-target effects) Recommended Troubleshooting Steps
This compound is active in a cell line with no detectable A1R expression. This compound may be acting on an alternative target present in that cell line.1. Re-confirm the absence of A1R expression using a sensitive method (e.g., qPCR, Western blot). 2. Perform a literature search for the expression of other adenosine receptor subtypes in the cell line. 3. Consider a broad off-target screening panel to identify potential alternative targets.
An A1R antagonist does not block the effect of this compound. The observed effect may be independent of A1R and mediated by an off-target.1. Verify the activity and concentration of the A1R antagonist used. 2. Test a structurally different A1R antagonist. 3. Conduct a dose-response experiment with the antagonist to ensure adequate concentration.
The cellular phenotype does not align with known A1R signaling pathways. This compound could be activating a signaling pathway through an off-target receptor.1. Thoroughly review the literature for all known signaling pathways associated with A1R. 2. Use specific inhibitors for key signaling molecules (e.g., kinase inhibitors) to dissect the pathway involved. 3. Compare the signaling signature of this compound with that of a known A1R agonist.

Experimental Protocols

Protocol 1: Validating On-Target Effect of this compound using an A1R Antagonist

Objective: To determine if the cellular effect of this compound is mediated through the adenosine A1 receptor.

Methodology:

  • Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and culture under standard conditions.

  • Pre-treatment with Antagonist: Pre-incubate the cells with a selective A1R antagonist (e.g., DPCPX) at a concentration known to be effective for at least 30 minutes. Include a vehicle control group.

  • This compound Treatment: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated wells. Also include a control group with only the antagonist to assess its baseline effect.

  • Incubation: Incubate the plate for the appropriate duration to observe the cellular phenotype of interest.

  • Assay Readout: Perform the cellular assay to measure the endpoint (e.g., cAMP levels, reporter gene expression, cell viability).

  • Data Analysis: Compare the effect of this compound in the presence and absence of the A1R antagonist. A significant reduction or complete blockade of the this compound effect by the antagonist indicates an on-target mechanism.

Protocol 2: Counter-Screening this compound Against Other Adenosine Receptor Subtypes

Objective: To assess the selectivity of this compound for the A1 receptor over other adenosine receptor subtypes.

Methodology:

  • Cell Lines: Obtain cell lines individually expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Assay Development: For each cell line, establish a functional assay relevant to the receptor's signaling pathway (e.g., cAMP assay for Gs/Gi-coupled receptors).

  • Dose-Response Curves: Generate dose-response curves for this compound in each of the adenosine receptor-expressing cell lines.

  • Data Analysis: Calculate the EC50 or IC50 values for this compound at each receptor subtype. A significantly higher potency for the A1 receptor compared to the other subtypes will confirm its selectivity.

Visualizations

VCP171_On_Target_Mechanism This compound This compound A1R Adenosine A1 Receptor (A1R) This compound->A1R Allosteric Modulation Gi Gi Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects (e.g., ↓ eEPSC) cAMP->Downstream

Caption: On-target signaling pathway of this compound via the Adenosine A1 Receptor.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype with this compound Check_A1R Confirm A1R Expression in Cellular Model? Start->Check_A1R Use_Antagonist Test with A1R Antagonist Check_A1R->Use_Antagonist Yes Potential_Off_Target Potential Off-Target Effect Check_A1R->Potential_Off_Target No On_Target Effect is On-Target Use_Antagonist->On_Target Effect Blocked Use_Antagonist->Potential_Off_Target Effect Not Blocked Counter_Screen Counter-Screen Against Related Receptors Potential_Off_Target->Counter_Screen Broad_Screen Broad Off-Target Screening Panel Counter_Screen->Broad_Screen

References

Impact of cell line on VCP171 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VCP171. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a PAM, it binds to a site on the A1R that is distinct from the binding site of the endogenous agonist, adenosine. This binding enhances the receptor's response to adenosine. In the absence of an orthosteric agonist like adenosine, this compound can also act as a partial agonist, leading to the inhibition of cyclic AMP (cAMP) activity.[2][3] The A1R is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4][5]

Q2: Why do I observe different results when using this compound in different cell lines (e.g., HEK293T vs. CHO)?

A2: The variability in this compound's effects across different cell lines is a key experimental consideration. Published data indicates that the effective concentration and potency of this compound can differ significantly between cell lines such as HEK293T and CHO.[6] This phenomenon is likely due to a combination of factors, including:

  • Receptor Expression Levels: The density of A1 receptors on the cell surface can vary, altering the magnitude of the response.

  • G Protein Coupling Efficiency: The efficiency with which A1 receptors couple to their downstream G proteins (Gαi/o) can differ between cell types, affecting signal amplification.[6]

  • Cellular Environment: The intrinsic signaling environment of the cell, including the expression of other signaling proteins and second messengers, can influence the ultimate biological outcome.[6]

Q3: How does the species of origin (e.g., human vs. rat A1 receptor) impact this compound's efficacy?

A3: this compound exhibits species-dependent differences in its activity. Studies have shown that this compound is more potent at human A1 receptors compared to rat A1 receptors.[6] This highlights the importance of using a relevant species-specific cell model for your research questions. When extrapolating results, it is crucial to consider that the allosteric binding site may have sequence variations between species, leading to differences in binding affinity and modulatory effect.

Q4: My cells are not responding to this compound treatment. What are some potential causes?

A4: A lack of response to this compound can stem from several issues:

  • Low or Absent A1R Expression: The cell line you are using may not endogenously express the adenosine A1 receptor at sufficient levels. Verify A1R expression using techniques like qPCR or Western blotting.

  • Cell Line Sensitivity: As discussed, some cell lines are inherently less sensitive to this compound.[6] You may need to perform a dose-response curve with a wider concentration range.

  • Presence of Endogenous Agonists: this compound is a PAM, and its effect can be more pronounced in the presence of an A1R agonist. The concentration of endogenous adenosine in your cell culture medium can vary, affecting results.

  • Incorrect Compound Handling: Ensure this compound is properly dissolved and stored to maintain its activity. It is soluble in DMSO and ethanol.[3]

Troubleshooting Guide

Problem: I am seeing significant variability in my results between experiments.

  • Possible Cause 1: Cell Passage Number and Health.

    • Solution: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

  • Possible Cause 2: Inconsistent Cell Density.

    • Solution: Plate cells at a consistent density for all experiments. Cell density can influence cell signaling pathways and receptor expression.[7]

  • Possible Cause 3: "Probe Dependence".

    • Solution: If you are co-treating with an orthosteric agonist, be aware of "probe dependence," where the effect of an allosteric modulator can change depending on the specific agonist used.[8] Use the same orthosteric agonist at a consistent concentration (typically its EC20 or EC50) across all experiments for reproducible potentiation.

Problem: I am not observing the expected downstream signaling effects (e.g., decreased cAMP, pERK changes).

  • Possible Cause 1: Sub-optimal Incubation Time.

    • Solution: Perform a time-course experiment. GPCR signaling events occur on different timescales; cAMP changes are often rapid (minutes), while changes in protein expression or phosphorylation (like pERK) may take longer (5-60 minutes).

  • Possible Cause 2: Insufficient Agonist Concentration.

    • Solution: When studying the PAM activity of this compound, ensure you are using an appropriate concentration of an orthosteric agonist (e.g., adenosine or NECA). The potentiation effect of this compound will not be observed if the primary agonist is not present at a concentration that elicits a submaximal response.

  • Possible Cause 3: Cell Lysis and Sample Handling.

    • Solution: For Western blotting, ensure complete cell lysis and add phosphatase and protease inhibitors to your lysis buffer to preserve the phosphorylation state of signaling proteins. For cAMP assays, use a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation during the assay.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound to help guide experimental design.

Table 1: Cell Line-Dependent Effects of this compound on Agonist Binding

Cell LineReceptor OriginThis compound ConcentrationObserved EffectReference
HEK293THuman A1R1, 10, 30 µMEnhanced binding affinity of orthosteric agonists.[6]
HEK293TRat A1R1, 10, 30 µMEnhanced binding affinity of orthosteric agonists (less potent effect than on human A1R).[6]
CHONot Specified0.75, 1.5, 3 µMProduced similar effects to higher concentrations in HEK293T, suggesting greater sensitivity.[6]

Table 2: Effect of this compound on AMPAR-Mediated Evoked Excitatory Postsynaptic Currents (eEPSCs)

Animal ModelTarget CellsThis compound (10 µM) Effect on eEPSCsReference
Sham ControlLamina I neurons13 ± 2% reduction[1]
Nerve-InjuredLamina I neurons24 ± 4% reduction[1]
Sham ControlLamina II neuronsLess effective[1]
Nerve-InjuredLamina II neuronsSignificantly more effective than in sham controls.[1]

Visualizations

VCP171_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound (PAM) A1R Adenosine A1 Receptor This compound->A1R Allosteric Binding Adenosine Adenosine (Agonist) Adenosine->A1R Orthosteric Binding G_protein Gαi/o Protein A1R->G_protein Activates PLC PLC A1R->PLC Activates (via Gβγ) MAPK MAPK/ERK Pathway A1R->MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates

Caption: Adenosine A1 Receptor signaling pathway modulated by this compound.

VCP171_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Start: Define Cell Line & Endpoint culture Culture selected cell line (e.g., HEK293-hA1R) start->culture plate Plate cells at consistent density culture->plate prepare_vcp Prepare this compound & agonist (if required) solutions plate->prepare_vcp treat Treat cells with this compound (Dose-response) prepare_vcp->treat incubate Incubate for pre-determined time (e.g., 30 min for cAMP) treat->incubate lyse Lyse cells / Prepare for assay (e.g., add PDE inhibitor) incubate->lyse assay Perform assay (cAMP, Western, Viability) lyse->assay read Read plate / Acquire data assay->read analyze Analyze data & calculate EC50/IC50 read->analyze

Caption: General experimental workflow for a this compound cell-based assay.

Troubleshooting_Flowchart start Problem: No/Low Response to this compound q1 Does the cell line express A1R? start->q1 a1_no Action: Verify A1R expression (qPCR/WB) or use a validated A1R-expressing cell line. q1->a1_no No q2 Is this compound concentration optimal? q1->q2 Yes a1_yes Yes a2_no Action: Perform a broad dose-response curve (e.g., 10 nM to 30 µM). q2->a2_no No q3 Are you testing PAM activity with an orthosteric agonist? q2->q3 Yes a2_yes Yes a3_no Action: Add a sub-maximal concentration (EC20) of an A1R agonist (e.g., NECA). q3->a3_no No q4 Are assay conditions (time, reagents) optimized? q3->q4 Yes a3_yes Yes a4_no Action: Perform time-course. Check reagent stability (e.g., PDE inhibitors for cAMP assay). q4->a4_no No end_node Consult literature for cell-specific protocols. q4->end_node Yes

References

Technical Support Center: Mitigating Variability in VCP171 Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating variability in electrophysiology recordings involving VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] In electrophysiology, it enhances the effect of endogenous adenosine, which typically leads to the inhibition of neuronal activity.[1] This is often observed as a reduction in excitatory postsynaptic currents (eEPSCs).[1]

Q2: What are the expected effects of this compound on neuronal activity?

A2: this compound is expected to potentiate the inhibitory effects of adenosine. In studies on spinal cord dorsal horn neurons, this compound has been shown to produce a greater inhibition of eEPSC amplitude, particularly in models of neuropathic pain.[1] This suggests that this compound can selectively inhibit primary afferent synaptic transmission.[1]

Q3: Why is there significant variability in my this compound recordings?

A3: Variability in this compound recordings can stem from several sources. These include fluctuations in endogenous adenosine tone, receptor desensitization, variability in A1R expression and sensitivity across different neuronal populations, and general electrophysiology recording instability.[1][2]

Q4: How does endogenous adenosine tone affect this compound's action?

A4: As a PAM, this compound's effect is dependent on the presence of the endogenous agonist, adenosine.[2] The concentration of adenosine can vary depending on the experimental conditions and the physiological state of the tissue.[3] Increased adenosine tone, as seen in some pathological states like nerve injury, can enhance the inhibitory effects of this compound.[1]

Q5: Can this compound cause receptor desensitization or tachyphylaxis?

A5: While PAMs are generally thought to have a lower propensity for causing receptor desensitization compared to full agonists, prolonged or high-concentration application of any ligand that stabilizes an active receptor state can potentially lead to receptor downregulation or desensitization.[2] It is crucial to monitor the stability of the this compound effect over the course of an experiment.

Troubleshooting Guides

This section provides practical advice for common issues encountered during this compound electrophysiology experiments.

Issue 1: Inconsistent or Noisy Recordings

Q: My baseline recordings are unstable and noisy. What should I check?

A: Noisy recordings can obscure the subtle modulatory effects of this compound. Here’s a checklist to troubleshoot this issue:

  • Grounding and Shielding: Ensure all equipment is properly grounded to a central point to avoid ground loops. Use a Faraday cage to shield the setup from external electromagnetic interference.

  • Perfusion System: Check for bubbles or flow rate fluctuations in your perfusion system, as this can introduce mechanical noise.

  • Electrode and Pipette: Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 3-6 MΩ). Ensure the electrode holder is clean and the Ag/AgCl wire is properly chlorinated.

  • Solutions: Use freshly prepared and filtered solutions. Debris in the solutions can clog the pipette tip and lead to instability.

Issue 2: High Variability in this compound Efficacy Between Cells/Slices

Q: I'm observing a wide range of responses to this compound. How can I reduce this variability?

A: This is a common challenge when working with neuromodulators. Here are some strategies:

  • Control for Endogenous Adenosine:

    • Baseline Period: Allow for a stable baseline recording period before applying this compound to let the endogenous adenosine tone equilibrate.

    • Adenosine Deaminase (ADA): In some experiments, you can pretreat the slice with ADA to degrade endogenous adenosine. This will abolish the effect of this compound if it is solely dependent on endogenous tone.

    • A1R Antagonist: Use a specific A1R antagonist, like DPCPX, to confirm that the observed effects are mediated by A1R. Application of DPCPX should reverse the effects of this compound.[1]

  • Standardize Experimental Conditions:

    • Maintain a consistent temperature, pH, and oxygenation of your artificial cerebrospinal fluid (aCSF).

    • Use animals of the same age and strain, and prepare slices from the same brain region to minimize biological variability.

  • Drug Application: Ensure consistent and complete drug wash-in and wash-out. Incomplete perfusion can lead to variable drug concentrations at the recording site.

Issue 3: Diminishing Effect of this compound Over Time (Rundown)

Q: The inhibitory effect of this compound seems to decrease with prolonged application. What could be the cause and how can I prevent it?

A: This phenomenon, known as rundown or tachyphylaxis, can be due to several factors:

  • Receptor Desensitization: Prolonged activation of A1R, even by a PAM, can lead to receptor desensitization.

    • Interleaved Applications: Instead of continuous application, consider shorter, intermittent applications of this compound with sufficient washout periods in between.

  • Cellular Health: A decline in cell health can lead to a general rundown of synaptic transmission, which might be misinterpreted as a specific drug effect.

    • Monitor Access Resistance: Continuously monitor the series and input resistance of your patched cell. A significant change can indicate a decline in seal quality or cell health.

    • Internal Solution: Ensure your internal solution contains ATP and GTP to support cellular metabolism during long recordings.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of eEPSCs in Spinal Cord Slices

This protocol is adapted from methodologies used to study the effects of this compound on synaptic transmission.[1]

  • Slice Preparation:

    • Anesthetize and decapitate an adult Sprague-Dawley rat.

    • Rapidly dissect the spinal cord and place it in ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (composition in Table 1).

    • Cut transverse slices (300-400 µm) of the lumbar spinal cord using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF (composition in Table 1) and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons in the superficial dorsal horn (laminae I-II) using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution (composition in Table 1).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Hold the neuron in voltage-clamp mode at -70 mV.

    • Record baseline eEPSCs by stimulating primary afferent fibers in the dorsal root entry zone with a bipolar stimulating electrode.

    • After obtaining a stable baseline for at least 10 minutes, apply this compound (e.g., 10 µM) to the bath and record the change in eEPSC amplitude.[1]

    • To confirm the mechanism, co-apply an A1R antagonist (e.g., 1 µM DPCPX) to observe the reversal of the this compound effect.[1]

Data Presentation

Table 1: Solutions for this compound Electrophysiology

Solution TypeComponentConcentration (mM)
Slicing Solution (Low Ca²⁺/High Mg²⁺) Sucrose250
KCl2.5
NaH₂PO₄1.25
MgCl₂7
CaCl₂0.5
NaHCO₃26
Glucose10
Artificial Cerebrospinal Fluid (aCSF) NaCl125
KCl2.5
NaH₂PO₄1.25
MgCl₂1
CaCl₂2
NaHCO₃26
Glucose10
Internal Solution (K-Gluconate based) K-Gluconate135
KCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.3

Visualizations

VCP171_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Endogenous Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds This compound This compound (PAM) This compound->A1R Enhances Binding G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

This compound enhances adenosine A1 receptor signaling.

Troubleshooting_Workflow Start High Variability in This compound Recordings Check_Noise Check for Electrical and Mechanical Noise Start->Check_Noise Check_Health Assess Cell Health (Rs, Rin, Baseline Stability) Start->Check_Health Check_Adenosine Evaluate Endogenous Adenosine Tone Start->Check_Adenosine Check_Desensitization Test for Receptor Desensitization Start->Check_Desensitization Noise_Solutions Improve Grounding/Shielding Optimize Perfusion Use Fresh Pipettes/Solutions Check_Noise->Noise_Solutions Health_Solutions Discard Unhealthy Cells Optimize Internal Solution (ATP/GTP) Check_Health->Health_Solutions Adenosine_Solutions Use ADA or A1R Antagonist (DPCPX) as Controls Standardize Slice Recovery Check_Adenosine->Adenosine_Solutions Desensitization_Solutions Use Intermittent Drug Application Monitor Effect Over Time Check_Desensitization->Desensitization_Solutions

Troubleshooting workflow for this compound recording variability.

References

Technical Support Center: VCP171 Partial Agonism Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VCP171. The content is designed to help you control for its partial agonism in your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling for its partial agonism important?

This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] This means it binds to a site on the receptor distinct from the primary (orthosteric) site where endogenous ligands like adenosine bind, enhancing the receptor's response to the orthosteric agonist. However, in the absence of an orthosteric agonist, this compound can act as a partial agonist, independently activating the A1R to a lesser extent than a full agonist.[1][2] This dual activity can confound experimental results, making it crucial to design experiments that can differentiate between its PAM and partial agonist effects.

Q2: What is the signaling pathway of the Adenosine A1 Receptor?

The adenosine A1 receptor is a G-protein coupled receptor (GPCR). When activated, it couples to inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[3][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] The reduction in cAMP levels mediates various downstream cellular effects.

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular A1R Adenosine A1 Receptor (A1R) Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Reduces production of ATP ATP AC->ATP Converts Adenosine Adenosine (Orthosteric Agonist) Adenosine->A1R Binds to orthosteric site This compound This compound (PAM/Partial Agonist) This compound->A1R Binds to allosteric site Gi->AC Inhibits Response Cellular Response cAMP->Response Leads to

Figure 1. Adenosine A1 Receptor Signaling Pathway.

Q3: How can I experimentally distinguish between this compound's PAM and partial agonist activities?

To dissect these two effects, you need to perform experiments in the presence and absence of a known A1R orthosteric agonist (e.g., adenosine or a synthetic agonist like NECA).

  • To measure partial agonism: Apply this compound alone and measure the cellular response (e.g., inhibition of cAMP production or stimulation of [35S]GTPγS binding).

  • To measure PAM activity: Co-apply this compound with a range of concentrations of an orthosteric agonist. A leftward shift in the concentration-response curve of the orthosteric agonist in the presence of this compound indicates positive allosteric modulation.

Troubleshooting Guides

Issue 1: Inconsistent results in functional assays.

Possible Cause: Uncontrolled partial agonism of this compound.

Solution:

  • Always include a "this compound alone" control group in every experiment to quantify its intrinsic partial agonist activity.

  • Use a range of this compound concentrations to understand the dose-dependence of both its partial agonist and PAM effects.

  • When studying PAM effects, use a sub-maximal concentration of the orthosteric agonist. This will provide a larger window to observe potentiation by this compound.

Issue 2: Difficulty in quantifying the magnitude of partial agonism.

Possible Cause: Inappropriate assay or experimental conditions.

Solution:

  • Utilize a sensitive functional assay that measures a direct downstream effect of A1R activation, such as a cAMP accumulation assay or a [35S]GTPγS binding assay.

  • Ensure your cell system expresses a sufficient density of A1 receptors. Low receptor expression can make it difficult to detect the submaximal response of a partial agonist.

  • Compare the maximal effect of this compound to that of a known full agonist for the A1 receptor. This will allow you to express the partial agonism of this compound as a percentage of the full agonist's response.

Experimental Protocols

Protocol 1: [35S]GTPγS Binding Assay to Differentiate Partial Agonism and PAM Activity

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A1 receptor.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.

  • Experimental Setup:

    • To measure partial agonism: Incubate membranes with increasing concentrations of this compound in the absence of an orthosteric agonist.

    • To measure PAM activity: Incubate membranes with a fixed, sub-maximal concentration of an A1R agonist (e.g., 10 nM NECA) and increasing concentrations of this compound.

    • Control: Include a control with the orthosteric agonist alone.

  • Initiate Reaction: Add 0.1 nM [35S]GTPγS to all wells.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the ligand.

cluster_workflow [35S]GTPγS Binding Assay Workflow Start Start Prep Prepare A1R-expressing cell membranes Start->Prep Setup Set up assay plates: - this compound alone - Orthosteric agonist alone - this compound + Orthosteric agonist Prep->Setup Add_GTP Add [35S]GTPγS to all wells Setup->Add_GTP Incubate Incubate at 30°C Add_GTP->Incubate Filter Terminate by filtration Incubate->Filter Count Measure radioactivity Filter->Count Analyze Analyze data: - Plot concentration-response curves - Determine EC50 and Emax Count->Analyze End End Analyze->End

Figure 2. Workflow for the [35S]GTPγS binding assay.
Protocol 2: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, which is a downstream consequence of A1R activation.

Methodology:

  • Cell Culture: Use a cell line expressing the human adenosine A1 receptor (e.g., CHO-K1 cells).

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

  • Stimulation:

    • To measure partial agonism: Add increasing concentrations of this compound.

    • To measure PAM activity: Add increasing concentrations of this compound in the presence of a fixed concentration of an orthosteric agonist.

    • Control: Include a control with the orthosteric agonist alone.

  • Forskolin Stimulation: Add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the ligand.

Data Presentation

The following tables provide a template for summarizing quantitative data from your experiments.

Table 1: Potency and Efficacy of this compound as a Partial Agonist

AssayParameterThis compound ValueFull Agonist (e.g., NECA)
[35S]GTPγS BindingEC50 (nM)[Insert Value][Insert Value]
Emax (% of Basal)[Insert Value][Insert Value]
cAMP AccumulationIC50 (nM)[Insert Value][Insert Value]
Emax (% Inhibition)[Insert Value][Insert Value]

Table 2: Effect of this compound on Orthosteric Agonist Potency (PAM Activity)

AssayOrthosteric AgonistThis compound Conc. (µM)Orthosteric Agonist EC50 (nM)Fold Shift
[35S]GTPγS BindingNECA0[Insert Value]1
1[Insert Value][Calculate]
10[Insert Value][Calculate]
cAMP AccumulationAdenosine0[Insert Value]1
1[Insert Value][Calculate]
10[Insert Value][Calculate]

Logical Relationships

The following diagram illustrates the logical steps to control for and interpret the effects of this compound.

Start Start Experiment with this compound Question1 Is an orthosteric agonist present? Start->Question1 PartialAgonism Observing Partial Agonism Question1->PartialAgonism No PAM Observing Positive Allosteric Modulation Question1->PAM Yes AnalyzePartial Quantify Emax relative to full agonist PartialAgonism->AnalyzePartial AnalyzePAM Quantify fold-shift in agonist EC50 PAM->AnalyzePAM Conclusion Characterize dual activity of this compound AnalyzePartial->Conclusion AnalyzePAM->Conclusion

Figure 3. Decision tree for this compound experimentation.

References

Overcoming challenges in VCP171 delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VCP171 in in vivo studies. Our aim is to help you overcome common challenges and ensure the successful execution of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the in vivo delivery of this compound, presented in a question-and-answer format.

Issue 1: Poor Compound Solubility and Vehicle Preparation

  • Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended solvents and procedures?

  • Answer: this compound is soluble in organic solvents such as DMSO and ethanol (soluble to 100 mM). However, high concentrations of these solvents can be toxic to animals. For in vivo use, it is crucial to prepare a vehicle that is both effective at dissolving the compound and well-tolerated by the animals.

    Recommended Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • For the final injection volume, the stock solution should be serially diluted. A common vehicle for in vivo administration consists of a mixture of DMSO, Tween 80 (or another surfactant), and saline.

    • A typical final vehicle composition might be 5-10% DMSO, 1-2% Tween 80, and the remainder saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.

    • Always prepare fresh solutions on the day of dosing to prevent precipitation and degradation[1].

    • Visually inspect the final solution for any precipitates before administration. If precipitation occurs, gentle warming or vortexing may help, but if it persists, the formulation may need to be adjusted.

Issue 2: High Variability in Experimental Results

  • Question: I am observing significant variability in the therapeutic effects of this compound between animals in the same treatment group. What could be the cause?

  • Answer: High variability in in vivo experiments can stem from several factors, including inconsistent dosing, animal-to-animal metabolic differences, and the stability of the compound in the formulation.

    Troubleshooting Steps:

    • Dosing Accuracy: Ensure precise and consistent administration of the this compound formulation. For oral gavage, ensure the entire dose is delivered to the stomach. For intravenous injections, confirm proper injection into the vein.

    • Formulation Stability: As this compound is prepared in a suspension or emulsion for in vivo use, ensure the formulation is homogenous at the time of administration. Vortex the solution before drawing each dose.

    • Animal Health and Acclimatization: Ensure all animals are healthy, of a similar age and weight, and have been properly acclimatized to the laboratory conditions before the start of the experiment. Stress can significantly impact physiological responses.

    • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animals. Consider performing a pilot pharmacokinetic study to understand the time to maximum concentration (Cmax) and the half-life of the compound in your specific animal model. This will help in optimizing the dosing regimen.

Issue 3: Observed Off-Target Effects or Toxicity

  • Question: My animals are showing signs of toxicity or unexpected side effects that are not consistent with the known mechanism of this compound. What should I do?

  • Answer: Off-target effects or toxicity can be caused by the compound itself, the vehicle, or the administration procedure.

    Mitigation Strategies:

    • Vehicle Control Group: Always include a vehicle-only control group in your study. This will help differentiate between the effects of this compound and the effects of the delivery vehicle.

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects. It's possible that the dose being used is too high.

    • Route of Administration: The route of administration can significantly impact the biodistribution and potential toxicity of a compound. Consider alternative routes of administration if one is proving to be problematic.

    • Purity of the Compound: Ensure the purity of the this compound being used. Impurities from the synthesis process can sometimes be the cause of unexpected toxicity. This compound should have a purity of ≥98%[2].

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R)[3][4]. It binds to a site on the receptor that is different from the adenosine binding site (orthosteric site) and enhances the receptor's response to endogenous adenosine[5]. In the absence of an orthosteric agonist, this compound can act as a partial agonist[4].

  • What is the recommended storage condition for this compound? this compound should be stored at -20°C as a crystalline solid[2].

  • What are the known in vitro effects of this compound? this compound has been shown to reduce AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in lamina I and II neurons in a rat model of neuropathic pain[3][4].

  • Are there any known species-dependent differences in the activity of this compound? Yes, some studies suggest that this compound may show more potent effects on human adenosine A1 receptors compared to rat receptors[6]. This is an important consideration when translating findings from animal models to humans.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 347.35 g/mol [4]
Formula C₁₈H₁₂F₃NOS
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol
Storage -20°C[2]
EC₅₀ (in vitro) 15.8 µM (agonist dissociation assay)[2]
EC₅₀ (neuropathic pain model) 1.995 µM (lamina I neurons), 0.251 µM (lamina II neurons)[7]

Experimental Protocols

Protocol: Evaluation of this compound in a Rat Model of Neuropathic Pain

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and experimental goals.

  • Animal Model:

    • Use adult male Sprague-Dawley rats (200-250g).

    • Induce neuropathic pain using a model such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model.

    • Allow animals to recover for 7-14 days post-surgery and confirm the development of mechanical allodynia using von Frey filaments.

  • This compound Formulation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the experiment, prepare the final dosing solution by diluting the stock in a vehicle of 10% DMSO, 2% Tween 80, and 88% sterile saline.

    • The final concentration of this compound should be calculated based on the desired dose (e.g., 1, 3, 10 mg/kg).

  • Dosing and Behavioral Testing:

    • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

    • Assess mechanical allodynia at baseline (before dosing) and at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).

    • Measure the paw withdrawal threshold in response to von Frey filaments.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of this compound and vehicle over time.

    • A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

Visualizations

VCP171_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein Activation This compound This compound This compound->A1R Positive Allosteric Modulation Adenosine Adenosine Adenosine->A1R Orthosteric Binding AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., reduced neuronal excitability) PKA->Downstream Phosphorylation Events

Caption: this compound Signaling Pathway

In_Vivo_Experimental_Workflow start Start animal_model Animal Model Preparation (e.g., Neuropathic Pain Induction) start->animal_model baseline Baseline Behavioral Testing animal_model->baseline randomization Randomization into Treatment Groups baseline->randomization formulation This compound Formulation Preparation randomization->formulation Treatment Group randomization->formulation Vehicle Group dosing Administration of this compound or Vehicle formulation->dosing post_dosing Post-Dosing Behavioral Testing dosing->post_dosing data_collection Data Collection and Analysis post_dosing->data_collection end End data_collection->end

Caption: In Vivo Experimental Workflow

References

Technical Support Center: Refining VCP171 Protocols for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VCP171, a positive allosteric modulator (PAM) of the Adenosine A1 receptor (A1R). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: I am observing inconsistent results in my electrophysiology recordings with this compound. What are the potential causes and solutions?

A1: Inconsistent electrophysiology results can stem from several factors. Here’s a troubleshooting guide:

  • This compound Solubility and Stability:

    • Problem: this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers, leading to variable effective concentrations.

    • Solution: Prepare fresh stock solutions of this compound in DMSO or ethanol and dilute to the final working concentration in your recording buffer immediately before use.[1] Ensure thorough mixing. Visually inspect for any precipitation. Consider using a vehicle control to account for any solvent effects.

  • Electrode and Seal Quality:

    • Problem: A poor giga-ohm (GΩ) seal can introduce noise and baseline instability, masking the effects of this compound.[2]

    • Solution: Ensure your recording pipettes are of appropriate resistance (typically 4-8 MΩ for whole-cell recordings) and fire-polished for a smooth tip.[2] Apply gentle positive pressure when approaching the cell to keep the tip clean.[2]

  • Baseline Stability:

    • Problem: A drifting baseline can make it difficult to accurately measure the effects of this compound on synaptic currents.

    • Solution: Allow for a stable baseline recording for at least 5-10 minutes before applying this compound. Check for mechanical stability of the rig and ensure the reference electrode is properly chlorided and stable.[2]

  • Endogenous Adenosine Tone:

    • Problem: The effect of a PAM like this compound is dependent on the presence of the endogenous agonist, adenosine. Variations in endogenous adenosine levels in your preparation can lead to inconsistent this compound effects.

    • Solution: To standardize conditions, you can co-apply a known concentration of an A1R agonist. Alternatively, to assess the effect of this compound on endogenous tone, ensure consistent preparation and recovery times for your slices or cells. The use of adenosine deaminase (ADA) can be employed to degrade endogenous adenosine and confirm the dependence of this compound's effect on the presence of an agonist.[3]

Q2: My cAMP assay results with this compound are not reproducible. What should I check?

A2: Reproducibility issues in cAMP assays often relate to cell handling, reagent preparation, and the specific assay format.

  • Cell Health and Density:

    • Problem: Variations in cell number and viability can significantly impact cAMP production.

    • Solution: Ensure consistent cell seeding density and viability across experiments.[4] Harvest cells at a consistent confluency (e.g., 70-80%).[4]

  • Agonist Concentration:

    • Problem: As a PAM, this compound's effect is dependent on the concentration of the orthosteric agonist used to stimulate the A1 receptor.

    • Solution: Use a fixed, submaximal concentration (e.g., EC20 or EC50) of an A1R agonist like adenosine or N6-cyclopentyladenosine (CPA) to elicit a consistent baseline stimulation.

  • Phosphodiesterase (PDE) Activity:

    • Problem: PDEs degrade cAMP, and their activity can vary between cell types and under different conditions, affecting the measured cAMP levels.

    • Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and increase the assay window.[5] The optimal concentration of the PDE inhibitor may need to be determined empirically.

  • Assay Standard Curve:

    • Problem: An inaccurate standard curve will lead to incorrect quantification of cAMP levels.

    • Solution: Prepare fresh cAMP standards for each experiment and ensure they are handled according to the manufacturer's instructions.[6][7]

Q3: I am concerned about potential off-target effects of this compound. How can I assess this?

A3: While this compound is reported as a selective A1R PAM, it is good practice to confirm its specificity in your experimental system.

  • Use of a Selective Antagonist:

    • Solution: Pre-incubate your cells or tissue with a selective A1R antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), before applying this compound. If the effects of this compound are blocked by the antagonist, it provides strong evidence for an on-target mechanism.[3]

  • Control Experiments in A1R-deficient systems:

    • Solution: If available, perform experiments in cells or tissues from A1R knockout animals or using cells where the A1R has been knocked down (e.g., using siRNA). The absence of a this compound effect in these systems would confirm its A1R dependency.

  • Dose-Response Analysis:

    • Solution: Perform a dose-response curve for this compound. On-target effects should exhibit a saturable, sigmoidal relationship. Off-target effects may occur at higher concentrations and show a different dose-response profile.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Spinal Cord Lamina I Neurons

ConditionThis compound Concentration (µM)% Inhibition of eEPSC Amplitude (Mean ± SEM)Reference
Sham Control1013 ± 2[8]
Nerve-Injured1024 ± 4[8]

Table 2: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Spinal Cord Lamina II Neurons

ConditionThis compound Concentration (µM)% Inhibition of eEPSC Amplitude (Mean ± SEM)Reference
Sham Control10Significantly less than nerve-injured[8]
Nerve-Injured10Significantly more than sham control[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This protocol is adapted for studying the effects of this compound on synaptic transmission in rodent spinal cord slices.

1. Slice Preparation: a. Anesthetize an adult rodent according to approved institutional protocols. b. Perform a laminectomy to expose the lumbar spinal cord. c. Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 MgCl₂, 2 CaCl₂, and 25 glucose. d. Embed the spinal cord in low-melting-point agarose and cut 300-400 µm thick transverse or parasagittal slices using a vibratome.[9] e. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Recording: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C. b. Visualize neurons in the superficial dorsal horn (laminae I-II) using a microscope with DIC optics. c. Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (4-8 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH). d. Record evoked excitatory postsynaptic currents (eEPSCs) by stimulating afferent fibers with a bipolar electrode placed in the dorsal root entry zone. e. Hold the neuron at -70 mV to record AMPA receptor-mediated currents.

3. This compound Application: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Dilute the stock solution into the aCSF to the desired final concentration (e.g., 0.1 - 10 µM) immediately before application. c. After obtaining a stable baseline of eEPSCs for 5-10 minutes, switch the perfusion to the this compound-containing aCSF. d. Record the effect of this compound for at least 10-15 minutes or until a stable effect is observed. e. To confirm the involvement of A1R, co-apply the A1R antagonist DPCPX (e.g., 1 µM) with this compound.

Protocol 2: cAMP Accumulation Assay

This protocol describes a method to measure the effect of this compound on A1R-mediated changes in intracellular cAMP levels in cultured cells.

1. Cell Culture: a. Culture cells expressing the human Adenosine A1 Receptor (e.g., HEK293 or CHO cells) in appropriate growth medium. b. Seed cells into 96- or 384-well plates at a density that will result in 70-80% confluency on the day of the assay.

2. Assay Procedure: a. On the day of the assay, remove the growth medium and wash the cells once with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES). b. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. c. Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of an A1R agonist (e.g., adenosine or CPA) at a fixed, submaximal concentration (e.g., EC₂₀). d. Add the this compound dilutions to the wells, followed immediately by the A1R agonist. Include wells with agonist alone (positive control) and vehicle alone (negative control). e. Incubate for 15-30 minutes at 37°C. f. Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.[5][6][10]

3. Data Analysis: a. Generate a cAMP standard curve. b. Determine the cAMP concentration in each well based on the standard curve. c. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

Adenosine A1 Receptor Signaling Pathway

Adenosine_A1_Signaling This compound This compound (PAM) Adenosine Adenosine (Agonist) A1R Adenosine A1 Receptor (Gi-coupled) This compound->A1R Binds to allosteric site Adenosine->A1R Binds to orthosteric site G_protein Gi Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited PKA Protein Kinase A ATP ATP cAMP->PKA Activation Reduced Downstream Downstream Cellular Effects (e.g., ↓ Neurotransmitter Release) PKA->Downstream Phosphorylation Reduced

Caption: this compound enhances Adenosine A1 receptor signaling.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow start Start prep Spinal Cord Slice Preparation start->prep recovery Slice Recovery (>1 hour) prep->recovery recording Whole-Cell Patch-Clamp Recording recovery->recording baseline Establish Stable Baseline (5-10 min) recording->baseline vcp171_app Bath Application of this compound baseline->vcp171_app data_acq Data Acquisition (10-15 min) vcp171_app->data_acq washout Washout (Optional) data_acq->washout analysis Data Analysis data_acq->analysis washout->analysis end End analysis->end

Caption: Workflow for this compound electrophysiology experiments.

Logical Diagram for Troubleshooting Inconsistent Results

Troubleshooting_Logic start Inconsistent this compound Results check_solubility Check this compound Solubility and Preparation start->check_solubility check_assay Review Assay-Specific Parameters start->check_assay solubility_solutions - Prepare Fresh Solutions - Use Vehicle Control - Visually Inspect check_solubility->solubility_solutions ephys Electrophysiology Issues check_assay->ephys If Ephys camp cAMP Assay Issues check_assay->camp If cAMP ephys_solutions - Check Seal Quality - Stabilize Baseline - Control Endogenous Tone ephys->ephys_solutions camp_solutions - Standardize Cell Health/Density - Use Fixed Agonist Conc. - Include PDE Inhibitor camp->camp_solutions end Reproducible Results ephys_solutions->end camp_solutions->end solubility_solutions->end

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of VCP171 and MIPS521 for Adenosine A1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R), VCP171 and MIPS521. Both compounds have shown potential in modulating A1R activity, particularly in the context of neuropathic pain. This document summarizes their performance based on available experimental data, details the methodologies used in key experiments, and illustrates the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and MIPS521, highlighting their potency and efficacy in modulating A1R.

ParameterThis compoundMIPS521Reference
pEC50 (eEPSC inhibition in nerve-injured animal dorsal horn neurons)5.6 ± 0.36.9 ± 0.4[1]
pKB (Allosteric affinity)5.654.95 (KB = 11 µM)[2][3]
Effect on eEPSC amplitude in nerve-injured animals Significant reductionMore potent reduction than this compound[1]

Experimental Protocols

Inhibition of cAMP Assay

This assay is crucial for determining the functional consequence of A1R modulation.

  • Objective: To measure the potentiation of the endogenous agonist adenosine (ADO) signaling by this compound and MIPS521.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor.

  • Methodology:

    • CHO cells are cultured and seeded into appropriate plates.

    • The cells are pre-treated with the allosteric modulator (this compound or MIPS521) at various concentrations for a specified duration (e.g., 10 minutes).[2]

    • Forskolin (e.g., 3 µM) is added to stimulate adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]

    • The endogenous agonist, adenosine, is then added, and the cells are co-treated for a defined period (e.g., 30 minutes).[2]

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a suitable detection kit (e.g., a competitive immunoassay).

    • The data is analyzed to determine the concentration-dependent potentiation of adenosine signaling by the PAMs, expressed as a percentage of the inhibition of forskolin-mediated cAMP accumulation.[1][2]

Electrophysiological Recordings in Dorsal Horn Neurons

This protocol is used to assess the effect of the modulators on synaptic transmission in a pain-relevant context.

  • Objective: To measure the reduction in evoked excitatory postsynaptic currents (eEPSCs) in spinal cord neurons from a neuropathic pain model.

  • Animal Model: Rats with partial nerve ligation (PNL) to induce a neuropathic pain state.[1] Sham surgery animals are used as controls.

  • Methodology:

    • Spinal cord slices containing the superficial laminae (I-II) of the dorsal horn are prepared from both nerve-injured and sham-operated rats.

    • Whole-cell patch-clamp recordings are performed on dorsal horn neurons.

    • eEPSCs are evoked by stimulating primary afferent fibers.

    • Baseline eEPSC amplitudes are recorded.

    • This compound or MIPS521 is superfused onto the spinal cord slice at various concentrations.[1]

    • The change in eEPSC amplitude is recorded and compared to the baseline.

    • The specificity of the effect is confirmed by reversal with an A1R antagonist, such as DPCPX.[1]

    • The pEC50 is calculated from the concentration-response curves to determine the potency of each compound.[1]

Signaling Pathway and Experimental Workflow Visualization

Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4][5][6] Activation of the A1R by an agonist, such as adenosine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][5] This pathway plays a crucial role in various physiological processes, including neurotransmission and cardiac function.

A1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R binds PAM This compound / MIPS521 PAM->A1R potentiates binding G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow for eEPSC Measurement

The following diagram illustrates the workflow for measuring evoked excitatory postsynaptic currents in dorsal horn neurons to assess the efficacy of A1R modulators.

eEPSC_Workflow Start Start Animal_Model Neuropathic Pain Model (Partial Nerve Ligation) Start->Animal_Model Spinal_Cord_Slice Prepare Spinal Cord Slices Animal_Model->Spinal_Cord_Slice Patch_Clamp Whole-Cell Patch-Clamp Recording on Dorsal Horn Neuron Spinal_Cord_Slice->Patch_Clamp Stimulate Stimulate Primary Afferent Fibers Patch_Clamp->Stimulate Record_Baseline Record Baseline eEPSC Stimulate->Record_Baseline Apply_Compound Apply this compound or MIPS521 Record_Baseline->Apply_Compound Record_Effect Record eEPSC with Compound Apply_Compound->Record_Effect Antagonist Apply A1R Antagonist (DPCPX) Record_Effect->Antagonist Record_Reversal Record eEPSC Reversal Antagonist->Record_Reversal Analyze Data Analysis (pEC50 Calculation) Record_Reversal->Analyze End End Analyze->End

Caption: Electrophysiological Recording Workflow.

Conclusion

Both this compound and MIPS521 are effective positive allosteric modulators of the adenosine A1 receptor. However, experimental data suggests that MIPS521 is more potent than this compound in reducing excitatory synaptic transmission in a neuropathic pain model, as indicated by its lower pEC50 value.[1] While this compound demonstrates a higher allosteric affinity (pKB), the functional outcome in the context of pain signaling appears to favor MIPS521.[1][3] The choice between these compounds for further research and development will likely depend on the specific therapeutic application and desired pharmacological profile. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to investigate these or similar A1R modulators.

References

A Comparative Analysis of VCP171 and PD 81723: Positive Allosteric Modulators of the Adenosine A1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R): VCP171 and PD 81723. Both compounds enhance the function of the A1R, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and pain perception. This document summarizes their performance based on available experimental data, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound and PD 81723 are both 2-amino-3-benzoylthiophene derivatives that act as positive allosteric modulators of the adenosine A1 receptor.[1] Their primary mechanism of action involves binding to a site on the A1R distinct from the orthosteric site where endogenous adenosine binds. This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists, thereby potentiating the receptor's downstream signaling.[1] While both compounds share this general mechanism, they exhibit notable differences in their potency, efficacy, and species selectivity, as detailed in the subsequent sections.

Data Presentation

The following tables summarize the quantitative data available for this compound and PD 81723, focusing on their effects on agonist binding and functional activity.

Table 1: Comparative Effects of this compound and PD 81723 on Agonist Binding at Human Adenosine A1 Receptor

AgonistParameterThis compound (10 µM)PD 81723 (10 µM)Source
Adenosine Fold-shift in pIC502.02.5Cooper et al., 2019
NECA Fold-shift in pIC503.24.0Cooper et al., 2019
CCPA Fold-shift in pIC502.53.2Cooper et al., 2019
Capadenoson Fold-shift in pIC501.31.4Cooper et al., 2019

Data derived from NanoBRET competition assays in HEK293T cells expressing human Nluc-A1R. Fold-shift represents the ratio of agonist IC50 in the presence and absence of the PAM.

Table 2: Comparative Effects of this compound and PD 81723 on Agonist Binding at Rat Adenosine A1 Receptor

AgonistParameterThis compound (10 µM)PD 81723 (10 µM)Source
Adenosine Fold-shift in pIC501.42.0Cooper et al., 2019
NECA Fold-shift in pIC502.02.8Cooper et al., 2019
CCPA Fold-shift in pIC501.82.5Cooper et al., 2019
Capadenoson Fold-shift in pIC501.11.3Cooper et al., 2019

Data derived from NanoBRET competition assays in HEK293T cells expressing rat Nluc-A1R. Fold-shift represents the ratio of agonist IC50 in the presence and absence of the PAM.

Table 3: Functional Activity Data for this compound and PD 81723

CompoundAssayKey FindingsOrganism/Cell LineSource
This compound Electrophysiology (eEPSC)pEC50 of 5.6 ± 0.3 in reducing eEPSCs in spinal cord from nerve-injured animals.RatDraper-Joyce et al., 2021
This compound cAMP AssaypKB = 5.65; binding cooperativity with NECA (α) = 0.68.CHO cellsR&D Systems
PD 81723 cAMP AssayHalf-maximal inhibition of forskolin-stimulated adenylyl cyclase at 5 µM.CHO-A1 cellsMusser et al., 1999
PD 81723 Radioligand Binding2.44-fold increase in the potency of the agonist R-PIA.CHO cells expressing human A1ARBhattacharya et al., 1996

Signaling Pathways and Experimental Workflows

Signaling Pathway of the Adenosine A1 Receptor

The adenosine A1 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators like this compound and PD 81723 enhance this signaling cascade.

A1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP Adenosine Adenosine (Agonist) Adenosine->A1R Binds to orthosteric site PAM This compound / PD 81723 (PAM) PAM->A1R Binds to allosteric site ATP->cAMP Conversion Response Cellular Response cAMP->Response Activation

Figure 1. Simplified signaling pathway of the Adenosine A1 Receptor modulated by a PAM.

Experimental Workflow for Characterizing A1R PAMs

The characterization of a novel A1R PAM typically involves a series of in vitro and in vivo experiments to determine its binding affinity, cooperativity with orthosteric agonists, and functional efficacy.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine affinity and cooperativity) camp_assay cAMP Accumulation Assay (Measure functional activity) binding_assay->camp_assay electrophysiology Electrophysiology (Assess effects on neuronal activity) camp_assay->electrophysiology pain_model Neuropathic Pain Model (Evaluate analgesic efficacy) electrophysiology->pain_model pk_pd Pharmacokinetics/ Pharmacodynamics pain_model->pk_pd end Lead Optimization/ Clinical Development pk_pd->end start Compound Synthesis (this compound / PD 81723) start->binding_assay

Figure 2. General experimental workflow for the characterization of A1R PAMs.

Experimental Protocols

1. Radioligand Binding Assay

This protocol is used to determine the binding affinity of the PAMs and their cooperativity with an orthosteric agonist.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293T or CHO cells stably expressing the human or rat adenosine A1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competition Binding Assay:

    • Incubate cell membranes with a fixed concentration of a radiolabeled A1R antagonist (e.g., [³H]DPCPX) and varying concentrations of the unlabeled orthosteric agonist in the presence and absence of a fixed concentration of the PAM (this compound or PD 81723).

    • Allow the binding to reach equilibrium.

    • Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 values of the agonist and calculate the fold-shift in the presence of the PAM.

2. cAMP Accumulation Assay

This functional assay measures the ability of the PAMs to potentiate agonist-induced inhibition of adenylyl cyclase.

  • Cell Culture and Seeding:

    • Culture CHO-K1 cells stably expressing the A1R.

    • Seed the cells into 96-well plates and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the orthosteric agonist in the presence and absence of different concentrations of this compound or PD 81723.

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for a defined period to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

    • Analyze the data to determine the EC50 values of the agonist and the potentiation by the PAMs.

3. Electrophysiology in a Neuropathic Pain Model

This protocol assesses the functional consequences of A1R modulation on synaptic transmission in a relevant disease model.

  • Animal Model:

    • Induce neuropathic pain in rats using a model such as the spared nerve injury (SNI) or chronic constriction injury (CCI) of the sciatic nerve.

    • Allow sufficient time for the development of neuropathic pain behaviors (e.g., mechanical allodynia).

  • Spinal Cord Slice Preparation:

    • Anesthetize the animal and perform a laminectomy to expose the lumbar spinal cord.

    • Rapidly dissect the spinal cord and prepare transverse slices containing the dorsal horn.

    • Maintain the slices in artificial cerebrospinal fluid (aCSF).

  • Whole-Cell Patch-Clamp Recordings:

    • Transfer a slice to a recording chamber and perfuse with aCSF.

    • Identify neurons in lamina I or II of the dorsal horn for recording.

    • Obtain whole-cell patch-clamp recordings of evoked excitatory postsynaptic currents (eEPSCs) by stimulating primary afferent fibers.

    • Bath-apply this compound or PD 81723 at various concentrations and measure the change in eEPSC amplitude.

    • Construct concentration-response curves to determine the potency (EC50) of the PAMs in inhibiting nociceptive transmission.

Conclusion

This compound and PD 81723 are valuable research tools for investigating the therapeutic potential of positive allosteric modulation of the adenosine A1 receptor. While both compounds enhance A1R function, the available data suggest that they may have different pharmacological profiles, including species- and probe-dependent effects. The experimental protocols outlined in this guide provide a framework for the further characterization and comparison of these and other A1R PAMs. Such studies are essential for the development of novel therapeutics with improved efficacy and side-effect profiles for conditions such as neuropathic pain and cardiovascular diseases.

References

Unveiling a Novel Avenue for Neuropathic Pain Relief: A Comparative Analysis of GPR171 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Novel Therapeutic Target in Preclinical Neuropathic Pain Models

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge.[1][2][3] Current treatments, including anticonvulsants and antidepressants, often provide only partial relief and are accompanied by dose-limiting side effects.[1][4] The search for novel, non-opioid analgesics with improved efficacy and safety profiles is therefore a critical area of research. This guide provides a comparative analysis of a promising new target, G-protein coupled receptor 171 (GPR171), and its validation in preclinical models of neuropathic pain using the selective agonist MS15203. We will compare its performance with emerging and established therapies, offering researchers and drug development professionals a data-driven overview of this novel mechanism.

It is important to note that a search for "VCP171" did not yield a specific therapeutic agent. This guide will therefore focus on the validation of the GPR171 receptor as a therapeutic target, using the agonist MS15203 as a tool compound, and compare its preclinical efficacy against other neuropathic pain modulators.

Comparative Efficacy in Neuropathic Pain Models

The following table summarizes the available data on the efficacy of the GPR171 agonist MS15203 in a chemotherapy-induced peripheral neuropathy (CIPN) model and compares it with clinical data for the NaV1.8 inhibitor VX-548 and the established therapy, pregabalin, in diabetic peripheral neuropathy (DPN).

CompoundTarget/MechanismModelKey Efficacy EndpointResult
MS15203 GPR171 AgonistChemotherapy-Induced Peripheral Neuropathy (CIPN) in male miceReversal of mechanical allodyniaSignificant improvement in allodynia after 5 days of treatment.[5][6]
VX-548 Selective NaV1.8 InhibitorPainful Diabetic Peripheral Neuropathy (DPN) - Phase 2 Clinical TrialChange from baseline in the Numeric Pain Rating Scale (NPRS) at 12 weeksStatistically significant mean NPRS reduction of 2.11 to 2.26 across three dose arms.[7]
Pregabalin α2δ subunit of Voltage-Gated Calcium ChannelsPainful Diabetic Peripheral Neuropathy (DPN) - Phase 2 Clinical Trial (active comparator arm)Change from baseline in the Numeric Pain Rating Scale (NPRS) at 12 weeksMean NPRS reduction of 2.09.[7]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

GPR171_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MS15203 MS15203 (Agonist) GPR171 GPR171 MS15203->GPR171 Binds and Activates G_Protein G-protein (Gi/o) GPR171->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Inhibits/Modulates Pain_Modulation Modulation of Pain Signaling Effector->Pain_Modulation

Caption: Proposed signaling pathway for GPR171 activation by the agonist MS15203, leading to the modulation of intracellular pain signaling pathways.

Neuropathic_Pain_Model_Workflow cluster_induction Pain Model Induction cluster_treatment Treatment Regimen cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., CIPN model) Treatment Administer MS15203 (10 mg/kg, i.p., once daily for 5 days) Induction->Treatment Assessment Assess Mechanical Allodynia (von Frey filaments) Treatment->Assessment Analysis Compare Paw Withdrawal Threshold between treatment and control groups Assessment->Analysis

Caption: A generalized experimental workflow for evaluating the efficacy of a test compound in a preclinical model of neuropathic pain.

Detailed Experimental Protocols

The validation of GPR171 agonism in neuropathic pain models involved specific and reproducible methodologies. Below are the detailed protocols for the key experiments cited.

1. Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model and Drug Administration

  • Animal Model: The CIPN model was established in male mice.[5][6]

  • Induction of Neuropathy: While the specific chemotherapeutic agent was not detailed in the provided search results, CIPN is typically induced by administering agents like paclitaxel, cisplatin, or vincristine.

  • Drug Administration: The GPR171 agonist, MS15203, was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg once daily for a period of 5 days.[5][6][8]

2. Assessment of Mechanical Allodynia

  • Apparatus: Mechanical allodynia was measured using calibrated von Frey filaments.[5]

  • Procedure: The filaments were applied to the mid-plantar surface of the hind paw for approximately 2 seconds. An up-down method, starting with a 1 g filament, was used to determine the paw withdrawal threshold.[5] A positive response was noted as a sharp withdrawal of the paw. The threshold is the minimum force required to elicit a withdrawal response.

  • Endpoint: The primary endpoint was a significant increase in the paw withdrawal threshold in the MS15203-treated group compared to the vehicle-treated control group, indicating a reduction in pain sensitivity.[5][6]

3. Gene and Protein Expression Analysis

  • Tissue Collection: The periaqueductal gray (PAG), a key region in the descending pain modulatory pathway, was dissected from the brains of the mice.[5][6][8]

  • Gene Expression Analysis: The expression of the gene encoding GPR171 and its endogenous ligand, BigLEN (encoded by the PCSK1N gene), were measured.[5][6][8] The results indicated that their expression was unaltered by the induction of neuropathic pain or by the treatment with MS15203.[5][6][8]

  • Protein Expression Analysis: Protein levels of GPR171 in the PAG were quantified. In male mice with neuropathic pain, GPR171 protein levels were decreased. Treatment with MS15203 rescued these protein levels.[5][6][8]

Discussion and Future Directions

The preclinical data for the GPR171 agonist MS15203 are encouraging, demonstrating a significant analgesic effect in a model of neuropathic pain in male mice.[5][6] The mechanism appears to involve the rescue of GPR171 protein levels in the PAG, a critical brain region for pain modulation.[5][6][8] Interestingly, this effect was not observed in female mice, suggesting a sexual dimorphism in the GPR171-mediated analgesic pathway that warrants further investigation.[5][6]

When compared to VX-548, a selective NaV1.8 inhibitor, the data for MS15203 is at a much earlier, preclinical stage. VX-548 has demonstrated clinically significant pain reduction in a Phase 2 trial in patients with painful diabetic neuropathy, showing a comparable, if not slightly better, effect than pregabalin.[7]

The development of GPR171 agonists represents a novel and promising strategy for the treatment of neuropathic pain. Future research should focus on:

  • Elucidating the downstream signaling pathways of GPR171 in nociceptive neurons.

  • Investigating the basis for the observed sexual dimorphism.

  • Developing GPR171 agonists with optimized pharmacokinetic and pharmacodynamic properties for clinical development.

References

A Comparative Analysis of VCP171 and Traditional Adenosine Agonists in Adenosine A1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanism of action of VCP171, a novel adenosine A1 receptor (A1R) positive allosteric modulator (PAM), with that of traditional orthosteric adenosine agonists. This comparison is supported by available experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two classes of compounds.

Introduction: Two Distinct Approaches to A1R Activation

The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including neurotransmission, cardiovascular function, and inflammation. Its activation generally leads to inhibitory effects, making it a promising therapeutic target for conditions such as neuropathic pain.

Traditional adenosine agonists, such as adenosine and its synthetic analogs like 5'-N-Ethylcarboxamidoadenosine (NECA), act as orthosteric agonists . They bind directly to the same site as the endogenous ligand, adenosine, to activate the receptor. In contrast, this compound is a positive allosteric modulator (PAM) . It binds to a distinct allosteric site on the A1R, and while it can have some partial agonist activity on its own, its primary role is to enhance the affinity and/or efficacy of the endogenous agonist, adenosine[1]. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles and potential therapeutic advantages.

Mechanism of Action and Signaling Pathways

Both this compound and traditional adenosine agonists ultimately lead to the activation of the A1R, which is primarily coupled to the inhibitory G protein, Gi/o. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of the A1R can also lead to the activation of phospholipase C (PLC) and the modulation of various ion channels[2].

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway initiated by the activation of the adenosine A1 receptor.

A1R_Signaling cluster_cytoplasm Cytoplasm A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA PKA PIP2 PIP2 Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Adenosine A1 Receptor Signaling Pathway.

Comparative Efficacy Data

Direct comparative studies evaluating the efficacy of this compound and traditional adenosine agonists in the same experimental model are limited. The available data is presented below, highlighting the different assays used to characterize their activity.

This compound: Efficacy in a Neuropathic Pain Model

The primary efficacy data for this compound comes from electrophysiological studies in a rat model of neuropathic pain. The key finding is its ability to reduce excitatory synaptic transmission in the spinal cord[3][4].

CompoundAssayModelKey FindingReference
This compound Whole-cell patch-clampRat spinal cord slices (neuropathic pain model)Reduces AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in lamina I and II neurons.[3][4]Imlach et al., 2015
  • Note: The effect of this compound was found to be more pronounced in neurons from nerve-injured animals compared to sham controls, suggesting a state-dependent mechanism of action[3][4].

Traditional Adenosine Agonists: Binding Affinity and Functional Potency

The efficacy of traditional adenosine agonists is typically characterized by their binding affinity (Ki) and functional potency (EC50) in radioligand binding and cAMP inhibition assays, respectively. NECA is a widely used non-selective adenosine receptor agonist.

CompoundReceptorAssayValueReference
NECA Human A1Radioligand Binding (Ki)14 nMTocris Bioscience
NECA Human A2ARadioligand Binding (Ki)20 nMTocris Bioscience
NECA Human A3Radioligand Binding (Ki)6.2 nMTocris Bioscience
NECA Human A2BFunctional Assay (EC50)2.4 µMTocris Bioscience

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and traditional adenosine agonists.

Whole-Cell Patch-Clamp Electrophysiology (for this compound)

This protocol is based on the methodology described by Imlach et al., 2015[4].

Objective: To measure the effect of this compound on excitatory postsynaptic currents (eEPSCs) in spinal cord neurons.

Methodology:

  • Spinal Cord Slice Preparation: Adult male Sprague-Dawley rats are deeply anesthetized, and the spinal cord is rapidly removed and placed in ice-cold oxygenated sucrose artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm) of the lumbar spinal cord are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from neurons in lamina I and II of the dorsal horn.

  • Stimulation and Recording: A stimulating electrode is placed to evoke eEPSCs. The recorded currents are amplified, filtered, and digitized.

  • Drug Application: this compound is bath-applied at a known concentration, and the resulting changes in eEPSC amplitude are measured.

Radioligand Binding Assay (for Traditional Agonists)

Objective: To determine the binding affinity (Ki) of a compound for the adenosine A1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human A1 adenosine receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Competition Binding: A fixed concentration of a radiolabeled A1 receptor ligand (e.g., [3H]DPCPX) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., NECA).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay (for Traditional Agonists)

Objective: To measure the functional potency (EC50) of an A1R agonist in inhibiting adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 cells) are cultured.

  • Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, along with varying concentrations of the test agonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined by fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for this compound Efficacy Testing

VCP171_Workflow animal_model Neuropathic Pain Rat Model spinal_cord_extraction Spinal Cord Extraction animal_model->spinal_cord_extraction slice_preparation Spinal Cord Slice Preparation (Vibratome) spinal_cord_extraction->slice_preparation patch_clamp Whole-Cell Patch-Clamp Recording slice_preparation->patch_clamp drug_application Bath Application of this compound patch_clamp->drug_application data_analysis Analysis of eEPSC Amplitude drug_application->data_analysis

Caption: Workflow for this compound electrophysiology.

Logical Relationship of Allosteric Modulation

PAM_Logic cluster_receptor Adenosine A1 Receptor orthosteric_site Orthosteric Site receptor_activation Enhanced Receptor Activation orthosteric_site->receptor_activation Leads to allosteric_site Allosteric Site allosteric_site->receptor_activation Leads to endogenous_agonist Endogenous Agonist (Adenosine) endogenous_agonist->orthosteric_site Binds to pam PAM (this compound) pam->allosteric_site Binds to

References

Cross-Validation of VCP171 Effects in Different Neuronal Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), with other relevant therapeutic alternatives for neuropathic pain. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at available experimental data, methodologies, and signaling pathways.

Data Presentation: Quantitative Comparison

While preclinical data on this compound is primarily focused on its effects on spinal cord neurons in neuropathic pain models, this section presents a comparative summary with established neuropathic pain treatments, gabapentin and pregabalin. It is important to note that direct comparative studies between this compound and these alternatives are limited in the public domain.

Table 1: Comparative Efficacy of this compound and Alternatives in Preclinical Neuropathic Pain Models

CompoundMechanism of ActionNeuronal Population StudiedKey Efficacy EndpointsNotable Findings
This compound Adenosine A1 Receptor Positive Allosteric ModulatorSpinal Cord Dorsal Horn Neurons (Lamina I and II)Reduction of evoked excitatory postsynaptic currents (eEPSCs)Greater inhibition of eEPSCs in nerve-injured animals compared to controls.[1]
MIPS521 Adenosine A1 Receptor Positive Allosteric ModulatorSpinal Cord Dorsal Horn NeuronsReduction of eEPSC amplitudeMore potent than this compound in reducing eEPSCs in a nerve-injury model.
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channelsVarious (Central and Peripheral Neurons)Reversal of mechanical allodynia and thermal hyperalgesiaBioavailability decreases with increasing doses.[2]
Pregabalin Binds to the α2δ-1 subunit of voltage-gated calcium channelsVarious (Central and Peripheral Neurons)Reversal of mechanical allodynia and thermal hyperalgesiaSix-fold higher binding affinity for the α2δ-1 subunit compared to gabapentin; faster onset of action.[2]

Table 2: Clinical Efficacy Comparison of Gabapentin and Pregabalin in Neuropathic Pain (Meta-Analysis Data)

FeatureGabapentinPregabalin
Pain Reduction (VAS) Effective vs. PlaceboSuperior to Gabapentin in some studies.[3][4][5]
Onset of Action Slower (approx. 4-5 hours)[2]Faster (approx. 1.5 hours)[2]
Bioavailability Saturable (decreases with dose)[2]Consistent (90% across therapeutic range)[2]
Common Adverse Effects Dizziness, somnolence, peripheral edemaDizziness, somnolence, edema, dry mouth
Opioid Consumption -Associated with lower opioid consumption in some patient populations.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the study of this compound and its alternatives.

In Vivo Electrophysiology of Dorsal Horn Neurons

This protocol is adapted from standard procedures for recording neuronal activity in the spinal cord of anesthetized rats, a key method for assessing the effects of compounds like this compound on nociceptive processing.[6][7][8]

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital). A laminectomy is performed at the lumbar level (L4-L5) to expose the spinal cord. The animal is placed in a stereotaxic frame, and the dura mater is carefully removed.

  • Single-Unit Recording: A glass microelectrode filled with a conducting solution is lowered into the dorsal horn of the spinal cord. Extracellular single-unit recordings are made from wide dynamic range (WDR) neurons, which respond to both non-noxious and noxious stimuli.

  • Neuronal Characterization: The receptive field of the neuron is identified by applying mechanical stimuli (e.g., brushing, von Frey filaments) to the hind paw. The neuron's response to thermal stimuli may also be assessed.

  • Drug Administration: this compound or a comparator drug is administered, typically via intrathecal or systemic injection.

  • Data Acquisition and Analysis: Spontaneous and evoked neuronal activity (firing rate) is recorded before and after drug administration. Changes in firing rate in response to stimuli are quantified to determine the drug's effect on neuronal excitability.

Conditioned Place Preference (CPP) for Assessing Pain Relief

The CPP paradigm is used to evaluate the rewarding properties of a drug, which in the context of pain, can indicate relief from an aversive state.[9][10][11]

  • Apparatus: A three-chambered box is used. The two outer chambers have distinct visual and tactile cues (e.g., different flooring and wall patterns).

  • Pre-Conditioning Phase: On the first day, rats are allowed to freely explore all three chambers to determine their baseline preference for each of the outer chambers.

  • Conditioning Phase: This phase typically lasts for several days. On alternating days, rats are injected with the drug (e.g., this compound) and confined to their initially non-preferred chamber for a set period (e.g., 30-45 minutes). On the other days, they receive a vehicle injection and are confined to their preferred chamber.

  • Test Phase: On the final day, the rats are placed back in the central chamber with free access to all chambers, and the time spent in each of the outer chambers is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates that the drug has rewarding properties, which is interpreted as relief from spontaneous pain.

Mandatory Visualization

Signaling Pathway of this compound via the Adenosine A1 Receptor

This compound, as a positive allosteric modulator of the A1 receptor, enhances the signaling initiated by the endogenous ligand, adenosine. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A1R Adenosine A1 Receptor This compound->A1R Enhances Binding Adenosine Adenosine Adenosine->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases PKA Protein Kinase A cAMP->PKA Less Activation PKC Protein Kinase C DAG->PKC Activates Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Release Hyperpolarization->Reduced_Release

Caption: this compound enhances adenosine's effect on the A1 receptor, leading to neuronal inhibition.

Experimental Workflow for Cross-Validation of this compound

This diagram outlines a logical workflow for the comprehensive evaluation of this compound's effects across different neuronal populations, a necessary step for its validation as a therapeutic candidate.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_comparison Comparative Analysis dorsal_horn Dorsal Horn Neurons electrophysiology Electrophysiology (Patch Clamp) dorsal_horn->electrophysiology hippocampal Hippocampal Neurons hippocampal->electrophysiology cortical Cortical Neurons cortical->electrophysiology sensory Peripheral Sensory Neurons sensory->electrophysiology neuropathic_pain Neuropathic Pain Models electrophysiology->neuropathic_pain behavioral Behavioral Assays (e.g., CPP) neuropathic_pain->behavioral invivo_electro In Vivo Electrophysiology neuropathic_pain->invivo_electro other_cns Other CNS Disorder Models other_cns->behavioral alternatives Comparison with Alternatives (e.g., Gabapentin, Pregabalin) behavioral->alternatives invivo_electro->alternatives data_integration Data Integration and Analysis alternatives->data_integration

Caption: A workflow for validating this compound's effects across neuronal populations.

References

Replicating Analgesic Effects of VCP171: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the published findings on the analgesic effects of VCP171, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), with other relevant analgesic agents. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

Executive Summary

This compound has demonstrated analgesic properties in preclinical models of neuropathic pain. Its mechanism of action involves the positive allosteric modulation of the adenosine A1 receptor, enhancing the analgesic effects of endogenous adenosine. This guide summarizes the quantitative data from key studies, details the experimental protocols used to assess its efficacy, and provides a visual representation of its signaling pathway. While direct head-to-head comparisons with all classes of analgesics are limited in the currently available literature, this guide compiles data from studies using similar models to allow for an informed comparative analysis.

Data Presentation: Comparative Analgesic Efficacy

The following tables summarize the quantitative data on the analgesic effects of this compound and other relevant compounds. It is important to note that the data for different compounds are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Analgesic Effect of this compound and MIPS521 in a Rat Model of Neuropathic Pain

CompoundDose (intrathecal)Time Post-DosePaw Withdrawal Threshold (PWT) in g (Mean ± SEM)Fold Increase in PWT vs. VehicleReference
Vehicle-1 hour~2.5-[1]
This compound30 µg1 hour~7.5~3[1]
MIPS52110 µg1 hour~12.5~5[1]
MIPS52130 µg1 hour~15~6[1]

Data extracted from a study using a rat model of neuropathic pain (nerve injury). MIPS521 is another A1R positive allosteric modulator.

Table 2: Analgesic Effect of Gabapentin in a Mouse Model of Neuropathic Pain

CompoundDose (intraperitoneal)Time Post-DosePaw Withdrawal Threshold (PWT) in g (Mean ± SEM)Fold Increase in PWT vs. VehicleReference
Vehicle-1 hour~0.2-[2]
Gabapentin30 mg/kg1 hour~2.0~10[2]
Gabapentin100 mg/kg1 hourSignificantly increasedNot specified[3]

Data extracted from studies using a mouse spared nerve injury (SNI) model of neuropathic pain.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's analgesic effects.

Neuropathic Pain Model (Partial Sciatic Nerve Ligation)

This model is used to induce mechanical allodynia, a key symptom of neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Carefully isolate the tibial and common peroneal nerves.

    • Tightly ligate the tibial and common peroneal nerves with a suture (e.g., 5-0 silk).

    • Section the nerves distal to the ligation, removing a small portion of the distal nerve stump.

    • Ensure the sural nerve remains intact and undamaged.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes before testing.

    • Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.

    • A positive response is defined as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

    • Record the paw withdrawal threshold in grams.

Electrophysiology (Whole-cell patch-clamp recordings)

This technique is used to measure synaptic transmission in the spinal cord dorsal horn, a key area for pain processing.

  • Slice Preparation:

    • Anesthetize the animal and perform a laminectomy to expose the lumbar spinal cord.

    • Rapidly dissect the spinal cord and place it in ice-cold artificial cerebrospinal fluid (aCSF).

    • Prepare transverse spinal cord slices (e.g., 300-400 µm thick) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Visualize neurons in the superficial dorsal horn (laminae I-II) using a microscope with infrared differential interference contrast optics.

    • Establish whole-cell patch-clamp recordings from individual neurons.

    • Record spontaneous or evoked excitatory postsynaptic currents (EPSCs) to assess synaptic transmission.

    • Bath-apply this compound to the slice and record the changes in EPSC amplitude and frequency.

Mandatory Visualization

Signaling Pathway of this compound

VCP171_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Endogenous Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds This compound This compound (PAM) This compound->A1R Binds to allosteric site G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced Presynaptic_Inhibition Presynaptic Inhibition (Reduced Neurotransmitter Release) cAMP->Presynaptic_Inhibition Leads to Analgesia Analgesic Effect Presynaptic_Inhibition->Analgesia Results in

Caption: this compound enhances adenosine-mediated analgesia via A1R.

Experimental Workflow for Assessing this compound Analgesia

VCP171_Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal Rat/Mouse Surgery Partial Sciatic Nerve Ligation Animal->Surgery Recovery Recovery Period (7-14 days) Surgery->Recovery Baseline Baseline von Frey Test (Measure Paw Withdrawal Threshold) Recovery->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug_Test Post-treatment von Frey Test (Measure Paw Withdrawal Threshold) Drug_Admin->Post_Drug_Test Comparison Compare Paw Withdrawal Thresholds (Pre- vs. Post-treatment, This compound vs. Vehicle) Post_Drug_Test->Comparison Conclusion Determine Analgesic Efficacy Comparison->Conclusion

References

A Head-to-Head Comparison of VCP171 and Other Adenosine A1 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VCP171 with other prominent Adenosine A1 Receptor (A1R) Positive Allosteric Modulators (PAMs), including PD 81,723, MIPS521, and TRR469. The information is supported by experimental data to assist in the evaluation and selection of these compounds for research and development purposes.

Introduction to A1R Positive Allosteric Modulators

The Adenosine A1 receptor, a G-protein coupled receptor, is a key target for therapeutic intervention in a range of conditions, including neuropathic pain, cardiovascular diseases, and neurological disorders. Direct-acting A1R agonists have shown therapeutic promise but are often limited by on-target side effects. A1R PAMs offer a more nuanced approach by enhancing the effect of the endogenous agonist, adenosine, specifically at sites of tissue injury or stress where adenosine levels are elevated. This mechanism is anticipated to provide a better therapeutic window with fewer adverse effects.

This compound is a well-characterized A1R PAM that also exhibits partial agonism in the absence of an orthosteric agonist. It has been demonstrated to inhibit excitatory synaptic transmission in preclinical models of neuropathic pain. This guide will compare its performance against other notable A1R PAMs.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other A1R PAMs from various in vitro and in vivo studies.

Table 1: In Vitro Comparison of A1R PAMs - Binding Affinity and Cooperativity

CompoundSpeciesAssay TypeOrthosteric AgonistpKBCooperativity (α)Reference
This compound HumanNanoBRET BindingNECA5.650.68
HumanNanoBRET BindingAdenosine-~2-fold increase in affinity[1]
RatNanoBRET BindingAdenosine-No significant enhancement[1]
PD 81,723 HumanNanoBRET BindingAdenosine-~1.5-fold increase in affinity[1]
RatNanoBRET BindingAdenosine-No significant enhancement[1]
MIPS521 HumanRadioligand Binding-4.95-
TRR469 --Adenosine-33-fold increase in affinity[2]

Note: A direct comparison of pKB values across all compounds from a single study is not available. The cooperativity factor (α) represents the fold-increase in agonist affinity in the presence of the PAM.

Table 2: In Vitro Functional Comparison of A1R PAMs

CompoundAssay TypeCell LineParameterPotency (pEC50)EfficacyReference
This compound cAMP InhibitionCHOInhibition of forskolin-stimulated cAMP-Partial agonist activity
MIPS521 cAMP InhibitionCHOInhibition of forskolin-stimulated cAMP--

Table 3: Ex Vivo Electrophysiology Comparison in a Neuropathic Pain Model

CompoundPreparationMeasured EffectPotency (pEC50)Reference
This compound Rat spinal cord slicesReduction of eEPSC amplitude5.6 ± 0.3
MIPS521 Rat spinal cord slicesReduction of eEPSC amplitude6.9 ± 0.4

Table 4: In Vivo Comparison in a Rat Model of Neuropathic Pain

CompoundAdministrationEndpointEffective DoseReference
This compound IntrathecalReversal of mechanical hyperalgesia30 µg
MIPS521 IntrathecalReversal of mechanical hyperalgesia10 µg

Signaling Pathways and Experimental Workflows

A1R Signaling Pathway

The Adenosine A1 Receptor is a Gi/o-coupled GPCR. Upon activation by adenosine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream effectors, ultimately resulting in the observed physiological effects, such as the inhibition of neurotransmitter release.

A1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Inhibition G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Adenosine Adenosine Adenosine->A1R Binds PAM A1R PAM (e.g., this compound) PAM->A1R Enhances Binding

Caption: Simplified A1R signaling pathway.

Experimental Workflow for Electrophysiological Recording

The following diagram illustrates a typical workflow for whole-cell patch-clamp recording from spinal cord neurons to assess the effect of A1R PAMs on synaptic transmission in a neuropathic pain model.

Electrophysiology_Workflow cluster_animal_prep Animal Preparation cluster_slice_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application Animal_Model Induce Neuropathic Pain (e.g., nerve ligation) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Dissection Dissect Spinal Cord Anesthesia->Dissection Slicing Prepare Transverse Spinal Cord Slices Dissection->Slicing Incubation Incubate Slices in Artificial Cerebrospinal Fluid (aCSF) Slicing->Incubation Patch_Clamp Whole-Cell Patch-Clamp of Dorsal Horn Neuron Incubation->Patch_Clamp Stimulation Stimulate Afferent Fibers Patch_Clamp->Stimulation Recording Record Evoked Excitatory Postsynaptic Currents (eEPSCs) Stimulation->Recording Baseline Record Baseline eEPSCs Recording->Baseline Record during application PAM_App Bath Apply A1R PAM (e.g., this compound) Baseline->PAM_App Record during application PAM_App->Recording Record during application Washout Washout PAM_App->Washout Record after washout Washout->Recording

Caption: Workflow for patch-clamp electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Spinal Cord Neurons

This protocol is a representative method for assessing the effects of A1R PAMs on synaptic transmission in the spinal cord, based on established procedures.

1. Animal Model of Neuropathic Pain:

  • Induce neuropathic pain in adult male Sprague-Dawley rats (150-200g) via chronic constriction injury (CCI) of the sciatic nerve. Sham-operated animals undergo the same surgical procedure without nerve ligation. Allow animals to recover for 7-14 days.

2. Spinal Cord Slice Preparation:

  • Deeply anesthetize the rat with isoflurane and perform a laminectomy to expose the lumbar spinal cord.

  • Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O2/5% CO2) sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 252 sucrose, 2.5 KCl, 1.5 CaCl2, 6 MgCl2, 10 glucose, 26 NaHCO3, and 1.25 NaH2PO4.

  • Prepare 300-400 µm thick transverse slices of the lumbar spinal cord using a vibratome.

  • Transfer slices to a holding chamber containing oxygenated aCSF (with 126 mM NaCl instead of sucrose and 2 mM MgCl2) and allow them to recover at 32°C for 30 minutes, then at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Visualize neurons in the superficial dorsal horn (laminae I-II) using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Record evoked excitatory postsynaptic currents (eEPSCs) in voltage-clamp mode at a holding potential of -70 mV.

  • Evoke eEPSCs by stimulating primary afferent fibers in the dorsal root entry zone using a bipolar stimulating electrode.

4. Drug Application:

  • After obtaining a stable baseline recording of eEPSCs for at least 10 minutes, bath-apply this compound or other A1R PAMs at various concentrations.

  • Record the effects of the compound for 10-15 minutes at each concentration.

  • Perform a washout with aCSF to observe the reversal of the drug effect.

cAMP Accumulation Assay

This protocol outlines a general method for measuring the effect of A1R PAMs on cAMP levels in a cell-based assay.

1. Cell Culture and Transfection:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Adenosine A1 Receptor in a suitable growth medium.

  • Plate the cells in 96-well plates and grow to 80-90% confluency.

2. Assay Procedure:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Add the A1R PAM (e.g., this compound) at various concentrations, either alone (to test for direct agonism/inverse agonism) or in the presence of a fixed concentration of an A1R agonist (e.g., adenosine or NECA) to assess potentiation.

  • Stimulate the cells with forskolin (an adenylyl cyclase activator, e.g., 1 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

3. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Generate a standard curve with known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.

  • Analyze the data to determine the EC50 or IC50 values for the tested compounds.

Conclusion

This guide provides a comparative overview of this compound and other A1R PAMs based on currently available data. MIPS521 appears to be more potent than this compound in preclinical models of neuropathic pain. TRR469 shows high potency in enhancing adenosine affinity. The choice of a specific A1R PAM for research or development will depend on the desired pharmacological profile, including potency, efficacy, and species-specific effects. The provided experimental protocols offer a foundation for conducting further comparative studies to fully elucidate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal Procedures for VCP171: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during the experimental phase but also through the proper disposal of chemical reagents. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of VCP171, a positive allosteric modulator of the A1 adenosine receptor.

Immediate Safety and Logistical Information

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound and its waste.

  • Ventilation: Conduct all operations involving this compound powder or solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Waste Segregation: this compound waste is to be treated as hazardous chemical waste. It must be segregated from non-hazardous trash and other incompatible waste streams to prevent dangerous chemical reactions.[1][2][3]

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound, which are essential for its safe handling and for the preparation of disposal documentation.

PropertyValueSource
Chemical Name [2-Amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenylmethanoneR&D Systems
CAS Number 1018830-99-3R&D Systems
Molecular Formula C₁₈H₁₂F₃NOSR&D Systems
Molecular Weight 347.35 g/mol R&D Systems
Solubility Soluble in DMSO and ethanol.R&D Systems

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[4][5]

1. Waste Collection and Segregation:

  • Solid Waste: Collect un-used this compound powder, contaminated weigh boats, and other solid labware in a dedicated, leak-proof hazardous waste container clearly labeled for "Halogenated Organic Waste."[6]

  • Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[7]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound, [2-Amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenylmethanone."

  • Indicate the approximate quantity of the waste.

  • Include the date of waste accumulation.

3. Storage of Hazardous Waste:

  • Store all this compound hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[8]

  • Ensure containers are kept closed at all times, except when adding waste.[2][4]

  • Store away from incompatible materials.

4. Arranging for Disposal:

  • Once a waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup.

  • Provide the EHS department with a complete and accurate description of the waste.

5. Spill Management:

  • In the event of a small spill within a chemical fume hood, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[9]

  • Carefully collect the absorbed material and any contaminated cleaning materials into a sealed container for disposal as hazardous waste.[5][9]

  • For large spills or spills outside of a fume hood, evacuate the area and immediately contact your institution's emergency response team.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the "Triple Rinse" method is a standard procedure for decontaminating empty chemical containers before they can be disposed of as non-hazardous waste.[4][10]

Protocol for Triple Rinsing Empty this compound Containers:

  • Select a solvent in which this compound is readily soluble (e.g., ethanol or a suitable solvent designated by your EHS department).

  • Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.

  • Securely cap the container and agitate it thoroughly.

  • Empty the rinsate into the appropriate "Halogenated Organic Liquid Waste" container.

  • Repeat this rinsing process two more times.

  • After the third rinse, allow the container to air dry completely in a fume hood.

  • Deface or remove the original label and dispose of the container as instructed by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

VCP171_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled 'Halogenated Organic Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid collect_sharps Dispose in Designated Sharps Container sharps->collect_sharps store Store in Secure Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store full Container Full or No Longer in Use? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end Waste Disposed by Licensed Contractor contact_ehs->end

References

Standard Operating Procedure: Handling Novel Compound VCP171

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public safety data was found for a compound designated "VCP171." This document provides guidance based on standard laboratory procedures for handling novel or uncharacterized chemical compounds. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling. Always consult with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety & Personal Protective Equipment (PPE)

Safe handling of a novel compound like this compound, for which toxicological properties are unknown, requires a cautious approach. The primary goal is to minimize all potential routes of exposure, including dermal, ocular, inhalation, and ingestion. The following PPE is mandatory when working with this compound.

Required Personal Protective Equipment

A risk assessment should determine the final PPE ensemble, but the following table outlines the minimum requirements for handling this compound in a laboratory setting.

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety GogglesMust be ANSI Z87.1-rated and provide a complete seal around the eyes to protect against splashes, even from unexpected angles. Standard safety glasses are insufficient.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves, with the outer glove overlapping the cuff of the lab coat. This provides a barrier against direct skin contact and allows for safe removal of the outer layer in case of contamination. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Chemical-Resistant Lab CoatA long-sleeved, knee-length lab coat made of a chemically resistant material (e.g., polyester or a poly-cotton blend) is required. Cuffs should be snug to prevent exposure of the wrists.
Respiratory Protection Fitted N95 Respirator or HigherRequired when handling this compound as a powder or if there is a risk of aerosolization. A risk assessment may indicate the need for a higher level of protection, such as a full-face respirator with appropriate cartridges. All personnel must be properly fit-tested before using a respirator.
Foot Protection Closed-Toed ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.

Operational Plan: Handling & Storage

All handling of this compound must occur within a certified chemical fume hood to control for potential inhalation exposure.

Preparation & Handling Protocol
  • Designate Work Area: Clearly demarcate the area within the chemical fume hood where this compound will be handled. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Before bringing this compound into the hood, ensure all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and waste containers are present.

  • Don PPE: Put on all required PPE in the correct order (lab coat, N95 respirator, safety goggles, inner gloves, outer gloves).

  • Weighing: If handling this compound as a solid, carefully weigh the required amount on weighing paper within the fume hood. Avoid creating dust. Use a spatula to gently transfer the compound.

  • Solubilizing: If preparing a solution, slowly add the solvent to the solid to minimize splashing. Ensure the container is appropriately capped before mixing.

  • Post-Handling: After handling is complete, decontaminate all surfaces within the fume hood. Wipe down the exterior of all containers containing this compound before removing them from the hood.

Storage
  • Container: Store this compound in a clearly labeled, tightly sealed, and chemically compatible primary container.

  • Secondary Containment: Place the primary container within a labeled, durable, and leak-proof secondary container.

  • Location: Store in a secure, ventilated, and designated area away from incompatible materials. The specific storage conditions (e.g., temperature, light sensitivity) should be determined by any available preliminary data.

Disposal Plan

All waste generated from handling this compound is to be considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, weighing paper, pipette tips) must be placed in a designated, labeled hazardous waste bag within a rigid, sealed container.

    • Liquid Waste: All solutions containing this compound must be collected in a labeled, leak-proof, and chemically compatible hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.

  • Pickup: Do not dispose of any this compound waste down the drain or in regular trash. Contact your institution's EHS department to arrange for proper disposal according to federal, state, and local regulations.

Experimental Workflow & Logic

The following diagram illustrates the logical workflow for assessing and handling an uncharacterized compound like this compound.

G cluster_0 Risk Assessment & Planning cluster_1 Preparation & Handling cluster_2 Post-Handling & Disposal A Compound this compound Identified (Properties Unknown) B Consult Institutional EHS A->B Mandatory Consultation C Assume High Hazard Potential (Inhalation, Dermal, Ingestion) A->C D Develop Standard Operating Procedure (SOP) B->D C->D E Don Mandatory PPE (Goggles, Double Gloves, Lab Coat, N95) D->E F Work Inside Certified Chemical Fume Hood E->F G Handle Compound F->G H Decontaminate Work Area G->H I Segregate Hazardous Waste (Solid & Liquid) H->I J Arrange EHS Waste Pickup I->J

Caption: Workflow for handling uncharacterized compound this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VCP171
Reactant of Route 2
VCP171

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.